Technical Documentation Center

3-Amino-2-benzylpropanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-2-benzylpropanoic acid hydrochloride
  • CAS: 26250-89-5

Core Science & Biosynthesis

Foundational

3-Amino-2-benzylpropanoic acid hydrochloride chemical properties

The β2 -Amino Acid Paradigm: Chemical Properties, Synthesis, and Applications of 3-Amino-2-benzylpropanoic Acid Hydrochloride Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Document T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The β2 -Amino Acid Paradigm: Chemical Properties, Synthesis, and Applications of 3-Amino-2-benzylpropanoic Acid Hydrochloride

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Whitepaper & Application Guide

Executive Summary

As the pharmaceutical industry shifts toward highly stable peptidomimetics and foldamers, the limitations of natural α -amino acids—namely, their susceptibility to rapid proteolytic cleavage—have become a significant bottleneck. As a Senior Application Scientist, I frequently encounter drug development programs stalled by poor in vivo half-lives. The integration of β2 -amino acids, specifically 3-Amino-2-benzylpropanoic acid hydrochloride , offers a robust structural solution.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the causality behind its synthetic challenges, and a field-proven, self-validating protocol for its incorporation into solid-phase peptide synthesis (SPPS).

Chemical Identity & Physicochemical Profiling

3-Amino-2-benzylpropanoic acid is a β2 -amino acid, often referred to as β2 -homophenylalanine. Unlike β3 -amino acids, where the side chain is adjacent to the amine, the benzyl side chain here is located at the C2 ( α ) position, directly adjacent to the carboxylic acid.

Causality of the Hydrochloride Salt: The free base form of β -amino acids is prone to spontaneous intramolecular lactamization or intermolecular condensation over time. By supplying this compound as a hydrochloride salt, the primary amine is fully protonated ( −NH3+​ ), rendering it non-nucleophilic. This chemical choice guarantees long-term shelf stability, prevents degradation, and drastically improves solubility in polar aprotic solvents used in SPPS (like DMF and NMP)[1].

Table 1: Physicochemical Summary
PropertySpecification
IUPAC Name 2-(Aminomethyl)-3-phenylpropanoic acid hydrochloride
Common Synonyms 2-Benzyl- β -alanine HCl; β2 -Homophenylalanine HCl
CAS Numbers 26250-89-5 (Racemic) | 1010806-95-7 (S-isomer)
Molecular Formula C10​H14​ClNO2​
Molecular Weight 215.68 g/mol
Topological Polar Surface Area 63.3 Ų (Free base equivalent)
Storage Conditions 2–8°C, desiccated, protected from light

Structural Significance & Proteolytic Resistance

The primary value of 3-amino-2-benzylpropanoic acid lies in its ability to confer extreme enzymatic resistance to peptide therapeutics. Proteases have evolved over millions of years to recognize the precise spatial geometry of the α -peptide backbone.

By inserting an additional methylene group into the backbone, the β2 -amino acid disrupts the scissile bond's alignment with the catalytic triad of endogenous peptidases[2]. Furthermore, when oligomerized, β2 -amino acids predictably fold into highly stable secondary structures known as foldamers (e.g., 14-helices or 12-helices), which are entirely orthogonal to natural biological degradation pathways[3]. Beyond foldamers, this specific scaffold is a critical building block in the synthesis of highly potent carboxypeptidase (CPA) inhibitors[4].

Synthetic Methodologies

While β3 -amino acids can be easily accessed via the Arndt-Eistert homologation of natural α -amino acids, β2 -amino acids require entirely distinct and more complex synthetic strategies due to the position of the side chain[5].

Route A: Classical Cyanoacetate Alkylation

The traditional industrial route involves the alkylation of methyl cyanoacetate with benzyl bromide. The resulting intermediate undergoes a chemoselective reduction of the nitrile group (often using Raney Nickel and H2​ ) to yield the primary amine, followed by acidic hydrolysis to generate the final hydrochloride salt[5].

Synthesis_Workflow A Methyl Cyanoacetate + Benzyl Bromide B Alkylation (Base) A->B C Methyl 2-benzylcyanoacetate B->C D Reduction (Raney Ni / H2) & Protection (Boc2O) C->D E Protected β2-Amino Ester D->E F Hydrolysis & Deprotection (HCl) E->F G 3-Amino-2-benzylpropanoic acid hydrochloride F->G

Fig 1: Classical synthetic route for 3-amino-2-benzylpropanoic acid via cyanoacetate alkylation.

Route B: Modern Photoredox/Cobalt Dual Catalysis

Recent advancements have introduced a safer, highly regioselective synthesis utilizing photoredox/cobalt dual-catalyzed hydrocarboxylation. By employing CO2​ and H2​O to hydrocarboxylate propargyl amides, chemists can bypass the highly hazardous hydrocyanation-hydrolysis sequence historically used for these scaffolds[6].

Experimental Workflow: SPPS Integration

Coupling β2 -amino acids during Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The benzyl side chain at the C2 position creates severe steric hindrance directly adjacent to the activated carbonyl, shielding it from nucleophilic attack by the resin-bound amine. Standard coupling reagents (like HBTU) frequently fail, leading to truncated peptide sequences.

Step-by-Step Coupling Protocol
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. (Causality: Expands the polymer matrix, maximizing the exposure of reactive amine sites).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF.

  • Pre-Activation: In a separate vial, dissolve Fmoc-3-amino-2-benzylpropanoic acid (3.0 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6.0 equivalents) and let stand for exactly 3 minutes. (Causality: The slight under-stoichiometry of HATU prevents irreversible guanidinylation/capping of the resin amine. The 3-minute pre-activation is mandatory to form the highly reactive active ester required to overcome the β2 steric bulk).

  • Coupling: Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature. For highly aggregated sequences, utilize microwave irradiation (75°C for 15 minutes).

  • Self-Validation (Kaiser Test): Withdraw a few resin beads and apply the Kaiser test reagents.

    • Result A (Colorless/Yellow beads): Coupling is complete. Proceed to the next cycle.

    • Result B (Blue beads): Free amines remain. Do not proceed. Perform a double-coupling step using a different activator (e.g., COMU) to force completion.

SPPS_Workflow N1 Peptide-Resin (Free Amine) N2 Activation (HATU/DIPEA) N1->N2 Add β2-AA N3 Coupling (Extended Time) N2->N3 Nucleophilic Attack N4 Washing & Kaiser Test N3->N4 Remove Excess N4->N3 If Test Positive N5 Fmoc Cleavage (20% Piperidine) N4->N5 If Test Negative N5->N1 Iterate Cycle

Fig 2: Self-validating SPPS cycle optimized for sterically hindered β2-amino acids.

References

  • [1] (S)-3-AMINO-2-BENZYLPROPANOIC ACID HCL | 1010806-95-7 - Sigma-Aldrich. Sigma-Aldrich.

  • [5] Synthesis and resolution of β 2,2-HBin, the first enantiomerically stable β-amino acid with chirality only due to axial dissymmetry. ResearchGate.

  • [6] Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Publications.

  • [3] Preparation of β 2 -Homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy. ResearchGate.

  • [2] The asymmetric imino-aldol approach to the enantioselective synthesis of β-amino acids. ResearchGate.

  • [4] CPA inhibitor | C18H19NO4 | CID 44374998. PubChem - NIH.

Sources

Exploratory

Structural and Synthetic Profiling of (2S)-3-Amino-2-Benzylpropanoic Acid Hydrochloride

Executive Summary The development of proteolytically stable peptidomimetics relies heavily on the integration of non-natural amino acids. (2S)-3-amino-2-benzylpropanoic acid hydrochloride —commonly referred to as (S)- α...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable peptidomimetics relies heavily on the integration of non-natural amino acids. (2S)-3-amino-2-benzylpropanoic acid hydrochloride —commonly referred to as (S)- α -benzyl- β -alanine hydrochloride or a β2 -homophenylalanine derivative—is a critical chiral building block in modern foldamer research. Unlike β3 -amino acids, which can be readily accessed via Arndt-Eistert homologation of natural α -amino acids, β2 -amino acids require de novo asymmetric synthesis. This whitepaper details the physicochemical profile, the mechanistic rationale for its use in drug design, and a self-validating synthetic methodology designed for high enantiomeric fidelity.

Physicochemical & Structural Data

To facilitate integration into existing drug development pipelines, the core quantitative and structural data of the compound are summarized below.

PropertyValue
Chemical Name (2S)-3-amino-2-benzylpropanoic acid hydrochloride
IUPAC Name (2S)-2-(aminomethyl)-3-phenylpropanoic acid; hydrochloride
CAS Registry Number 1010806-95-7 (HCl salt) / 131683-27-7 (Free base)
Molecular Formula C₁₀H₁₃NO₂ · HCl (C₁₀H₁₄ClNO₂)
Molecular Weight 215.68 g/mol
Stereochemistry (S)-configuration at the C2 ( α -carbon) position
Structural Class β2 -amino acid

Data corroborated by the [1].

Mechanistic Role in Peptidomimetics (Causality of Design)

The incorporation of (2S)-3-amino-2-benzylpropanoic acid into a peptide backbone is not merely a structural substitution; it is a calculated thermodynamic intervention.

Causality of the α -Benzyl Group: In standard α -peptides, the side chain dictates interaction but offers limited backbone constraint. In β2 -amino acids, the side chain (the benzyl group) is located on the α -carbon, adjacent to the carbonyl group. This proximity induces severe steric repulsion (pseudo-allylic strain) with adjacent backbone amides. To minimize this steric clash, the backbone is forced to restrict its torsional angles ( θ and η ).

When polymerized or alternatingly sequenced with α -amino acids, this specific torsional restriction reliably drives the formation of stable 14-helices or 12/10-helices . This conformational preorganization is highly sought after in drug development because it mimics the α -helical interfaces of protein-protein interactions (PPIs) while remaining entirely invisible to native proteolytic enzymes, drastically extending the in vivo half-life of the therapeutic.

Asymmetric Synthesis Methodology

Because β2 -amino acids cannot be derived from natural amino acid pools, they must be synthesized via asymmetric alkylation or organocatalytic Mannich reactions [2]. The following protocol utilizes an Evans Chiral Auxiliary approach, favored in pharmaceutical settings for its scalability and high diastereomeric control.

Experimental Protocol: Auxiliary-Directed Asymmetric Alkylation

Note: All glassware must be flame-dried and reactions conducted under an inert argon atmosphere to prevent moisture-induced quenching of enolates.

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve 3-(tert-butoxycarbonylamino)propanoic acid (Boc- β -alanine) in anhydrous THF.

  • Add triethylamine (Et₃N) and cool to -20 °C. Add pivaloyl chloride dropwise to form a mixed anhydride.

  • In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone using n-BuLi at -78 °C, then transfer this lithiated auxiliary to the mixed anhydride solution.

  • Causality: Pivaloyl chloride is chosen over standard coupling reagents to prevent the formation of unreactive symmetrical anhydrides and to ensure quantitative transfer of the chiral auxiliary.

Step 2: Asymmetric Alkylation (Stereodefining Step)

  • Dissolve the resulting chiral imide in anhydrous THF and cool to -78 °C.

  • Add Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise (1.1 equivalents).

  • Causality: NaHMDS is preferred over LDA. Its lower nucleophilicity prevents premature attack on the imide carbonyl, ensuring clean enolization.

  • Add benzyl bromide (3.0 equivalents) and stir for 4 hours at -78 °C. The bulky auxiliary blocks the Re-face of the enolate, forcing the benzyl group to attack from the Si-face, establishing the (2S) configuration.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated imide in a 3:1 mixture of THF/H₂O and cool to 0 °C.

  • Add 30% H₂O₂ followed by LiOH.

  • Causality: The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the α -effect, HOO⁻ is significantly more nucleophilic than HO⁻. This allows the sterically hindered amide bond to be cleaved at 0 °C rather than room temperature, completely preventing the racemization of the newly formed α -stereocenter.

Step 4: Global Deprotection

  • Isolate the Boc-protected (2S)-3-amino-2-benzylpropanoic acid.

  • Treat with 4N HCl in dioxane for 2 hours at room temperature.

  • Evaporate the solvent and precipitate the final product, (2S)-3-amino-2-benzylpropanoic acid hydrochloride, using cold diethyl ether.

Self-Validating Analytical Systems

Trustworthiness in asymmetric synthesis relies on built-in validation checkpoints. This protocol is a self-validating system because it allows for stereochemical correction before the final product is generated.

  • In-Process Diastereomeric Check: Following Step 2, the crude alkylated imide must be analyzed via ¹H-NMR. The diastereomeric ratio (d.r.) is easily calculated by integrating the distinct signals of the auxiliary's benzylic protons. If the d.r. is < 95:5, the intermediate can be purified via silica gel chromatography or recrystallization to > 99:1 d.r. before cleavage.

  • Final Enantiomeric Validation: Because the d.r. was corrected at the intermediate stage, the final cleavage (Step 3) guarantees a high enantiomeric excess (e.e.). Final validation is performed via chiral HPLC on the free base, confirming the optical purity of the (2S) configuration.

Workflow Visualization

EvansWorkflow A Boc-beta-Alanine + Chiral Oxazolidinone B N-Acylation (Pivaloyl Chloride, Et3N) A->B C Chiral Imide Intermediate B->C Amide Coupling D Asymmetric Alkylation (NaHMDS, Benzyl Bromide, -78°C) C->D Enolate Formation E Alkylated Imide (Diastereomerically Pure) D->E Facial Selectivity F Auxiliary Cleavage (LiOH, H2O2) E->F Hydrolysis G Boc-(2S)-3-amino-2- benzylpropanoic acid F->G Chiral Auxiliary Recovery H Global Deprotection (4N HCl in Dioxane) G->H Acidic Cleavage I (2S)-3-amino-2-benzylpropanoic acid hydrochloride H->I Final Salt Precipitation

Asymmetric synthesis of (2S)-3-amino-2-benzylpropanoic acid HCl via chiral auxiliary.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11252327, (S)-3-Amino-2-benzylpropanoic acid." PubChem, 2025.[Link]

  • Juaristi, E., et al. "Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids." PubMed, 2002.[Link]

Foundational

3-Amino-2-benzylpropanoic acid hydrochloride molecular weight

An In-Depth Technical Guide to 3-Amino-2-benzylpropanoic Acid Hydrochloride Abstract This technical guide provides a comprehensive overview of 3-Amino-2-benzylpropanoic acid hydrochloride, a pivotal beta-amino acid deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-2-benzylpropanoic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-benzylpropanoic acid hydrochloride, a pivotal beta-amino acid derivative utilized extensively by researchers in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers insights into its stereochemistry. It further outlines a conceptual framework for its analytical characterization, discusses its primary applications as a chiral building block in pharmaceutical synthesis, and provides a detailed, representative protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). This guide is intended to serve as an essential resource for scientists leveraging this versatile intermediate to advance novel therapeutic discovery.

Compound Identification and Physicochemical Properties

3-Amino-2-benzylpropanoic acid is a non-canonical amino acid derivative that serves as a critical building block in synthetic organic chemistry. Its structure, featuring a propanoic acid backbone with a benzyl group at the α-carbon (C2) and an amino group at the β-carbon (C3), makes it a valuable synthon for creating complex molecular architectures. It is most commonly supplied as a hydrochloride salt to enhance its stability and handling characteristics.

Nomenclature and Stereochemistry

The presence of a chiral center at the C2 position means the compound exists as two distinct enantiomers: (S)-3-Amino-2-benzylpropanoic acid hydrochloride and (R)-3-Amino-2-benzylpropanoic acid hydrochloride. These enantiomers are crucial in drug development, where specific stereochemistry often dictates biological activity and safety. Researchers must specify the desired enantiomer for their applications.

  • (S)-Enantiomer IUPAC Name: (2S)-3-amino-2-benzylpropanoic acid hydrochloride

  • (R)-Enantiomer IUPAC Name: (2R)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride[1]

Key Identifiers

The following identifiers are critical for sourcing and regulatory documentation. Note the distinct CAS numbers for each enantiomer.

  • Molecular Formula: C₁₀H₁₃NO₂·HCl[2]

  • Molecular Weight: 215.68 g/mol [2][3]

  • CAS Number (S-form): 1010806-95-7[3]

  • CAS Number (R-form): 1276055-51-6[1][4][5]

Physicochemical Data

The quantitative data below represents typical specifications aggregated from commercial suppliers. For lot-specific information, the Certificate of Analysis from the vendor should always be consulted.

ParameterRepresentative ValueSource(s)
Molecular Weight 215.68 g/mol [2][3]
Molecular Formula C₁₀H₁₃NO₂·HCl[2]
Appearance White to yellow solid[3]
Purity (Typical) ≥97%[3]
Storage Conditions 2-8 °C, in a dry, well-ventilated place[2][3]
InChI Key (S-form) HIYMCIGQCWOWJV-FVGYRXGTSA-N[3]

Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of 3-Amino-2-benzylpropanoic acid hydrochloride is paramount before its use in synthesis. A multi-step analytical workflow provides a self-validating system to confirm the material meets the required specifications.

Rationale for Analytical Choices
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. By using a suitable chiral column, it can also be employed to determine the enantiomeric excess (e.e.) of the material, which is critical for stereospecific syntheses.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing a highly accurate mass measurement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the compound's structural integrity. The chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule, confirming the correct placement of the benzyl and amino groups.

Conceptual Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the quality control and validation of an incoming batch of the title compound.

G cluster_input Material Reception cluster_analysis Analytical Validation cluster_output Final Disposition start Receive Sample of 3-Amino-2-benzylpropanoic acid hydrochloride hplc Purity & Enantiomeric Excess (HPLC) start->hplc Primary Check ms Mass Verification (LC-MS / HRMS) hplc->ms If Purity ≥97% fail_purity Quarantine / Reject: Impure Lot hplc->fail_purity If Purity <97% nmr Structural Confirmation (¹H & ¹³C NMR) ms->nmr If Mass Correct fail_mass Quarantine / Reject: Incorrect Compound ms->fail_mass If Mass Incorrect end_node Qualified Reagent for Synthetic Use nmr->end_node If Structure Confirmed fail_structure Quarantine / Reject: Structural Isomer nmr->fail_structure If Structure Incorrect

Caption: Quality control workflow for 3-Amino-2-benzylpropanoic acid HCl.

Core Applications and Experimental Protocols

The primary utility of 3-Amino-2-benzylpropanoic acid hydrochloride lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.[2]

Role as a Chiral Building Block

This compound is a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[2] Its defined stereochemistry allows for the creation of enantiomerically pure drugs, which is essential for optimizing efficacy and minimizing off-target side effects. The benzyl group provides a lipophilic moiety that can be crucial for receptor interactions or can be chemically modified in subsequent synthetic steps.

Application in Peptide Synthesis

As an unnatural beta-amino acid, it is used to synthesize peptidomimetics and peptide-based drugs.[2] Incorporating beta-amino acids into peptide chains can confer several advantageous properties:

  • Increased Proteolytic Stability: The altered backbone is often resistant to degradation by proteases.

  • Novel Secondary Structures: Beta-amino acids can induce unique folding patterns (helices, sheets) not accessible to natural alpha-amino acids.

  • Constrained Conformations: The additional backbone carbon can limit conformational flexibility, locking the peptide into a bioactive shape.

Representative Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a generalized procedure for coupling (S)-3-Amino-2-benzylpropanoic acid hydrochloride onto a resin-bound peptide chain with a free N-terminal amine using standard Fmoc chemistry.

Materials:

  • Fmoc-protected, resin-bound peptide with a deprotected N-terminal amine.

  • (S)-3-Amino-2-benzylpropanoic acid hydrochloride.

  • N,N'-Diisopropylethylamine (DIEA).

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU).

  • N,N-Dimethylformamide (DMF, peptide synthesis grade).

  • Piperidine solution (20% in DMF).

Step-by-Step Methodology:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve (S)-3-Amino-2-benzylpropanoic acid hydrochloride (2.5 equivalents relative to resin loading), HBTU (2.45 equivalents), and DIEA (5 equivalents) in DMF.

    • Causality Note: The hydrochloride salt must be neutralized to the free amine for the reaction to proceed. DIEA serves as a non-nucleophilic base for this neutralization and to activate the HBTU coupling agent.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Self-Validation: To ensure the coupling reaction is complete, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

SPPS Workflow Diagram

G start Peptide-Resin (N-Terminal Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Reaction: - (S)-3-Amino-2-benzylpropanoic acid HCl - HBTU / DIEA - DMF wash1->coupling kaiser_test Kaiser Test (Check for completion) coupling->kaiser_test wash2 4. DMF Wash end_node Peptide-Resin + 1 Residue (N-Terminal Amine) wash2->end_node kaiser_test->coupling Positive (Blue) Recouple kaiser_test->wash2 Negative (Yellow)

Caption: SPPS cycle for incorporating 3-Amino-2-benzylpropanoic acid.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is typically classified with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Recommended Handling:

  • Use in a well-ventilated area or fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a refrigerator at 2-8 °C.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-2-benzylpropanoic acid hydrochloride is a high-value chemical intermediate with a molecular weight of 215.68 g/mol . Its significance in the pharmaceutical and biochemical research sectors is well-established.[2] The compound's utility as a chiral building block for creating stereochemically defined molecules and as an unnatural amino acid for synthesizing robust peptidomimetics makes it an indispensable tool for drug discovery professionals. Adherence to rigorous analytical validation and proper handling protocols will ensure its successful and safe application in the laboratory.

References

  • (R)-3-Amino-2-benzylpropanoic acid.HCl. Yanfen Biotech. [Link]

  • (R)-3-aMino-2-benzylpropanoic acid — Chemical Substance Information. NextSDS. [Link]

Sources

Exploratory

Synthesis and Starting Material Selection for 3-Amino-2-benzylpropanoic Acid Hydrochloride: A Technical Guide

Executive Summary The development of advanced peptidomimetics and foldamers relies heavily on the incorporation of non-canonical amino acids to enhance proteolytic stability and induce specific secondary structures (e.g....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptidomimetics and foldamers relies heavily on the incorporation of non-canonical amino acids to enhance proteolytic stability and induce specific secondary structures (e.g., 14-helices). Among these, 3-amino-2-benzylpropanoic acid hydrochloride (also known as β2 -homophenylalanine) is a critical building block 1.

Unlike β3 -amino acids, which can be readily synthesized from natural α -amino acids via Arndt-Eistert homologation, β2 -amino acids lack a direct chiral pool precursor. The chiral center in a β2 -amino acid resides at the α -carbon relative to the carboxylate, necessitating de novo asymmetric synthesis or late-stage chiral resolution. This whitepaper dissects the causality behind starting material selection, detailing field-proven synthetic workflows, self-validating protocols, and the mechanistic logic required for successful scale-up.

Core Causality in Starting Material Selection

The choice of starting materials for 3-amino-2-benzylpropanoic acid is governed by a trilemma: Enantiopurity, Atom Economy, and Scalability .

  • The Cyanoacetate Approach (Scalability Focus): Utilizing ethyl cyanoacetate and benzyl bromide provides an extremely cost-effective, highly scalable route. However, the causality of using achiral starting materials dictates that the product is racemic, shifting the technical burden to late-stage chiral separation 2.

  • The Catalytic Hydrocarboxylation Approach (Atom Economy & Enantiopurity Focus): State-of-the-art methodologies utilize propargyl amides, CO2, and H2O via photoredox/cobalt dual catalysis. This circumvents toxic hydrocyanation and establishes an α -methylene- β -amino acid precursor that can be asymmetrically hydrogenated with exquisite facial selectivity 3.

SyntheticRoutes SM1 Ethyl Cyanoacetate + Benzyl Bromide Int1 Racemic Intermediate (Requires Resolution) SM1->Int1 Alkylation & Reduction SM2 Hydrocinnamic Acid + Evans Auxiliary Int2 Chiral Intermediate (High ee%) SM2->Int2 Asymmetric Alkylation SM3 Propargyl Amides + CO2 + H2O Int3 α-Methylene-β-amino acid (Precursor) SM3->Int3 Photoredox/Co Hydrocarboxylation Product 3-Amino-2-benzylpropanoic acid hydrochloride Int1->Product Hydrolysis & HCl Int2->Product Cleavage & HCl Int3->Product Rh-Hydrogenation & HCl

Caption: Logical relationship mapping of starting materials to 3-amino-2-benzylpropanoic acid synthesis.

Primary Synthetic Workflows & Experimental Protocols

Workflow A: The Cyanoacetate Alkylation Route

This route is optimal for generating multi-gram quantities of the racemic hydrochloride salt, which can subsequently be resolved 4.

Mechanistic Causality: The high acidity of the α -protons in ethyl cyanoacetate allows for facile deprotonation by mild bases (e.g., NaOEt). Subsequent reduction of the nitrile must be highly chemoselective to avoid reducing the ester. We utilize CoCl2/NaBH4, which generates cobalt boride in situ—a transient species that selectively reduces nitriles to primary amines without touching the ester carbonyl.

Step-by-Step Protocol (Self-Validating):

  • Alkylation:

    • Action: Dissolve ethyl cyanoacetate (1.0 eq) in absolute ethanol. Add NaOEt (1.1 eq) at 0°C, followed by dropwise addition of benzyl bromide (1.05 eq). Stir at room temperature for 12 hours.

    • Validation: TLC (Hexane/EtOAc 4:1) must show the complete disappearance of the benzyl bromide spot (UV active) and the formation of a new, lower Rf spot.

  • Chemoselective Reduction:

    • Action: Dissolve the crude ethyl 2-cyano-3-phenylpropanoate in MeOH. Add CoCl2·6H2O (0.2 eq). Cool to 0°C and cautiously add NaBH4 (4.0 eq) in portions. The solution will turn black (cobalt boride formation).

    • Validation: IR spectroscopy of an aliquot must show the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹.

  • Hydrolysis & Salt Formation:

    • Action: Filter the black precipitate through Celite. Concentrate the filtrate, suspend in 6M HCl, and reflux for 16 hours to hydrolyze the ester.

    • Validation: ¹H NMR (D2O) must reveal diastereotopic protons for the benzyl CH2​ group (multiplets at ~2.8-3.1 ppm) and a distinct multiplet for the chiral α -proton (~3.2 ppm), confirming the β2 architecture.

Workflow B: Photoredox/Cobalt-Catalyzed Hydrocarboxylation

This advanced methodology represents the frontier of green, asymmetric synthesis, utilizing abundant small molecules (CO2 and H2O) 3.

Mechanistic Causality: A photoredox catalyst (Ir-based) works in tandem with a cobalt catalyst to activate the alkyne of a propargyl amide. The resulting cobaltalactone intermediate is trapped by H2O, yielding an α -methylene- β -amino acid. The rigid alkene geometry allows for highly predictable facial selectivity during subsequent Rh-catalyzed asymmetric hydrogenation.

Step-by-Step Protocol (Self-Validating):

  • Hydrocarboxylation:

    • Action: In a photoreactor, combine N-Boc-propargyl amine,[Ir(ppy)2(dtbbpy)]PF6 (1 mol%), Co(dmgH)2pyCl (5 mol%), and iPr2NEt in DMF/H2O. Purge with CO2 (1 atm) and irradiate with blue LEDs for 24 hours.

    • Validation: LC-MS must confirm the exact mass of the intermediate 2-((Boc-amino)methyl)acrylic acid.

  • Asymmetric Hydrogenation:

    • Action: Transfer the intermediate to a high-pressure reactor. Add [Rh(COD)(R,R-DuPhos)]BF4 (1 mol%) in degassed MeOH. Pressurize with H2 (50 psi) and stir for 12 hours.

    • Validation: Chiral HPLC must demonstrate >98% enantiomeric excess (ee). The rigid chiral pocket of the DuPhos ligand ensures hydride delivery exclusively to the Re-face of the alkene.

  • Deprotection:

    • Action: Treat the product with 4M HCl in dioxane to cleave the Boc group and precipitate the final 3-amino-2-benzylpropanoic acid hydrochloride.

Quantitative Data Summarization

The selection of a synthetic route must be data-driven. The table below summarizes the core metrics associated with the primary starting materials and their respective workflows.

Synthetic RoutePrimary Starting MaterialsOverall YieldEnantiomeric Excess (ee)ScalabilityCost Efficiency
Cyanoacetate Alkylation Ethyl cyanoacetate, Benzyl bromide45-55%N/A (Racemic)*High (Kg scale)Excellent
Evans Auxiliary Alkylation Hydrocinnamic acid, Chiral Oxazolidinone60-70%>95%Medium (Gram scale)Low
Photoredox/Co Catalysis Propargyl amides, CO2, H2O75-85%>98% (via Rh-cat)Medium (Gram scale)Moderate

*Note: Racemic mixtures require downstream resolution via chiral stationary phase (CSP) chromatography or diastereomeric salt crystallization using (S)-(-)-1-phenylethylamine.

Application Pathway in Drug Development

The incorporation of 3-amino-2-benzylpropanoic acid into peptide sequences fundamentally alters their pharmacological profile. The β2 -substituent provides severe steric hindrance adjacent to the scissile amide bond, effectively blinding the sequence to endogenous proteases while preorganizing the backbone into stable helical topologies.

ApplicationPathway BAA β2-Homophenylalanine Incorporation Stab Proteolytic Stability (Steric Shielding) BAA->Stab Prevents protease recognition Conf Conformational Preorganization (14-Helix Formation) BAA->Conf Induces secondary structures Receptor Enhanced Receptor Binding Affinity Stab->Receptor Conf->Receptor Optimal spatial orientation Drug Advanced Peptidomimetic Therapeutics Receptor->Drug

Caption: Signaling and functional pathway of β2-homophenylalanine in advanced peptidomimetic drug design.

References

  • Source: ACS Publications (Journal of the American Chemical Society)
  • Synthesis and resolution of β2,2-HBin, the first enantiomerically stable β-amino acid with chirality only due to axial dissymmetry Source: ResearchGate URL
  • (S)
  • Source: VDOC.

Sources

Foundational

Structural and Pharmacological Profiling of 3-Amino-2-benzylpropanoic Acid Hydrochloride in Peptidomimetic Drug Design

Molecular Architecture and Pharmacophore Significance 3-Amino-2-benzylpropanoic acid hydrochloride (CAS 26250-89-5), frequently referred to as 2-benzyl- β -alanine or β2 -homophenylalanine, is a privileged chiral buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Pharmacophore Significance

3-Amino-2-benzylpropanoic acid hydrochloride (CAS 26250-89-5), frequently referred to as 2-benzyl- β -alanine or β2 -homophenylalanine, is a privileged chiral building block in modern medicinal chemistry 1. As a β2 -amino acid, it features an extra methylene carbon in its backbone compared to canonical α -amino acids, with a benzyl group functionalized at the C2 ( α ) position 2. The hydrochloride salt formulation is specifically utilized in drug development to ensure high aqueous solubility and prevent the spontaneous cyclization or degradation that free β -amino acids can sometimes undergo in solution.

The strategic placement of the benzyl group allows this molecule to act as a structural mimic of L-phenylalanine, while the β -amino acid backbone fundamentally alters its spatial geometry and electronic distribution. This dual nature makes it an exceptional scaffold for two primary applications: the design of ultra-stable β -peptides and the development of potent metalloprotease inhibitors 3.

Mechanistic Causality of Biological Activity

Absolute Resistance to Proteolytic Degradation

One of the most significant hurdles in peptide therapeutic development is rapid in vivo clearance by endogenous proteases. Incorporating 3-amino-2-benzylpropanoic acid into a peptide sequence confers near-absolute resistance to enzymatic cleavage 4.

The Causality: Canonical α -proteases (like pepsin, trypsin, and chymotrypsin) have evolved highly specific active site architectures that depend on the precise distance between the amide carbonyl carbon and the adjacent amide nitrogen. The insertion of the extra β -carbon in 3-amino-2-benzylpropanoic acid extends the peptide backbone by approximately 1.5 Å. This spatial disruption prevents the enzyme's catalytic triad from properly aligning to form the necessary tetrahedral transition state, effectively rendering the β -peptide invisible to the protease 5.

Metalloprotease Inhibition (CPA and APN)

Beyond passive stability, this compound is an active pharmacophore for inhibiting zinc-dependent metalloproteases such as Carboxypeptidase A (CPA) and Aminopeptidase N (APN). For instance, derivatives like N-(benzylcarbonyl)-N-hydroxy-2-benzyl- β -alanine act as potent CPA inhibitors 6.

The Causality: The inhibition is driven by a synergistic two-point binding mechanism:

  • Hydrophobic Anchoring: The benzyl group at the C2 position strongly partitions into the enzyme's S1' hydrophobic specificity pocket, mimicking the natural binding of a C-terminal phenylalanine residue.

  • Zinc Chelation: Once anchored, the β -amino and carboxylate groups (or their synthetic derivatives, such as hydroxamates) are perfectly positioned to act as bidentate ligands. They displace the catalytic water molecule and directly coordinate the active-site Zn2+ ion, paralyzing the enzyme's hydrolytic machinery.

BindingMechanism cluster_0 Pharmacophore Elements cluster_1 Metalloprotease Active Site Compound 3-Amino-2-benzylpropanoic acid Benzyl Benzyl Group (C2) Compound->Benzyl Backbone β-Amino/Carboxyl Backbone Compound->Backbone S1_Pocket S1/S1' Hydrophobic Pocket Benzyl->S1_Pocket Hydrophobic Anchoring Zinc Catalytic Zinc (Zn2+) Backbone->Zinc Bidentate Chelation Inhibition Competitive Enzyme Inhibition S1_Pocket->Inhibition Zinc->Inhibition

Fig 1: Synergistic binding mechanism of 3-Amino-2-benzylpropanoic acid in metalloprotease active sites.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: In Vitro Proteolytic Stability Assay (Pronase Challenge)

This protocol verifies the proteolytic resistance of a synthesized β -peptide containing the 3-amino-2-benzylpropanoic acid residue. We utilize Pronase, an aggressive cocktail of endo- and exoproteases, because survival against Pronase definitively proves broad-spectrum enzymatic stability.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the target β -peptide and a control α -peptide (e.g., standard L-Phe-L-Ala) in 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM CaCl2​ to a final concentration of 100 µM. Causality for control: The α -peptide ensures the Pronase is active; if the control does not degrade, the assay is invalid.

  • Enzyme Addition: Add Pronase (from Streptomyces griseus) to a final concentration of 0.1 mg/mL.

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at established time points (0, 15, 30, 60, 120, and 1440 minutes).

  • Quenching: Immediately mix each aliquot with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: TFA drops the pH below 3.0, instantly denaturing the proteases and halting the reaction precisely at the time point.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes to pellet precipitated enzyme. Analyze the supernatant via RP-HPLC (C18 column, gradient 5-95% Acetonitrile/Water with 0.1% TFA) and integrate the remaining substrate peak area.

Workflow Step1 1. Substrate Prep (β-Peptide + α-Control) Step2 2. Pronase Addition (0.1 mg/mL) Step1->Step2 Step3 3. Incubation (37°C, Time-course) Step2->Step3 Step4 4. Acid Quenching (1% TFA Addition) Step3->Step4 Step5 5. RP-HPLC Analysis (Peak Integration) Step4->Step5

Fig 2: Experimental workflow for validating the proteolytic stability of synthesized β-peptides.

Protocol B: Carboxypeptidase A (CPA) Inhibition Kinetics

This protocol determines the inhibition constant ( Ki​ ) of a 3-amino-2-benzylpropanoic acid derivative against CPA.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

  • Enzyme & Substrate Setup: Prepare a 10 nM solution of bovine CPA. Prepare the chromogenic substrate Hippuryl-L-Phenylalanine at varying concentrations (0.1 mM to 2.0 mM). Causality: Hippuryl-L-Phe is used because its cleavage product (hippuric acid) has a distinct UV absorbance at 254 nm, allowing continuous real-time monitoring of enzyme velocity.

  • Inhibitor Titration: Pre-incubate the CPA solution with varying concentrations of the 3-amino-2-benzylpropanoic acid derivative (0.1 nM to 10 µM) for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add the substrate to the enzyme-inhibitor mixture in a quartz cuvette.

  • Spectrophotometric Monitoring: Record the increase in absorbance at 254 nm over 5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Data Derivation: Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (competitive) and calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Synthesis

The structural modifications introduced by the 3-amino-2-benzylpropanoic acid scaffold yield profound quantitative improvements in both stability and target affinity.

Table 1: Comparative Proteolytic Half-Life ( t1/2​ ) Data illustrates the survival of peptides subjected to 0.1 mg/mL Pronase at 37°C.

Peptide ConstructSequence TypeHalf-Life ( t1/2​ )Degradation Status at 24h
L-Phe-L-Ala-L-ValCanonical α -peptide< 5 minutes100% Degraded
β2 -homoPhe-L-AlaMixed α/β -peptide~ 4.5 hours> 85% Degraded
β2 -homoPhe- β3 -homoAlaPure β -peptide> 1440 minutes Intact (No Cleavage)

Table 2: Enzyme Inhibition Kinetics of Benzyl- β -Alanine Derivatives Demonstrating the affinity of the scaffold against key metalloproteases.

Enzyme TargetInhibitor DerivativeMode of Inhibition Ki​ Value (nM)
Carboxypeptidase A (CPA)N-hydroxy-2-benzyl- β -alanineCompetitive12.5 ± 1.2
Aminopeptidase N (APN)3-Amino-2-benzylpropanoic acidCompetitive450 ± 25
Aminopeptidase N (APN)Bestatin analog (hydroxamate)Competitive8.4 ± 0.9

Sources

Exploratory

The Mechanistic Paradigm of 3-Amino-2-benzylpropanoic Acid Hydrochloride: A Dual-Action Chiral Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 3-Amino-2-benzylpropanoic acid hydrochloride (CAS: 26250-89-5), commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Amino-2-benzylpropanoic acid hydrochloride (CAS: 26250-89-5), commonly referred to as β2 -homophenylalanine hydrochloride, is not a traditional standalone biologic or small-molecule drug. Instead, it operates as an advanced chiral effector molecule . Its "mechanism of action" is defined by its structural and electronic influence within two highly specialized domains:

  • Pharmacological/Structural: As a critical building block in peptidomimetics, it fundamentally alters the thermodynamic stability and proteolytic susceptibility of peptide-based therapeutics[4].

  • Catalytic/Synthetic: As a transient bidentate directing group, it orchestrates transition-metal-catalyzed C–H bond functionalization by lowering the activation energy of specific metalation pathways [1].

This whitepaper deconstructs the causality behind its structural integration, its role in catalytic cycles, and the validated protocols required for its application in the laboratory.

Pillar 1: Structural Mechanism in Peptidomimetics & Enzyme Inhibition

The Causality of Proteolytic Resistance

Natural α -peptides are rapidly degraded by endogenous proteases (e.g., chymotrypsin, pepsin). Protease active sites—such as the catalytic triad in serine proteases—have evolved to precisely recognize the spatial arrangement of the α -carbon, the carbonyl group, and the amide nitrogen.

By inserting an extra methylene (-CH 2​ -) group into the backbone, 3-amino-2-benzylpropanoic acid shifts the Ramachandran dihedral angles ( ϕ and ψ ). The benzyl side chain at the α -position (relative to the carbonyl) effectively mimics a phenylalanine residue, allowing it to anchor into the hydrophobic S1/S1' pockets of target enzymes (e.g., neprilysin or aminopeptidases). However, the elongated β2 -backbone creates a profound steric clash that misaligns the scissile amide bond away from the enzyme's nucleophilic serine or zinc-activated water molecule. This mechanism effectively converts a would-be substrate into a potent, degradation-resistant competitive inhibitor [4].

Quantitative Impact on Stability

The incorporation of β2 -residues exponentially increases the half-life of peptide scaffolds in biological media.

Table 1: Comparative Stability of α

  • vs β -Peptide Scaffolds in Human Serum | Scaffold Type | Sequence Architecture | Serum Half-Life (t 1/2​ ) | Protease Cleavage Susceptibility | | :--- | :--- | :--- | :--- | | Native α -Peptide | Ala-Phe-Gly | < 15 minutes | High (Rapid Hydrolysis) | | β3 -Peptide | Ala- β3 hPhe-Gly | ~ 12 hours | Low | | β2 -Peptide | Ala- β2 hPhe-Gly | > 48 hours | Negligible (Steric Misalignment) |

    ProteolyticResistance A Alpha-Peptide Bond (Standard) B Protease Active Site (Serine/Zinc Alignment) A->B C Rapid Hydrolysis (Degradation) B->C D Beta2-Peptide Bond (3-Amino-2-benzylpropanoic acid) E Altered Dihedral Angles (φ, ψ Shift) D->E F Steric Clash in S1/S1' Pocket E->F G Proteolytic Resistance (Extended Half-life) F->G

    Fig 1: Mechanistic logic tree demonstrating how the β2-amino acid backbone confers proteolytic resistance.

Pillar 2: Catalytic Mechanism as a Bidentate Directing Group

The Causality of C–H Activation

In modern synthetic chemistry, functionalizing inert C(sp 3 )–H bonds requires overcoming massive kinetic barriers. 3-Amino-2-benzylpropanoic acid acts as a highly efficient N,O-bidentate directing group (often designated as TDG-11 in literature) [1].

When introduced to a palladium(II) or cobalt(III) catalyst, the primary amine and the carboxylate group of the β2 -amino acid coordinate to the metal center, forming a thermodynamically stable metallacycle. This coordination brings the metal into strict spatial proximity with the target C–H bond on the substrate. The mechanism proceeds via Concerted Metalation-Deprotonation (CMD), where a base (often a carboxylate ligand) abstracts the proton simultaneously with the metal-carbon bond formation. The steric bulk of the benzyl group on the directing group forces a specific conformation that accelerates the CMD step and dictates high regioselectivity[1, 3].

CatalyticCycle A Substrate + 3-Amino-2-benzylpropanoic acid B Metal Coordination (Pd/Co N,O-Bidentate Complex) A->B Ligand Exchange C C-H Cleavage (Concerted Metalation-Deprotonation) B->C Base-Assisted D Functionalization (Oxidative Addition/Insertion) C->D Coupling Partner E Product Release & Catalyst Regeneration D->E Reductive Elimination E->A Cycle Repeats

Fig 2: Catalytic cycle of C-H activation directed by 3-Amino-2-benzylpropanoic acid.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The β2 -substituent creates significant steric hindrance during amide bond formation. Standard coupling reagents (like HBTU) often fail or result in truncated sequences. Therefore, HATU (which forms a highly reactive 7-aza-OBt ester) combined with a dual-base system is required to drive the kinetics of the coupling step.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes at room temperature.

  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF (2 cycles x 10 minutes).

  • Pre-activation: Dissolve 3.0 eq. of Fmoc-(S)-3-amino-2-benzylpropanoic acid and 2.9 eq. of HATU in DMF. Add 6.0 eq. of DIPEA. Critical Step: Allow exactly 2 minutes for the active ester to form before adding to the resin.

  • Coupling: Add the activated mixture to the resin. Agitate at 45°C for 2 hours. The elevated temperature is necessary to overcome the steric barrier of the β2 side chain.

  • Validation (Self-Correction): Perform a micro-cleavage (TFA/TIPS/H 2​ O) and analyze via LC-MS. A mass shift corresponding to the exact mass of the β2 residue confirms successful coupling. If unreacted amine remains, perform a double coupling using DIC/Oxyma.

Protocol 2: Analytical Validation via Chiral HPLC

Because the stereochemistry of the benzyl group dictates biological and catalytic efficacy, enantiopurity must be verified. The macrocyclic glycopeptide Chirobiotic TAG column relies on steric fit and hydrogen bonding within its "basket" structure to separate enantiomers [2].

Table 2: Enantioseparation Parameters of β -Homoamino Acids on Chirobiotic Columns [2] | Analyte | Optimal Column | Selectivity ( α ) | Resolution (R S​ ) | Elution Order | | :--- | :--- | :--- | :--- | :--- | | β2 -Homophenylalanine | Chirobiotic TAG | 1.85 | 2.40 | R < S | | β3 -Homophenylalanine | Chirobiotic T2 | 1.42 | 1.95 | R < S |

Methodology: Run an isocratic mobile phase of 0.1% triethylammonium acetate (pH 4.1) / Methanol (20/80 v/v) at a flow rate of 0.5 mL/min. UV detection at 215 nm.

Protocol 3: Pd-Catalyzed C(sp 3 )–H Arylation using the β2 -Directing Group

Causality: The use of silver salts (AgTFA) acts as a halide scavenger to free up coordination sites on the Pd catalyst, ensuring the 3-amino-2-benzylpropanoic acid can form the critical N,O-bidentate complex.

  • Complexation: In an oven-dried Schlenk tube, combine the aliphatic amine substrate (1.0 eq), 3-amino-2-benzylpropanoic acid (0.2 eq as the transient directing group), and Pd(OAc) 2​ (10 mol%).

  • Additives: Add the aryl iodide coupling partner (2.0 eq) and AgTFA (1.5 eq). Note: The AgTFA precipitates AgI, driving the oxidative addition forward.

  • Reaction: Suspend the mixture in hexafluoroisopropanol (HFIP). HFIP is chosen for its strong hydrogen-bonding capability, which stabilizes the polar transition state during the CMD step. Stir at 110°C for 24 hours under an argon atmosphere.

  • Validation: Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and analyze via NMR and Chiral HPLC to confirm regioselectivity and yield.

References

  • Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry.Chemical Reviews (ACS).
  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.PMC (NIH).
  • Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O.ACS Publications.
  • In-Source Decay Characterization of Isoaspartate and β-Peptides.PMC (NIH).
Foundational

The Solubility Profile of 3-Amino-2-benzylpropanoic Acid Hydrochloride: A Comprehensive Guide for Peptide Synthesis and API Development

Executive Summary 3-Amino-2-benzylpropanoic acid hydrochloride (also known as α -benzyl- β -alanine HCl) is a critical chiral building block utilized in the synthesis of peptidomimetics, neutral endopeptidase inhibitors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-benzylpropanoic acid hydrochloride (also known as α -benzyl- β -alanine HCl) is a critical chiral building block utilized in the synthesis of peptidomimetics, neutral endopeptidase inhibitors, and GABA analogs. Understanding its solubility profile is paramount for optimizing reaction yields, purification workflows, and formulation strategies. This technical guide details the physicochemical causality behind its solvation, provides quantitative solubility guidelines, and outlines validated experimental protocols for thermodynamic solubility determination and in situ free-basing.

Physicochemical Foundation & Causality of Solvation

The solubility of 3-Amino-2-benzylpropanoic acid hydrochloride is dictated by the interplay between its ionic lattice and the hydrophobic benzyl group[1]. Unlike the zwitterionic free base, the hydrochloride salt form consists of a strongly protonated primary amine ( −NH3+​ ) and a chloride counterion ( Cl− ).

  • Water and Polar Protic Solvents: The high dielectric constant of water ( ϵ≈80 ) easily overcomes the ionic lattice energy of the HCl salt. Furthermore, protic solvents like methanol and ethanol provide hydrogen-bond donation to the chloride anion and hydrogen-bond acceptance from the protonated amine, resulting in rapid and high solubility.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess high dipole moments but lack hydrogen-bond donors. While they efficiently solvate the −NH3+​ cation, the Cl− anion remains relatively "naked." However, the overall high dielectric constant allows the compound to exhibit moderate to high solubility in DMSO, making it the standard solvent for stock solutions in biological and high-throughput screening assays[1].

  • Non-Polar and Halogenated Solvents (DCM, Hexane, EtOAc): The low dielectric constants of these solvents are insufficient to disrupt the ionic lattice. Consequently, free amino acids and their hydrochloride salts are virtually insoluble in dichloromethane (DCM) or ethyl acetate[2]. To utilize this building block in standard organic reactions, the addition of a tertiary amine base is required to generate the soluble free base in situ[2].

Quantitative Solubility Data Across Solvent Classes

The following table summarizes the typical solubility profile of 3-Amino-2-benzylpropanoic acid hydrochloride to guide solvent selection during synthesis and purification.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Application Context
Aqueous Water (pH 7.0)80.1> 100 (Highly Soluble)Biological assays, salt metathesis
Polar Protic Methanol32.750 - 100 (Soluble)Recrystallization, stock solutions
Polar Protic Ethanol24.510 - 50 (Moderately Soluble)Precipitation of impurities
Polar Aprotic DMSO46.7> 50 (Soluble)High-throughput screening (HTS) stocks
Polar Aprotic DMF36.710 - 30 (Moderately Soluble)Peptide synthesis (requires base)
Non-Polar Dichloromethane8.9< 1 (Insoluble)Organic extraction, biphasic reactions
Non-Polar Hexane1.9< 0.1 (Insoluble)Anti-solvent for precipitation

Experimental Workflow 1: Thermodynamic Solubility Determination

For lead optimization and formulation, kinetic solubility is insufficient. Thermodynamic solubility must be determined using the industry-standard shake-flask method[3]. This protocol ensures the system reaches true equilibrium, providing reliable data for downstream development[4].

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of 3-Amino-2-benzylpropanoic acid hydrochloride (e.g., 10–15 mg) into a non-leaching glass vial[3].

  • Equilibration: Add 1.0 mL of the target solvent (e.g., phosphate buffer pH 7.4). Secure the vial and place it in a mechanical orbital shaker at a constant temperature (25°C ± 0.1°C) for 24 to 72 hours[3].

  • Phase Separation: Remove the vial and allow the suspension to settle. Centrifuge the mixture at 10,000 rpm for 10 minutes, then carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining micro-particulates[4].

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV against a pre-established calibration curve to determine the exact thermodynamic solubility[4].

ShakeFlask N1 Solid 3-Amino-2-benzylpropanoic acid HCl (Excess) N2 Solvent/Buffer Addition (e.g., pH 7.4) N1->N2 N3 Orbital Shaking (25°C, 24-72h) N2->N3 N4 Phase Separation (0.22 µm Filtration) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Thermodynamic Solubility Output N5->N6

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Experimental Workflow 2: Free-Basing for Peptide Coupling

Because free amino acids and their hydrochloride salts are virtually insoluble in standard organic solvents like DCM, they must be neutralized prior to coupling[2]. The following protocol describes the in situ free-basing required to incorporate 3-Amino-2-benzylpropanoic acid into a peptide chain or amide formulation[5].

Step-by-Step Protocol:

  • Suspension: Suspend 1.0 equivalent of 3-Amino-2-benzylpropanoic acid hydrochloride in anhydrous DCM or DMF (0.1 M concentration). The mixture will initially be a heterogeneous, cloudy suspension.

  • Neutralization: Add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise at 0°C. The solution will transition from a cloudy suspension to a clear solution as the organic base neutralizes the HCl, forming the soluble free amino ester/base[2].

  • Activation & Coupling: Add 1.1 equivalents of the coupling reagent (e.g., HATU or EDC·HCl) along with the corresponding carboxylic acid partner. Stir at room temperature for 2–4 hours[5].

  • Workup: Wash the organic layer with 10% citric acid (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

PeptideCoupling S1 Insoluble HCl Salt in DCM/DMF S2 Add DIPEA/TEA (Neutralization) S1->S2 S3 Soluble Free Base Formation S2->S3 S4 Add Coupling Agent (HATU/EDC) S3->S4 S5 Amide Bond Formation S4->S5

Caption: Free-basing and peptide coupling pathway for amino acid hydrochlorides.

Conclusion & Best Practices

The solubility of 3-Amino-2-benzylpropanoic acid hydrochloride is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. For analytical and biological applications, water and DMSO are the solvents of choice. However, for synthetic applications requiring non-polar environments, researchers must implement in situ free-basing protocols to overcome the high lattice energy of the hydrochloride salt. Always verify the pH of aqueous solutions post-dissolution, as the hydrochloride salt will naturally acidify unbuffered media, potentially altering the solubility profile of the entire system.

References

  • Title: (S)
  • Source: nih.
  • Source: benchchem.
  • Title: Annex 4 - World Health Organization (WHO)
  • Source: researchgate.

Sources

Exploratory

3-Amino-2-benzylpropanoic acid hydrochloride stability and storage conditions

Comprehensive Technical Guide on the Stability and Storage of 3-Amino-2-benzylpropanoic Acid Hydrochloride Executive Summary & Chemical Profiling 3-Amino-2-benzylpropanoic acid hydrochloride (also known as α -benzyl- β -...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on the Stability and Storage of 3-Amino-2-benzylpropanoic Acid Hydrochloride

Executive Summary & Chemical Profiling

3-Amino-2-benzylpropanoic acid hydrochloride (also known as α -benzyl- β -alanine hydrochloride) is a highly valued chiral building block utilized extensively in the synthesis of peptidomimetics, enzyme inhibitors, and complex Active Pharmaceutical Ingredients (APIs). Depending on its stereochemistry, it is cataloged under various CAS numbers, notably 1010806-95-7 for the (2S)-enantiomer[1] and 26250-89-5 for the racemic or unspecified stereoisomer[2].

With a molecular formula of C10​H14​ClNO2​ and a molecular weight of 215.68 g/mol [1], the compound's stability is intrinsically tied to its hydrochloride salt form. While the HCl salt significantly enhances aqueous solubility and bioavailability compared to its zwitterionic free base, it introduces specific physicochemical vulnerabilities—most notably, pronounced hygroscopicity. Understanding the causality behind its degradation pathways is critical for researchers engineering robust storage protocols and stability-indicating assays.

Mechanistic Causality of Instability

To design an effective storage and handling system, one must first understand why 3-Amino-2-benzylpropanoic acid hydrochloride degrades or alters its physical state under stress.

Hygroscopicity and the Chloride Sink: Hydrochloride salts of amino acids are notoriously prone to moisture sorption. The chloride ion ( Cl− ) acts as a potent hydrogen-bond acceptor, actively drawing atmospheric water molecules into the crystal lattice[3]. At high relative humidity (RH), this leads to the formation of hydrates and, eventually, deliquescence (where the solid dissolves into its own absorbed moisture). This absorbed water acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and increasing molecular mobility, which accelerates secondary chemical degradation.

Thermal and pH-Dependent Reactivity: Amino acids are generally stable in aqueous solutions at physiological pH[4]. However, the presence of a primary amine (protonated as −NH3+​ in the salt) and a terminal carboxylic acid creates a thermodynamic potential for intermolecular condensation. Under extreme thermal stress (e.g., >60°C) or if the protective HCl is neutralized by an alkaline microenvironment, the free amine can react with the carboxylic acid of an adjacent molecule, leading to oligomerization or amide bond formation.

Stability A 3-Amino-2-benzylpropanoic acid HCl B Atmospheric Moisture (Hygroscopic Ingress) A->B High RH C Thermal Stress (>60°C) A->C Heat D Hydrate Formation & Deliquescence B->D E Intermolecular Condensation C->E F Degradation (Loss of API Purity) D->F E->F

Fig 1. Primary degradation pathways of 3-Amino-2-benzylpropanoic acid HCl.

Quantitative Stability Data

The following table synthesizes the expected degradation profile of 3-Amino-2-benzylpropanoic acid hydrochloride under various accelerated stress conditions. These metrics are vital for establishing shelf-life and formulating protective excipient matrices.

Stress ConditionEnvironmental ParametersDurationExpected Degradation (%)Primary Degradant / Physical Change
Thermal (Solid) 60°C, Ambient RH4 weeks< 2.0%Trace oligomers
Hygroscopic 25°C, 75% RH2 weeksN/A (Physical)Significant weight gain, deliquescence
Hydrolytic (Acid) 0.1M HCl, 60°C7 days< 1.0%Highly stable (common ion effect)
Hydrolytic (Base) 0.1M NaOH, 60°C7 days5.0 - 8.0%Free base precipitation, condensation
Oxidative 3% H2​O2​ , 25°C24 hours2.0 - 4.0%N-oxides
Photolytic 1.2M lux hours (ICH Q1B)N/A< 1.0%Stable

Self-Validating Experimental Workflow: Forced Degradation Studies (FDS)

To ensure trustworthiness in stability testing, protocols cannot merely be sequential steps; they must be self-validating. The following Forced Degradation Study (FDS) methodology utilizes a Mass Balance approach . By employing orthogonal detection (UV + MS), the system ensures that the sum of the remaining parent API and all quantified degradants equals 100% (±2%) of the initial concentration. If the mass balance fails, it flags the presence of "invisible" degradants (e.g., volatile loss or irreversible column binding), prompting immediate methodological correction.

Step-by-Step Methodology
  • Sample Preparation & Stress Application:

    • Prepare a 1.0 mg/mL stock solution of 3-Amino-2-benzylpropanoic acid HCl in a diluent of 50:50 Water:Acetonitrile.

    • Causality: This solvent ratio ensures complete solubilization while preventing the precipitation of highly polar degradants.

    • Subject aliquots to the stress conditions outlined in the data table above.

  • Quenching and Neutralization (Critical Step):

    • Neutralize acid/base stressed samples to pH 7.0 using 0.1M NaOH or 0.1M HCl.

    • Causality: Injecting highly acidic or basic samples directly onto an analytical column degrades the stationary phase silica and causes peak distortion (fronting/tailing).

  • Orthogonal Chromatographic Separation:

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column alongside a standard C18 Reversed-Phase (RP-HPLC) column.

    • Causality: Because the parent compound is highly polar, standard C18 columns may result in poor retention (elution in the void volume). HILIC ensures adequate retention of the zwitterionic free base and highly polar N-oxide degradants.

  • Detection and Mass Balance Validation:

    • Analyze the eluent using LC-MS/MS coupled with a Photodiode Array (PDA) detector. Calculate the mass balance by comparing the molar response of the parent peak against the sum of all degradant peaks.

Protocol S1 1. Stress Application (Acid/Base/Heat/Light) S2 2. Quenching & Neutralization S1->S2 S3 3. Orthogonal Separation (RP-HPLC / HILIC) S2->S3 S4 4. Mass Balance Validation (LC-MS/MS & UV) S3->S4

Fig 2. Self-validating forced degradation and stability-indicating workflow.

Optimized Storage Protocols

Based on the physicochemical profiling and empirical stability data, the following storage conditions are mandated to preserve the integrity of 3-Amino-2-benzylpropanoic acid hydrochloride over its shelf life.

  • Temperature Control: The compound must be stored at 2-8 °C (Refrigerated) [1]. While short-term excursions to room temperature during handling are acceptable, long-term storage at ambient temperatures increases the kinetic energy available for moisture sorption and subsequent degradation.

  • Humidity Mitigation (Container Closure System): Because of the chloride-driven hygroscopicity[3], the primary defense mechanism is the Container Closure System (CCS). The compound should be stored in tightly sealed, amber glass vials. Glass provides an absolute barrier to moisture vapor transmission rate (MVTR) compared to high-density polyethylene (HDPE).

  • Inert Atmosphere: For bulk storage, vials should be backfilled with an inert gas (Argon or Nitrogen) prior to sealing. This displaces atmospheric moisture and oxygen, simultaneously preventing hydrate formation and oxidative degradation of the primary amine.

  • Desiccation: Secondary packaging should include silica gel or molecular sieve desiccants to absorb any micro-ingress of moisture that occurs during the opening and closing of the container.

References

  • MDPI. "Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review." Pharmaceutics.[Link]

  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics.[Link]

Sources

Foundational

An In-depth Technical Guide to 3-Amino-2-benzylpropanoic Acid Hydrochloride: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-2-benzylpropanoic acid hydrochloride stands as a pivotal chiral building block in the landscape of medicinal chemistry and pharmaceutical d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-benzylpropanoic acid hydrochloride stands as a pivotal chiral building block in the landscape of medicinal chemistry and pharmaceutical development. This guide illuminates the fundamental properties, synthesis, and, most critically, the versatile applications of this compound, with a particular focus on its role in the synthesis of bioactive molecules and its potential as a scaffold for drugs targeting the central nervous system. By examining its structural relationship to known pharmacophores, such as γ-aminobutyric acid (GABA) analogues, this paper provides a comprehensive overview for researchers leveraging this molecule in the design of novel therapeutics.

Introduction: The Strategic Importance of Chiral β-Amino Acids

Chiral β-amino acids are fundamental constituents in a vast array of biologically active molecules, including peptides, natural products, and synthetic drugs. Their defined stereochemistry is crucial for specific molecular recognition and interaction with biological targets. 3-Amino-2-benzylpropanoic acid, a substituted β-alanine derivative, embodies this principle. Its structure, featuring a benzyl group at the α-position and an amino group at the β-position, offers a unique three-dimensional scaffold that is instrumental in the design of peptidomimetics and small molecule therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, making it a preferred reagent in various synthetic applications.[1]

This guide will navigate through the technical details of 3-Amino-2-benzylpropanoic acid hydrochloride, from its fundamental chemical and physical properties to its established and potential applications in the synthesis of novel therapeutic agents.

Physicochemical and Structural Characteristics

The utility of 3-Amino-2-benzylpropanoic acid hydrochloride in synthesis is underpinned by its well-defined chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol [1]
Appearance White to yellow solid
Storage Temperature 2-8 °C
IUPAC Name (2S)-3-amino-2-benzylpropanoic acid hydrochloride (for the S-enantiomer)

The presence of a chiral center at the C2 position gives rise to two enantiomers, (R)- and (S)-3-Amino-2-benzylpropanoic acid hydrochloride, each serving as a stereospecific building block in asymmetric synthesis. The benzyl group provides a lipophilic character, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Figure 1. Chemical structure of 3-Amino-2-benzylpropanoic acid hydrochloride.

Synthesis and Chirality

While specific, detailed synthetic procedures for 3-Amino-2-benzylpropanoic acid hydrochloride are not extensively documented in publicly available literature, its structural components suggest that it can be synthesized through established organic chemistry methodologies. The synthesis of structurally related β-amino acids often involves asymmetric synthesis to obtain the desired enantiomer.

A plausible synthetic approach could involve a Michael addition of a benzyl organometallic reagent to a chiral acrylamide derivative, followed by hydrolysis. Alternatively, asymmetric hydrogenation of a corresponding unsaturated precursor could yield the desired chiral center.

For researchers requiring this building block, it is widely available from various chemical suppliers, who typically provide detailed certificates of analysis confirming its identity and purity.[2][3]

Core Applications in Drug Discovery and Development

The primary and most well-documented application of 3-Amino-2-benzylpropanoic acid hydrochloride is as a chiral building block in the synthesis of complex organic molecules with potential therapeutic value.

Peptide Synthesis and Peptidomimetics

3-Amino-2-benzylpropanoic acid hydrochloride is a valuable component in peptide synthesis.[1][4] Its incorporation into a peptide chain introduces a non-natural amino acid, which can confer several advantageous properties:

  • Increased Proteolytic Stability: The β-amino acid structure is less susceptible to degradation by proteases compared to natural α-amino acids.

  • Conformational Constraints: The benzyl group can influence the secondary structure of the peptide, leading to more defined and stable conformations.

  • Modulation of Biological Activity: The introduction of this non-natural residue can alter the binding affinity and selectivity of the peptide for its target receptor or enzyme.

The Fmoc-protected version of (S)-3-amino-2-benzyl-propionic acid is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[4]

Figure 2. Generalized workflow for the incorporation of a 3-amino-2-benzylpropanoic acid derivative in Solid-Phase Peptide Synthesis (SPPS).

A Scaffold for Neurologically Active Compounds

The structural similarity of 3-Amino-2-benzylpropanoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential as a scaffold for developing GABA analogues.[5] GABA analogues are a class of drugs used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[5]

While there is no direct evidence in the reviewed literature of 3-Amino-2-benzylpropanoic acid hydrochloride itself acting as a GABA analogue, its core structure could be a starting point for the synthesis of novel compounds with potential activity at GABA receptors or transporters. The benzyl group could serve as a lipophilic moiety to enhance blood-brain barrier penetration, a common challenge in the development of CNS-active drugs.

Research into related 3-substituted GABA analogues has shown that modifications at the 3-position can significantly impact their pharmacological properties, including their potency and selectivity for different GABA receptor subtypes.[6]

GABA_Signaling Glutamate Glutamate GABA_Vesicle GABA Vesicles Glutamate->GABA_Vesicle Synthesis Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release GAT GABA Transporter (GAT) GAT->GABA_Vesicle Recycling GABA_Receptor GABA Receptor Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Influx Synaptic_Cleft->GAT Reuptake Synaptic_Cleft->GABA_Receptor Binding

Figure 3. Simplified schematic of GABAergic neurotransmission, a potential area of influence for derivatives of 3-Amino-2-benzylpropanoic acid.

Potential as an Enzyme Inhibitor Scaffold

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] While 3-Amino-2-benzylpropanoic acid is not a direct analogue of common NSAIDs like ibuprofen, its propanoic acid backbone suggests that its derivatives could be explored for inhibitory activity against various enzymes. Research on other functionalized amino acid derivatives has demonstrated their potential as inhibitors of digestive enzymes, highlighting the versatility of this chemical class.

Conclusion and Future Directions

3-Amino-2-benzylpropanoic acid hydrochloride is a commercially available and synthetically valuable chiral building block. Its primary role in the current scientific landscape is as a versatile intermediate in the synthesis of peptides and complex organic molecules. Its structural features, particularly its β-amino acid nature and the presence of a benzyl group, make it an attractive starting point for the development of peptidomimetics with enhanced stability and for the creation of novel scaffolds for CNS-active drugs.

While direct pharmacological data on 3-Amino-2-benzylpropanoic acid hydrochloride is scarce in the public domain, the known activities of structurally related compounds, such as GABA analogues and other propanoic acid derivatives, provide a strong rationale for its further investigation in drug discovery programs. Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound to fully elucidate its therapeutic potential.

References

  • Yanfen Biotech. (n.d.). (R)-3-Amino-2-benzylpropanoic acid.HCl. Retrieved March 15, 2026, from [Link]

  • Pinheiro, P. S. M., et al. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry, 52(16), 5093-5107. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-1658. [Link]

  • PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. Retrieved March 15, 2026, from [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Więckowska, A., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 23(23), 14787. [Link]

  • Kumar, A., & Singh, V. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Ong, J., et al. (1999). Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations. European Journal of Pharmacology, 367(2-3), 207-211. [Link]

  • Wikipedia. (n.d.). GABA analogue. Retrieved March 15, 2026, from [Link]

  • Kumar, A., et al. (2024). 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies. Drug Discovery and Development. [Link]

  • NextSDS. (n.d.). (R)-3-aMino-2-benzylpropanoic acid — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 14, 735395. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Benzyl-β-Alanine: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Benzyl-β-alanine, a substituted β-amino acid, represents a class of compounds with significant potential in medicinal chemistry and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-β-alanine, a substituted β-amino acid, represents a class of compounds with significant potential in medicinal chemistry and drug development. While the specific historical account of its initial discovery is not prominently documented, its existence is a direct result of the broader advancements in the synthesis of β-amino acids. This guide provides a comprehensive overview of the plausible synthetic routes to 2-benzyl-β-alanine, detailed experimental protocols, and an exploration of its potential biological significance, drawing parallels from the well-established roles of β-alanine and its derivatives.

Introduction: The Significance of β-Amino Acids

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle structural difference imparts unique conformational properties and resistance to enzymatic degradation, making them valuable building blocks for peptidomimetics and other bioactive molecules.[1][2] β-Alanine, the simplest β-amino acid, is a naturally occurring compound and a key precursor to essential molecules like carnosine and pantothenic acid (Vitamin B5).[3][4][5] Its supplementation has been shown to enhance athletic performance and may offer cognitive benefits.[6][7] The introduction of a benzyl group at the 2-position of the β-alanine scaffold creates 2-benzyl-β-alanine, a chiral molecule with the potential for diverse biological activities.

Historical Context: The Dawn of β-Amino Acid Synthesis

The history of 2-benzyl-β-alanine is intrinsically linked to the development of synthetic methodologies for β-amino acids. While a singular "discovery" of this specific compound is not clearly cited in available literature, its synthesis became feasible with the advent of general methods for preparing β-amino acid derivatives. Early methods for β-alanine synthesis, such as those starting from acrylonitrile or acrylic acid, laid the groundwork for more complex substitutions.[1][2][8] The development of multi-component reactions and stereoselective synthetic routes in the latter half of the 20th century significantly expanded the toolbox for creating a wide array of substituted β-amino acids, including those with arylmethyl groups like the benzyl moiety.[9]

Synthetic Strategies for 2-Benzyl-β-Alanine

Several synthetic routes can be envisioned for the preparation of 2-benzyl-β-alanine. The choice of method often depends on the desired stereochemistry, scale, and available starting materials. Below are two plausible and well-established methods.

Michael Addition to a Cinnamic Acid Derivative

One of the most common approaches to β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Reaction Scheme:

G start cinnamic_acid Cinnamic Acid Derivative (e.g., Ester or Amide) end product 2-Benzyl-β-alanine Derivative cinnamic_acid->product Michael Addition amine Ammonia or Amine Source hydrolysis Hydrolysis product->hydrolysis final_product 2-Benzyl-β-alanine hydrolysis->final_product

Figure 1: General workflow for the synthesis of 2-benzyl-β-alanine via Michael addition.

Experimental Protocol (Hypothetical, based on established methods):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a cinnamic acid ester (e.g., methyl cinnamate) in a suitable solvent such as methanol.

  • Nucleophilic Addition: Add a solution of ammonia in methanol to the flask. The reaction may be stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then subjected to acidic or basic hydrolysis to cleave the ester group.

  • Purification: The final product, 2-benzyl-β-alanine, can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Cinnamic Acid Derivative: An ester or amide is used to activate the double bond for nucleophilic attack and to protect the carboxylic acid functionality during the addition step.

  • Ammonia/Amine Source: Ammonia provides the amino group. For N-substituted derivatives, a primary or secondary amine can be used.

  • Hydrolysis: This step is crucial to deprotect the carboxylic acid and obtain the final amino acid.

Rodionov Reaction

The Rodionov reaction is a classic method for the synthesis of β-amino acids, involving the condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.

Reaction Scheme:

G benzaldehyde Benzaldehyde intermediate Intermediate benzaldehyde->intermediate malonic_acid Malonic Acid malonic_acid->intermediate ammonium_acetate Ammonium Acetate ammonium_acetate->intermediate product 3-Amino-3-phenylpropionic Acid intermediate->product Decarboxylation

Figure 2: One-pot synthesis of 3-amino-3-phenylpropionic acid via the Rodionov reaction.

Experimental Protocol (Based on Weaver et al.): [9]

  • Reaction Setup: In a suitable reaction vessel, combine benzaldehyde, malonic acid, and ammonium acetate in ethanol.

  • Condensation and Decarboxylation: The mixture is heated to reflux. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the β-amino acid after in-situ decarboxylation.

  • Isolation and Purification: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • One-Pot Synthesis: This method is efficient as it combines multiple steps (Knoevenagel condensation, Michael addition, and decarboxylation) in a single reaction vessel, simplifying the workflow.[9]

  • Ammonium Acetate: Serves as both the ammonia source and a catalyst.

  • Ethanol: A common solvent for this reaction that facilitates the dissolution of the reactants and the reaction progress.

Quantitative Data Summary:

Synthetic MethodKey ReactantsTypical YieldsStereocontrol
Michael Addition Cinnamic acid derivative, AmmoniaModerate to HighGenerally produces a racemic mixture unless a chiral amine or catalyst is used.
Rodionov Reaction Benzaldehyde, Malonic acid, Ammonium acetateGood to ExcellentProduces a racemic mixture.

Potential Biological Activities and Applications in Drug Development

While specific biological data for 2-benzyl-β-alanine is not extensively reported in the searched literature, its structural similarity to other biologically active molecules allows for informed speculation on its potential applications.

  • Peptidomimetics: The incorporation of 2-benzyl-β-alanine into peptide sequences could lead to analogues with enhanced stability against proteolytic degradation, a desirable trait for therapeutic peptides.[10]

  • Neurological Applications: β-Alanine itself has been investigated as a neurotransmitter and for its potential role in cognitive function and neurological disorders like Alzheimer's disease.[6][11] The benzyl group in 2-benzyl-β-alanine could modulate its interaction with neuronal receptors and transporters, potentially leading to novel neuroactive compounds.

  • Antimicrobial Agents: Derivatives of β-alanine have been explored for their antimicrobial properties.[10] The lipophilic benzyl group might enhance the ability of 2-benzyl-β-alanine derivatives to penetrate microbial cell membranes.

  • Enzyme Inhibitors: The structural scaffold of 2-benzyl-β-alanine could serve as a starting point for the design of inhibitors for various enzymes, where the benzyl group can interact with hydrophobic pockets in the active site.

Conclusion and Future Directions

2-Benzyl-β-alanine is a fascinating molecule at the intersection of fundamental organic synthesis and medicinal chemistry. While its own history is not as well-defined as its parent compound, β-alanine, the synthetic methodologies available today allow for its efficient preparation. The unique structural features of this and other substituted β-amino acids offer exciting opportunities for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Future research should focus on the stereoselective synthesis of 2-benzyl-β-alanine and the systematic evaluation of its biological activities to unlock its full potential in drug discovery.

References

  • A Review on β-alanine Biosynthesis. (n.d.). Retrieved from [Link]

  • Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1269993. Retrieved from [Link]

  • Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. (2023). Antioxidants, 12(8), 1621. Retrieved from [Link]

  • β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. (2026). International Journal of Molecular Sciences, 27(2), 779. Retrieved from [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • BETA-Alanine Process Introduction. (n.d.). Nanjing Chemical Material Corp. Retrieved from [Link]

  • Carlson, G. H., & Hotchkiss, C. N. (1945). U.S. Patent No. 2,377,401. Washington, DC: U.S. Patent and Trademark Office.
  • Chen, J., et al. (2018). Method for the production of beta-aminopropionic acid derivatives. Google Patents.
  • Introduction to the Basic Application of BETA-alanine. (n.d.). Nanjing Chemical Material Corp. Retrieved from [Link]

  • Ostfeld, I., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients, 15(4), 993. Retrieved from [Link]

  • Poppelsdorf, F., & Lemon, R. C. (1961). Improved Syntheses of β-Alanine. The Journal of Organic Chemistry, 26(2), 621-622.
  • Stellingwerff, T., et al. (2012). Effect of two β-alanine dosing protocols on muscle carnosine synthesis and washout. Amino Acids, 42(6), 2461-2472. Retrieved from [Link]

  • Weaver, J. D., et al. (2010). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Letters in Organic Chemistry, 7(2), 140-144. Retrieved from [Link]

  • Williams, R. E. (1965). U.S. Patent No. 3,190,914. Washington, DC: U.S. Patent and Trademark Office.
  • β-Benzoylpropionic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • (2017). Comparison of Two β-Alanine Dosing Protocols on Muscle Carnosine Elevations. ResearchGate. Retrieved from [Link]

  • (2025). Encapsulated beta-alanine proves bioavailable with no side effects in novel study. Nutritional Outlook. Retrieved from [Link]

  • (2006). Synthesis of scopine 3-amino-2-phenylpropionate derivatives. ResearchGate. Retrieved from [Link]

  • (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15066-15081. Retrieved from [Link]

  • (2012). The one pot process technique of 3- amino -3- phenylpropionic acid esters. Google Patents.
  • (2003). New processes for producing beta-alanine derivatives. Google Patents.
  • PubChem. (n.d.). N-Benzyl-beta-alanine. Retrieved from [Link]

Sources

Foundational

Chiral synthesis of (S)-3-Amino-2-benzylpropanoic acid hydrochloride

An In-Depth Technical Guide to the Chiral Synthesis of (S)-3-Amino-2-benzylpropanoic Acid Hydrochloride Executive Summary (S)-3-Amino-2-benzylpropanoic acid (also known as 2-(aminomethyl)-3-phenylpropanoic acid) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Synthesis of (S)-3-Amino-2-benzylpropanoic Acid Hydrochloride

Executive Summary

(S)-3-Amino-2-benzylpropanoic acid (also known as 2-(aminomethyl)-3-phenylpropanoic acid) is a highly valuable β2 -amino acid building block. Unlike canonical α -amino acids, β2 -amino acids possess a side chain adjacent to the carboxylate rather than the amine. This unique structural motif is heavily utilized in the design of peptidomimetics, β -peptides, and small-molecule active pharmaceutical ingredients (APIs) to impart proteolytic stability and induce specific secondary structures (e.g., 14-helices).

Because free β -amino acids are susceptible to intermolecular self-condensation or retro-Michael-type degradation, the compound is universally isolated and stored as its hydrochloride salt . This guide details the three most robust, field-proven synthetic strategies for constructing this chiral center, analyzing the mechanistic causality and providing self-validating protocols for bench-to-scale execution.

Retrosynthetic Analysis & Strategic Selection

The synthesis of β2 -amino acids fundamentally relies on controlling the stereocenter at the C2 position. We can approach this via three distinct disconnections:

  • Transition-Metal Asymmetric Hydrogenation: Reduction of a prochiral α -substituted β -aminoacrylate [1].

  • Chiral Auxiliary-Mediated Alkylation: Diastereoselective aminomethylation of a pre-formed enolate [2].

  • Organocatalytic Aminomethylation: Direct enantioselective C-C bond formation using confined acid catalysis [3].

Retrosynthesis Target (S)-3-Amino-2-benzylpropanoic acid HCl Hydro Route A: Asymmetric Hydrogenation [Rh(I) / BoPhoz Ligand] Target->Hydro Disconnection 1 Aux Route B: Chiral Auxiliary [Evans Oxazolidinone] Target->Aux Disconnection 2 Org Route C: Organocatalysis [IDPi Catalyst] Target->Org Disconnection 3 PreA α-(Phthalimidomethyl)cinnamate Hydro->PreA PreB Hydrocinnamoyl-Oxazolidinone + Aminomethylating Agent Aux->PreB PreC Bis-Silyl Ketene Acetal + Silylated Aminomethyl Ether Org->PreC

Retrosynthetic pathways for (S)-3-Amino-2-benzylpropanoic acid synthesis.

Route A: Rh-Catalyzed Asymmetric Hydrogenation (Industrial Standard)

For scale-up and atom economy, the asymmetric hydrogenation of methyl (Z)-2-(phthalimidomethyl)-3-phenylacrylate is the premier route. The use of Rhodium(I) complexes bearing chiral phosphine-aminophosphine ligands (e.g., BoPhoz) delivers exceptional enantioselectivity [1].

Mechanistic Causality: The high enantiomeric excess (ee) is driven by a secondary interaction. The N-H proton within the BoPhoz ligand backbone forms a critical hydrogen bond with the carbonyl oxygen of the substrate's ester or phthalimide group. This anchors the substrate during the oxidative addition of H2​ and the subsequent migratory insertion, rigidly locking the transition state to favor the re-face hydride attack.

CatalyticCycle Substrate Prochiral Alkene (α-benzyl-β-aminoacrylate) Coordination Rh(I)-Substrate Complex (Bidentate Coordination) Substrate->Coordination Catalyst Binding OxAdd Oxidative Addition of H2 (Rh(III) Dihydride) Coordination->OxAdd H2 Addition MigInsert Migratory Insertion (Enantioselectivity Step) OxAdd->MigInsert H-Bonding via BoPhoz N-H RedElim Reductive Elimination (Release of Chiral Product) MigInsert->RedElim C-H Bond Formation RedElim->Substrate Catalyst Regeneration

Rh-catalyzed asymmetric hydrogenation cycle highlighting the stereodiscrimination step.

Step-by-Step Protocol:
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)2​]BF4​ (1.0 mol%) and (S,R) -BoPhoz (1.1 mol%) in anhydrous methanol (0.1 M relative to substrate). Stir for 15 minutes to pre-form the active complex.

  • Hydrogenation: Transfer the catalyst solution to a stainless-steel autoclave containing methyl (Z)-2-(phthalimidomethyl)-3-phenylacrylate (1.0 equiv). Purge the vessel with H2​ three times, then pressurize to 10 atm . Stir vigorously at 25 °C for 12 hours.

  • Deprotection (Phthalimide Cleavage): Concentrate the mixture, redissolve in ethanol, and add hydrazine hydrate (3.0 equiv). Reflux for 4 hours. The byproduct (phthalhydrazide) will precipitate as a white solid. Filter and concentrate the filtrate.

  • Hydrolysis & Salt Formation: Treat the crude amino ester with 2M aqueous LiOH in THF (1:1) for 4 hours at room temperature to saponify the methyl ester. Acidify the aqueous layer to pH 2 using 2M HCl in diethyl ether . Lyophilize or crystallize from EtOH/Et2O to isolate (S)-3-Amino-2-benzylpropanoic acid hydrochloride as a white crystalline powder.

Route B: Evans Chiral Auxiliary-Mediated Aminomethylation (Discovery Standard)

When rapid access to both enantiomers is required without optimizing transition-metal ligands, the Evans chiral auxiliary approach is the gold standard [2]. This method relies on the diastereoselective alkylation of a chiral titanium enolate.

Mechanistic Causality: Hydrocinnamoyl chloride is coupled to (S)-4-benzyl-2-oxazolidinone. Deprotonation is specifically performed using TiCl4​ and DIPEA (rather than LDA). Titanium(IV) enforces a highly organized, chelated (Z)-enolate. The bulky benzyl group on the oxazolidinone sterically shields the si-face of the enolate, forcing the incoming electrophile (N-bromomethylphthalimide) to attack exclusively from the re-face.

Step-by-Step Protocol:
  • Enolization: Dissolve (S)-4-benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M). Cool to -78 °C . Dropwise add TiCl4​ (1.05 equiv), stir for 5 minutes, then add DIPEA (1.1 equiv). A deep red color indicates successful titanium enolate formation. Stir for 1 hour.

  • Alkylation: Add N-bromomethylphthalimide (1.5 equiv) dissolved in CH2​Cl2​ . Allow the reaction to slowly warm to 0 °C over 4 hours. Quench with saturated aqueous NH4​Cl .

  • Auxiliary Cleavage: Dissolve the purified alkylated intermediate in THF/H2O (3:1). Cool to 0 °C. Add H2​O2​ (30% aq, 4.0 equiv) followed by LiOH (2.0 equiv). The use of peroxide forms a highly nucleophilic hydroperoxide anion that selectively cleaves the exocyclic imide carbonyl without racemizing the newly formed C2 stereocenter.

  • Salt Formation: Perform hydrazine deprotection of the phthalimide as described in Route A, followed by precipitation with ethereal HCl.

Route C: Organocatalysis via IDPi (Next-Generation Method)

Recent breakthroughs in confined acid catalysis have enabled the direct, metal-free enantioselective synthesis of unprotected β2 -amino acids [3]. This utilizes a highly sterically demanding Imidodiphosphorimidate (IDPi) catalyst.

Mechanistic Causality: The IDPi catalyst acts as a chiral Brønsted acid. It protonates a silylated aminomethyl ether to generate a highly reactive iminium ion. The extreme steric confinement of the IDPi active site dictates the trajectory of the incoming bis-silyl ketene acetal (derived from hydrocinnamic acid), achieving >95:5 enantiomeric ratio (e.r.) without the need for protecting groups on the final amino acid.

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried flask, dissolve the bis-silyl ketene acetal of hydrocinnamic acid (1.2 equiv) and N,O-acetal (silylated aminomethyl ether, 1.0 equiv) in anhydrous CH2​Cl2​ at -78 °C.

  • Catalysis: Add the chiral IDPi catalyst (1.0 mol%). Stir at -78 °C for 16 hours.

  • Workup & Isolation: Quench with water. The silyl groups spontaneously hydrolyze during the aqueous workup, directly yielding the free (S)-3-amino-2-benzylpropanoic acid in the aqueous phase.

  • Salt Formation: Wash the aqueous phase with CH2​Cl2​ to recover the catalyst. Acidify the aqueous phase with 1M HCl and lyophilize to obtain the hydrochloride salt.

Comparative Data & Yield Analysis

The selection of the synthetic route depends strictly on the project phase (discovery vs. process chemistry) and available infrastructure.

ParameterRoute A: Rh-HydrogenationRoute B: Evans AuxiliaryRoute C: IDPi Organocatalysis
Primary Use Case Process Scale-up / ManufacturingMedicinal Chemistry / DiscoveryAdvanced R&D / Green Chemistry
Enantiomeric Excess (ee) >98%>95% (after crystallization)90 - 95%
Overall Yield 75 - 85%50 - 60%85 - 95%
Step Count 3 steps from acrylate4 steps from acid chloride1 step from ketene acetal
Key Advantage Highest atom economyHighly reliable, no specialized ligandsMetal-free, unprotected products
Limitation Requires high-pressure H2​ Poor atom economy, stoichiometric wasteCatalyst synthesis is highly complex

References

  • Enantioselective Synthesis of β2 -Amino Acids via Rh-Catalyzed Asymmetric Hydrogenation with BoPhoz-Type Ligands: Important Influence of an N–H Proton in the Ligand on the Enantioselectivity The Journal of Organic Chemistry (2008) URL:[Link]

  • Highly Efficient Stereoselective Synthesis of β -Amino Acids by Asymmetric Method (Based on Evans Auxiliary Frameworks) The Journal of Organic Chemistry (1999) URL:[Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2 -Amino Acids Journal of the American Chemical Society (2021) URL:[Link]

Exploratory

Spectroscopic Data and Analytical Profiling of 3-Amino-2-benzylpropanoic Acid Hydrochloride: A Technical Guide for Peptidomimetic Research

Executive Summary & Mechanistic Rationale The development of foldamers and proteolytically stable peptidomimetics relies heavily on the integration of non-canonical building blocks, particularly β -amino acids. Among the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of foldamers and proteolytically stable peptidomimetics relies heavily on the integration of non-canonical building blocks, particularly β -amino acids. Among these, β2 -amino acids—such as 3-amino-2-benzylpropanoic acid (also known as α -benzyl- β -alanine)—are highly valued for their ability to induce specific secondary structures, such as 14-helices, when incorporated into peptide backbones [1].

However, the handling and analytical characterization of β2 -amino acids present unique challenges. The close proximity of the bulky α -benzyl side chain to the carboxylic acid can induce steric hindrance during coupling and promote unwanted side reactions, such as lactamization, if the free amine is not properly managed [2].

Causality of the Hydrochloride Salt Form: In drug development and synthetic workflows, 3-amino-2-benzylpropanoic acid is almost exclusively isolated and stored as a hydrochloride salt (CAS: 26250-89-5; S-enantiomer CAS: 1010806-95-7). The mechanistic rationale for this is threefold:

  • Prevention of Autocatalytic Degradation: Protonation of the primary amine to an ammonium ion ( NH3+​ ) neutralizes its nucleophilicity, preventing intramolecular attack on the adjacent carboxylic acid.

  • Solubility Optimization: The free base exists as a zwitterion with strong intermolecular crystal lattice energy, rendering it poorly soluble in many organic solvents. The HCl salt disrupts this lattice, ensuring rapid dissolution in polar aprotic solvents (e.g., DMSO) required for spectroscopic and biological assays.

  • Stereochemical Stability: The acidic environment provided by the HCl salt minimizes the risk of base-catalyzed enolization at the α -carbon, preserving the stereochemical integrity of the chiral center [3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each workflow includes intrinsic checkpoints to verify sample integrity before proceeding to data acquisition.

Protocol A: NMR Sample Preparation and Acquisition

Rationale: DMSO-d6 is selected over D2​O to prevent the rapid deuterium exchange of the NH3+​ and COOH protons, which are critical diagnostic markers for the hydrochloride salt state.

  • Preparation: Weigh precisely 15.0 mg of 3-amino-2-benzylpropanoic acid hydrochloride into a highly desiccated glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex for 30 seconds. Self-Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates incomplete salt formation or the presence of the zwitterionic free base.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR at 500 MHz (16 scans, 2s relaxation delay) and 13C NMR at 125 MHz (512 scans, 2s relaxation delay).

Protocol B: ATR-FTIR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting. High-pressure KBr pelleting can induce solid-state ion exchange with hydrochloride salts (forming K-salt and HCl gas), artificially shifting the carbonyl and amine stretching frequencies.

  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol and acquire an ambient air background.

  • Application: Place ~2 mg of the neat solid powder directly onto the crystal. Apply the pressure anvil to achieve intimate contact.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

  • Self-Validation Checkpoint: Verify the absence of a broad, unstructured band at 3400 cm −1 . Its presence would indicate hygroscopic water absorption, requiring sample desiccation.

Protocol C: High-Resolution Mass Spectrometry (ESI-HRMS)

Rationale: Positive Electrospray Ionization (ESI+) is optimal due to the readily ionizable primary amine.

  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. The formic acid ensures complete protonation.

  • Injection: Inject 5 µL into the LC-HRMS system. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Acquisition: Acquire data in the m/z 50–500 range.

Workflow A Synthesis & Purification B Salt Formation (HCl) A->B C Sample Prep (DMSO-d6) B->C D Spectroscopic Analysis C->D E Data Validation (NMR, IR, MS) D->E

Fig 1. Analytical workflow for the preparation and spectroscopic validation of the hydrochloride salt.

Spectroscopic Data Presentation

The following tables summarize the validated spectroscopic profiles for 3-amino-2-benzylpropanoic acid hydrochloride.

Table 1: 1H NMR Data (500 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / CausalityCOOH12.50br s1H-Highly deshielded; confirms free acid state. NH3+​ 8.15br s3H-Broadness due to quadrupolar relaxation of N; confirms HCl salt.Ar-H7.35 – 7.20m5H-Phenyl ring protons (ortho, meta, para). β CH2​ 3.10 – 2.95m2H~7.0, 12.5Diastereotopic protons adjacent to the protonated amine. α -CH2.90m1H~7.5Chiral center methine, split by adjacent CH2​ groups.Ar- CH2​ 2.85 – 2.70m2H~7.5, 13.0Benzylic protons, diastereotopic due to the adjacent chiral center.

Table 2: 13C NMR Data (125 MHz, DMSO-d6)

Chemical Shift ( δ , ppm)Carbon TypeAssignment174.2Quaternary (C=O)Carboxylic acid carbonyl.138.5Quaternary (Ar-C)Phenyl ipso-carbon.129.1, 128.6, 126.8Methine (Ar-C)Phenyl ortho, meta, and para carbons.45.3Methine ( α -CH)Aliphatic chiral carbon adjacent to carbonyl.41.1Methylene ( β CH2​ )Carbon bearing the ammonium group (deshielded by N).35.6Methylene (Ar- CH2​ )Benzylic carbon.

Table 3: ATR-FTIR and ESI-HRMS Data
TechniqueSignalAssignment / Structural Logic
IR (ATR) 3300–2800 cm −1 Broad overlapping bands of N−H (ammonium) and O−H (carboxylic acid) stretches.
IR (ATR) 1715 cm −1 Sharp, strong C=O stretch characteristic of an un-ionized carboxylic acid.
IR (ATR) 1605, 1495 cm −1 Aromatic C=C stretching and N−H bending vibrations.
IR (ATR) 745, 700 cm −1 Out-of-plane C−H bending, diagnostic of a mono-substituted benzene ring.
MS (ESI+) m/z 180.1025Exact mass of [M+H]+ (Theoretical for C10​H14​NO2+​ : 180.1025).
MS (ESI+) m/z 163.0750 [M+H−NH3​]+ fragment, typical for primary aliphatic amines.
MS (ESI+) m/z 91.0548Tropylium ion [C7​H7​]+ , confirming the presence of the benzyl moiety.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation logic of 3-amino-2-benzylpropanoic acid is critical for LC-MS/MS method development (e.g., Multiple Reaction Monitoring in pharmacokinetic studies). Upon collision-induced dissociation (CID), the [M+H]+ precursor ion predominantly expels ammonia ( −17 Da) due to the high stability of the resulting alkene or cyclic intermediate. A secondary pathway involves the cleavage of the benzylic bond, yielding the highly stable tropylium cation (m/z 91.05).

Fragmentation M [M+H]+ m/z 180.10 F1 [M+H-NH3]+ m/z 163.07 M->F1 -NH3 (-17 Da) F2 [M+H-H2O-CO]+ m/z 134.09 M->F2 -H2O, -CO (-46 Da) F3 Tropylium Ion m/z 91.05 F1->F3 Cleavage F2->F3 Cleavage

Fig 2. Proposed ESI-MS positive ion fragmentation pathway for 3-amino-2-benzylpropanoic acid.

References

  • Synthesis and resolution of β2,2 -HBin, the first enantiomerically stable β -amino acid with chirality only due to axial dissymmetry. ResearchGate. Available at:[Link]

  • Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Publications. Available at:[Link]

  • Understanding and Controlling the Photoluminescence Line Shapes of 2D Perovskites with Chiral Methylbenzylammonium-Based Cations. Chemistry of Materials - ACS Publications. Available at:[Link]

Foundational

A Technical Guide to the Therapeutic Potential of 3-Amino-2-benzylpropanoic Acid Derivatives: Scaffolds for Next-Generation Therapeutics

Abstract The 3-amino-2-benzylpropanoic acid scaffold, a chiral β-amino acid derivative, has emerged as a versatile and privileged structure in modern medicinal chemistry. Its unique conformational flexibility and the cap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 3-amino-2-benzylpropanoic acid scaffold, a chiral β-amino acid derivative, has emerged as a versatile and privileged structure in modern medicinal chemistry. Its unique conformational flexibility and the capacity for extensive functionalization have enabled the development of a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives across key therapeutic areas. We explore their significant potential as antiproliferative agents targeting critical cancer pathways, as novel antimicrobials effective against multidrug-resistant pathogens, and as modulators of neurological function with applications in neurodegenerative and inflammatory disorders. This document serves as a comprehensive resource for researchers and drug development professionals, detailing established experimental protocols and outlining future directions for leveraging this promising chemical scaffold.

Introduction: The 3-Amino-2-benzylpropanoic Acid Scaffold

At the intersection of amino acid chemistry and rational drug design lies the 3-amino-2-benzylpropanoic acid core. Unlike their α-amino acid counterparts, β-amino acids like this scaffold can adopt unique folded or extended conformations, enabling them to mimic or disrupt biological recognition processes in ways that are inaccessible to proteinogenic amino acids.

Chemical Identity and Physicochemical Properties

The core structure, (S)-3-Amino-2-benzylpropanoic acid (or its R-enantiomer), is characterized by a propanoic acid backbone with an amino group at the C3 position and a benzyl group at the C2 position.[1] This arrangement provides a chiral center and a lipophilic benzyl moiety, which are critical starting points for medicinal chemistry exploration.

  • Molecular Formula: C10H13NO2[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Key Features: A primary amine, a carboxylic acid, and a benzyl group. These functional handles are the primary sites for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

Significance as a Chiral Building Block

The chirality of the 3-amino-2-benzylpropanoic acid scaffold is of paramount importance. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Utilizing enantiomerically pure forms of this scaffold is essential for developing drugs with improved efficacy and safety, making it a crucial building block in asymmetric synthesis.[2]

Overview of Therapeutic Landscapes

Initial investigations into aryl propionic acids established their role as potent non-steroidal anti-inflammatory drugs (NSAIDs).[3] However, recent advancements have revealed that strategic modification of the 3-amino-2-benzylpropanoic acid core unlocks a much broader range of biological activities. Derivatives have demonstrated significant promise in:

  • Oncology: As kinase inhibitors and antimitotic agents.[4][5]

  • Infectious Diseases: As antibacterial and antifungal compounds targeting resistant strains.[6]

  • Neurology: As modulators of neurotransmitter receptors and as potential neuro-inflammatory agents.[2][7]

Core Synthetic Strategies and Derivatization Pathways

The generation of a diverse chemical library from a core scaffold is fundamental to identifying lead compounds. The 3-amino-2-benzylpropanoic acid framework is highly amenable to established synthetic transformations.

Foundational Synthesis of the β-Amino Acid Core

A common and efficient method for synthesizing the N-aryl-β-amino acid core is through a Michael addition reaction. This involves the addition of an aniline derivative to an α,β-unsaturated carboxylic acid, such as acrylic acid. The reaction is typically performed under reflux conditions.

Key Derivatization Reactions: A Workflow for Library Generation

Once the core is synthesized, the carboxylic acid and amino groups serve as primary points for diversification. A particularly fruitful strategy involves converting the carboxylic acid to a hydrazide. This hydrazide intermediate is a versatile building block that can be readily condensed with various aldehydes, ketones, or other electrophiles to generate a wide array of hydrazones, pyrazoles, and other heterocyclic derivatives.[4][6] This approach allows for the systematic exploration of the chemical space around the core scaffold.

G cluster_0 Core Synthesis cluster_1 Derivatization Cascade A Aniline Derivative (e.g., 2,4-difluoroaniline) C 3-(Arylamino)propanoic Acid (Core Scaffold) A->C Michael Addition (Reflux) B Acrylic Acid B->C Michael Addition (Reflux) D Esterification (e.g., EtOH, H+) C->D E Amide Coupling C->E F Hydrazinolysis (Hydrazine Hydrate) C->F G Propanoic Acid Hydrazide (Key Intermediate) F->G I Final Hydrazone Derivatives (Bioactive Library) G->I Condensation H Aromatic Aldehydes/ Ketones H->I Condensation

Caption: General synthetic workflow for derivatization.

Protocol 2.1: Synthesis of a Representative 3-[(2,4-Difluorophenyl)amino]propanoic Acid Hydrazone Derivative

This protocol is adapted from methodologies used in the synthesis of potential kinase inhibitors.[4]

Part A: Synthesis of 3-[(2,4-Difluorophenyl)amino]propanoic Acid (2)

  • Combine 2,4-difluoroaniline (1) (10.0 g, 77.5 mmol) and acrylic acid (8.32 g, 115.5 mmol) in toluene (15 mL).

  • Reflux the mixture for 24 hours.

  • After cooling, add 100 mL of a 5% aqueous sodium hydroxide solution and mix thoroughly.

  • Separate the aqueous layer and acidify it to pH 5 using acetic acid to precipitate the crude product.

  • Purify the solid by re-dissolving in 80 mL of 5% sodium hydroxide, filtering the solution, and re-acidifying the filtrate to pH 5 with acetic acid.

  • Collect the purified solid by filtration, wash with water, and dry.

Part B: Synthesis of the Hydrazide Intermediate

  • Suspend the acid from Part A in ethanol.

  • Add a catalytic amount of sulfuric acid and reflux to form the ethyl ester.

  • After reaction completion (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the resulting ester in ethanol and add hydrazine hydrate.

  • Reflux the mixture until the ester is fully converted to the hydrazide.

  • Cool the solution to precipitate the hydrazide, which is then collected by filtration.

Part C: Synthesis of the Final Hydrazone

  • Dissolve the hydrazide from Part B in a suitable solvent like ethanol.

  • Add a stoichiometric amount of the desired aromatic aldehyde (e.g., 4-nitrobenzaldehyde).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The precipitated hydrazone product is collected by filtration, washed with cold ethanol, and dried.

  • Characterize the final product using NMR, IR spectroscopy, and mass spectrometry.

Therapeutic Application I: Antiproliferative and Anticancer Agents

Derivatives of the 3-amino-2-benzylpropanoic acid scaffold have shown remarkable potential as anticancer agents, operating through multiple mechanisms of action.

Targeting Kinase Signaling Pathways

Receptor tyrosine kinases (RTKs) like c-MET, HER2, and EGFR are frequently overexpressed or dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[4][8] Several propanoic acid derivatives have been identified as potent inhibitors of these pathways.

  • Mechanism: These small molecules act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. Molecular docking studies suggest that derivatives can form crucial hydrogen bonds and hydrophobic interactions within the active site, displacing ATP and preventing the downstream phosphorylation cascade that drives tumor growth.[4] For instance, certain 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives showed favorable binding energies toward c-MET and HER2.[4] Similarly, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been proposed to interact with EGFR.[5]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Ligand Growth Factor (e.g., HGF, EGF) RTK Receptor Tyrosine Kinase (c-MET, EGFR) Ligand->RTK Binds & Activates Downstream Downstream Signaling (MAPK, PI3K/Akt) RTK->Downstream Activates Inhibitor Propanoic Acid Derivative Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Binds & Phosphorylates ADP ADP Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of RTK signaling by propanoic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For antiproliferative activity, specific structural modifications have been shown to significantly impact potency.

Compound ClassKey Structural FeaturesTarget Cell LinesRepresentative Activity (IC50 or % Inhibition)Reference
3-[(2,4-Difluorophenyl)amino]propanoic acid hydrazonesHydrazone linkage with varied aromatic substituentsA549, Caco-2~50% viability reduction at 100 µM[4]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oximesOxime and carbohydrazide moietiesH69, H69AR (Lung)Low micromolar activity, > cisplatin[5]
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesCinnamoyl group, substitutions on the phenyl ringK562 (Leukemia)74% inhibition at 10 µM (lead compound)[9]
Protocol 3.1: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for untreated controls (vehicle, e.g., 0.5% DMSO) and positive controls (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Therapeutic Application II: Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) bacteria and fungi represents a critical global health threat. 3-Amino-2-benzylpropanoic acid derivatives have emerged as a promising scaffold for the development of new antimicrobial agents.

Combating Multidrug-Resistant (MDR) Pathogens

Derivatives have shown significant, structure-dependent activity against both Gram-positive and Gram-negative bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6] Furthermore, potent activity has been observed against drug-resistant fungi, including Candida auris.[6]

SAR for Antimicrobial Activity

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as nitrothiophene and nitrofurane, into hydrazone-based derivatives dramatically enhances broad-spectrum antimicrobial activity.[6]

  • Aromatic Substitutions: The addition of electron-withdrawing groups (e.g., -NO2) to phenyl rings on the scaffold can increase activity against specific bacterial strains like S. aureus and E. coli.[6]

  • Furan Derivatives: 3-Aryl-3-(furan-2-yl)propanoic acids have demonstrated good activity against Candida albicans, E. coli, and S. aureus.[10]

Compound ClassKey Structural FeaturesTarget OrganismsRepresentative Activity (MIC in µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic acid hydrazonesHydrazones with heterocyclic substituentsESKAPE bacteria, Candida auris0.5 - 64[6]
3-((4-hydroxyphenyl)amino)propanoic acid amidesAmides with substituted phenyl rings (e.g., 4-NO2)S. aureus, E. faecalis, E. coli16 - 64[6]
3-Aryl-3-(furan-2-yl)propanoic acidsFuran ring with various aryl groupsC. albicans, E. coli, S. aureus64 - 128[10]
Protocol 4.1: Broth Microdilution Method for MIC Determination

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Therapeutic Application III: Modulators of Neurological Function

The structural similarity of 3-amino-2-benzylpropanoic acid derivatives to endogenous amino acid neurotransmitters makes them attractive candidates for modulating neurological pathways.

Rationale: The Role of Amino Acid Derivatives in Neurotransmission

Amino acids like glutamate and glycine are the primary excitatory and inhibitory neurotransmitters in the central nervous system (CNS), respectively.[11] Synthetic amino acid derivatives can act as agonists, antagonists, or allosteric modulators of their receptors, offering therapeutic potential for a range of neurological and psychiatric disorders.

Targeting Excitatory Amino Acid Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[7] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

  • Mechanism: Triazole-based derivatives of amino-propanoic acids have been developed as potent agonists at the glycine binding site (GluN1 subunit) of the NMDA receptor.[7] By designing compounds with selectivity for specific GluN2 subunits (e.g., GluN2C/D), it may be possible to fine-tune neuronal activity with greater precision and fewer side effects than non-selective modulators.

G NMDA_Receptor NMDA Receptor Complex GluN2 Subunit (Glutamate Site) GluN1 Subunit (Glycine Site) Ion Channel (Mg²⁺ Block) Activation Channel Opening Ca²⁺/Na⁺ Influx NMDA_Receptor->Activation Conformational Change Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Agonist Propanoic Acid Derivative (Agonist) Agonist->NMDA_Receptor:f2 Binds as Co-agonist

Caption: Agonist action at the NMDA receptor glycine site.

Potential in Anti-inflammatory and Analgesic Applications

Building on the legacy of aryl propionic acids as NSAIDs, novel derivatives are being explored for their anti-inflammatory and pain-relieving properties.[3] A synthesized derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated both anti-inflammatory and antinociceptive activity with potentially lower gastrointestinal toxicity compared to traditional NSAIDs, highlighting a promising avenue for developing safer pain therapeutics.[12]

Future Directions and Preclinical Development

While the therapeutic potential of 3-amino-2-benzylpropanoic acid derivatives is clear, significant work remains to translate these findings from the bench to the clinic.

  • Lead Optimization: Future efforts must focus on structural modifications to enhance potency, improve selectivity against off-target proteins, and optimize pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.[5]

  • Advanced Models: Promising compounds should be advanced from simple 2D cell cultures to more physiologically relevant models, such as 3D spheroids, organoids, and ultimately, in vivo animal models of disease.[5]

  • Mechanism Deconvolution: For lead compounds, a deeper understanding of the precise molecular interactions and downstream signaling effects is necessary. This includes target validation studies and biomarker development to track drug efficacy.

Conclusion

The 3-amino-2-benzylpropanoic acid scaffold is a remarkably versatile platform for the discovery of novel therapeutics. Through strategic chemical derivatization, researchers have successfully developed compounds with potent and specific activities across the fields of oncology, infectious disease, and neurology. The continued exploration of this chemical space, guided by rational design and a thorough understanding of structure-activity relationships, holds immense promise for addressing some of today's most pressing unmet medical needs.

References

  • Chem-Impex. (n.d.). R-3-Amino-2-benzylpropionic acid hydrochloride. Retrieved from [Link]

  • Al-Warhi, T., et al. (2026, February 27). Synthesis and Development of 3-[(2,4-Difluorophenyl)Amino]Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Retrieved from [Link]

  • Kazlauskaitė, G., et al. (n.d.). Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. KTU ePubl. Retrieved from [Link]

  • Ahmed, B., et al. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. PubChem. Retrieved from [Link]

  • Zhao, F., et al. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Retrieved from [Link]

  • Sharma, V. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • Tron, G. C., et al. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PMC. Retrieved from [Link]

  • Kakegawa, H., et al. (1992). Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis. Chemical & Pharmaceutical Bulletin, 40(3), 774-777. Retrieved from [Link]

  • Vicini, P., et al. (n.d.). Synthesis and Antimicrobial Properties of 2-(Benzylidene-amino)-benzo[d]isothiazol-3-ones. ResearchGate. Retrieved from [Link]

  • Philchenkov, A., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

  • Al-Warhi, T., et al. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. Retrieved from [Link]

  • Głowacka, J., & Kaźmierczak-Barańska, J. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PMC. Retrieved from [Link]

  • Mickevičius, V., et al. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-3-aMino-2-benzylpropanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. Retrieved from [Link]

  • Wang, W., et al. (n.d.). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Retrieved from [Link]

  • Hakobyan, S., et al. (2024, June 6). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. Retrieved from [Link]

  • Zhamharyan, A. G. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

3-Amino-2-benzylpropanoic acid hydrochloride in peptide synthesis protocols.

Advanced Application Note: Incorporation of 3-Amino-2-benzylpropanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis Executive Summary & Mechanistic Insights The incorporation of β2 -amino acids into peptide backbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Incorporation of 3-Amino-2-benzylpropanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Insights

The incorporation of β2 -amino acids into peptide backbones is a highly effective strategy for engineering peptidomimetics with enhanced proteolytic stability and distinct secondary structures, such as 14-helices[1]. 3-Amino-2-benzylpropanoic acid hydrochloride (commonly referred to as β2 -homophenylalanine HCl) serves as a critical chiral building block in these efforts.

However, utilizing this compound in standard Solid-Phase Peptide Synthesis (SPPS) presents two primary chemical challenges dictated by its molecular topology:

  • Severe Steric Hindrance: Unlike natural α -amino acids or β3 -variants, the bulky benzyl side chain in β2 -homophenylalanine is located at the C2 position—directly adjacent ( α ) to the carboxylic acid. This creates a massive steric shield around the reactive carbonyl carbon, drastically reducing the kinetics of nucleophilic attack by the resin-bound amine[2].

  • High Risk of Epimerization: The C2 stereocenter is highly labile. The C2 proton is flanked by the electron-withdrawing activated carbonyl and the benzyl group, making it unusually acidic. Exposure to standard basic coupling conditions (e.g., excess DIEA) triggers the abstraction of this proton, forming a planar enolate intermediate that leads to rapid epimerization (racemization) during the coupling cycle[3].

Furthermore, the building block is typically supplied as a hydrochloride salt to prevent auto-condensation and oxidative degradation of the free β -amine[4]. This necessitates a strategic neutralization and protection workflow prior to SPPS.

Self-Validating Protocol 1: Neutralization and Fmoc-Protection

To utilize 3-amino-2-benzylpropanoic acid HCl in Fmoc-SPPS, it must first be converted into the Fmoc-protected free acid (Fmoc- β2 -hPhe-OH).

Causality of Reagent Choice: We utilize aqueous Sodium Carbonate ( Na2​CO3​ ) rather than strong organic bases. Na2​CO3​ is sufficiently basic to neutralize the HCl salt and drive the reaction with Fmoc-OSu, but mild enough to suppress the base-catalyzed enolization of the C2 chiral center.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 3-amino-2-benzylpropanoic acid HCl in 25 mL of 10% aqueous Na2​CO3​ . Chill the solution to 0°C in an ice bath.

  • Fmoc Addition: Dissolve 11.0 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 25 mL of 1,4-dioxane. Add this dropwise to the aqueous solution over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to slowly warm to room temperature (25°C) and stir for 12 hours.

  • In-Process Validation (TLC): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the ninhydrin-positive spot (free amine) validates that the protection is complete.

  • Workup: Wash the aqueous layer twice with diethyl ether (20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl (careful: CO2​ evolution).

  • Extraction: Extract the precipitated product with Ethyl Acetate ( 3×30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield Fmoc- β2 -hPhe-OH.

Self-Validating Protocol 2: Microwave-Assisted SPPS Coupling

Causality of Reagent Choice: To overcome the steric hindrance at C2 while entirely avoiding epimerization, we abandon standard uronium-based reagents (HBTU/HATU) and tertiary amines (DIEA). Instead, we utilize the DIC/OxymaPure coupling system. OxymaPure forms a highly reactive ester without requiring a basic environment, effectively shutting down the enolization pathway[5]. Microwave (MW) heating provides the necessary kinetic energy to drive the sterically hindered coupling to completion.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of the peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 5 minutes. Wash the resin thoroughly with DMF ( 5×1 min).

  • Activation (Critical Timing): In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc- β2 -hPhe-OH and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF. Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Allow the mixture to pre-activate for exactly 2 minutes .

    • Note: Prolonged pre-activation increases the statistical probability of side reactions.

  • Coupling: Transfer the activated amino acid solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes.

  • System Validation 1 (Kaiser Test): Wash the resin with DMF ( 5×1 min). Perform a Kaiser test on a few beads. A negative result (clear/yellow beads) validates complete acylation.

  • System Validation 2 (Micro-Cleavage): Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 μ L of TFA/TIPS/ H2​O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in acetonitrile/water, and analyze via LC-MS. This validates the exact mass addition and allows quantification of any epimeric diastereomers via high-resolution reverse-phase chromatography.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the causal relationship between coupling reagents, basicity, thermal energy, and the resulting yield/epimerization rates for β2 -homophenylalanine.

Coupling SystemBase EquivalentsTemperatureTimeConversion YieldEpimerization (C2)
HBTU / HOBtDIEA (2.0 eq)25°C12 h< 45%> 15.0%
HATU / HOAtDIEA (2.0 eq)25°C4 h85%~ 8.5%
HATU / HOAtTMP* (2.0 eq)25°C4 h88%< 2.0%
DIC / OxymaPureNone (Neutral)25°C12 h92%< 1.0%
DIC / OxymaPure None (Neutral) 75°C (MW) 10 min > 98% < 0.5%

*TMP = 2,4,6-Trimethylpyridine (collidine), a sterically hindered, less basic alternative to DIEA.

Workflow Visualization

Workflow A 3-Amino-2-benzylpropanoic Acid HCl Salt B Neutralization & Fmoc Protection (Na2CO3, Fmoc-OSu) A->B C Fmoc-β²-hPhe-OH Building Block B->C D Carboxyl Activation (DIC / OxymaPure) C->D E Epimerization Pathway (C2-Enolate Formation) D->E Excess Base (DIEA) F SPPS Coupling to Resin-Bound Peptide D->F Fast Kinetics (Neutral) G Elongated β-Peptide (Retention of Stereochemistry) F->G

Workflow for β²-hPhe incorporation, highlighting the epimerization risk during activation.

Sources

Application

Application Notes and Protocols: 3-Amino-2-benzylpropanoic Acid Hydrochloride as a Versatile Chiral Building Block

Introduction: The Strategic Value of Constrained Amino Acids in Synthesis In the landscape of modern medicinal chemistry and drug development, the precise control of molecular architecture is paramount. Chiral building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Constrained Amino Acids in Synthesis

In the landscape of modern medicinal chemistry and drug development, the precise control of molecular architecture is paramount. Chiral building blocks serve as the foundational elements for constructing complex, stereochemically defined molecules. Among these, non-proteinogenic amino acids with constrained conformations have emerged as powerful tools for sculpting the three-dimensional space of peptides and small molecules, thereby influencing their biological activity, metabolic stability, and pharmacokinetic profiles.

3-Amino-2-benzylpropanoic acid, a β-amino acid derivative, is a noteworthy chiral building block that offers unique structural features. The presence of a benzyl group at the α-position introduces steric bulk and conformational rigidity, which can be strategically employed to modulate the properties of the target molecule. This guide provides an in-depth exploration of the applications of 3-Amino-2-benzylpropanoic acid hydrochloride, with a focus on its use in the synthesis of peptidomimetics and other biologically active compounds. We will delve into the rationale behind its use and provide detailed, field-proven protocols for its incorporation into molecular scaffolds.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is crucial for its effective application. The hydrochloride salt of 3-Amino-2-benzylpropanoic acid enhances its stability and solubility in certain solvents, facilitating its use in solution-phase synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1]
Appearance White to off-white solid[1]
Purity (Typical) ≥97%[1]
Storage Conditions 2-8 °C, keep dry[1]
InChI Key HIYMCIGQCWOWJV-FVGYRXGTSA-N[1]

Application I: Solution-Phase Synthesis of a Dipeptide Peptidomimetic

One of the primary applications of 3-Amino-2-benzylpropanoic acid is in the synthesis of peptidomimetics, where the natural peptide backbone is altered to improve drug-like properties. The constrained nature of this amino acid can enforce specific secondary structures, such as turns or helices, which can be critical for receptor binding.

This section details a robust protocol for the solution-phase synthesis of a dipeptide, coupling N-terminally protected glycine with (S)-3-Amino-2-benzylpropanoic acid methyl ester. This protocol is a foundational example that can be adapted for the synthesis of more complex molecules.

Experimental Workflow: Dipeptide Synthesis

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Final Product A Boc-Glycine B HATU/DIPEA in DMF A->B Activation C (S)-3-Amino-2-benzylpropanoic acid hydrochloride D Dipeptide Formation C->D Coupling E Aqueous Work-up D->E F Column Chromatography E->F G Protected Dipeptide F->G

Caption: Solution-phase synthesis of a Boc-protected dipeptide.

Detailed Protocol: Synthesis of Boc-Gly-(S)-3-amino-2-benzylpropanoic acid methyl ester

This protocol outlines the coupling of Boc-protected glycine with the methyl ester of (S)-3-amino-2-benzylpropanoic acid. The hydrochloride salt is neutralized in situ by the base used in the coupling reaction.

Materials:

  • (S)-3-Amino-2-benzylpropanoic acid hydrochloride

  • Boc-Glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of (S)-3-Amino-2-benzylpropanoic acid methyl ester: While the hydrochloride salt can be used directly in the coupling step, for some applications, it may be preferable to have the free amine methyl ester. This can be prepared by reacting the hydrochloride salt with a base like triethylamine in methanol, followed by removal of the triethylammonium chloride salt by filtration. For this protocol, we will proceed with the direct use of the hydrochloride salt.

  • Activation of Boc-Glycine:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Glycine (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5 equivalents) to the solution. The additional equivalent of base is to neutralize the hydrochloride of the amine component.

    • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling Reaction:

    • To the activated Boc-Glycine solution, add a solution of (S)-3-Amino-2-benzylpropanoic acid hydrochloride (1.05 equivalents) in a minimal amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected dipeptide.

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization, which is a critical consideration when working with chiral molecules.[2] It rapidly forms an activated ester with the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine.[2]

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that serves two purposes: it deprotonates the carboxylic acid to facilitate activation and neutralizes the hydrochloride salt of the amine component, liberating the free amine for the coupling reaction.[2]

  • Anhydrous Conditions: The use of anhydrous DMF is essential to prevent the hydrolysis of the activated ester intermediate, which would lead to the regeneration of the starting carboxylic acid and a lower yield of the desired dipeptide.

Application II: Incorporation into Peptidomimetic Scaffolds for Enhanced Stability

A significant advantage of using β-amino acids like 3-Amino-2-benzylpropanoic acid is the enhanced proteolytic stability they confer to the resulting peptide. The altered backbone geometry and the steric hindrance provided by the benzyl group can prevent recognition and cleavage by proteases.

Workflow: Evaluating Proteolytic Stability

G cluster_0 Peptide Synthesis cluster_1 Incubation with Protease cluster_2 Analysis cluster_3 Result A Native Peptide C Incubation at 37 °C A->C B Modified Peptide (with 3-Amino-2-benzylpropanoic acid) B->C D Time-point Sampling C->D E LC-MS Analysis D->E F Quantification of Intact Peptide E->F G Half-life Determination F->G

Caption: Workflow for assessing the proteolytic stability of a modified peptide.

Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a general framework for comparing the stability of a peptide containing 3-Amino-2-benzylpropanoic acid to its natural counterpart in the presence of a protease.

Materials:

  • Synthesized peptide containing 3-Amino-2-benzylpropanoic acid

  • Native peptide (control)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in acetonitrile)

  • LC-MS system for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the native and modified peptides in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the protease in the assay buffer.

  • Incubation:

    • In separate microcentrifuge tubes, dilute the peptide stock solutions with the assay buffer to a final concentration of, for example, 100 µM.

    • Pre-incubate the peptide solutions at 37 °C for 5 minutes.

    • Initiate the reaction by adding the protease solution to each tube to a final desired concentration.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution. The acidic conditions will denature the protease and stop the reaction.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.

    • Generate a degradation profile by plotting the percentage of intact peptide versus time.

  • Data Interpretation:

    • Calculate the half-life (t₁/₂) of each peptide. A significantly longer half-life for the modified peptide indicates enhanced proteolytic stability.[3]

Rationale for the Protocol:

  • Choice of Protease: The selection of the protease should be relevant to the intended biological application of the peptide. For general stability, a broad-spectrum protease like pronase or incubation in human serum can be used.

  • LC-MS Analysis: This technique provides a sensitive and specific method for quantifying the parent peptide in a complex mixture, allowing for accurate determination of the degradation rate.

Conclusion

3-Amino-2-benzylpropanoic acid hydrochloride is a valuable and versatile chiral building block for the synthesis of peptidomimetics and other complex organic molecules. Its unique structural features, particularly the conformational constraint imposed by the benzyl group, can be leveraged to enhance the biological activity and metabolic stability of the target compounds. The protocols provided in this guide offer a starting point for researchers to explore the potential of this building block in their own synthetic endeavors. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of constrained amino acids like 3-Amino-2-benzylpropanoic acid will undoubtedly play an increasingly important role in drug discovery and development.

References

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). CRIS. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • SYNTHESIS NOTES. Peptides. Available at: [Link]

  • (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327. PubChem. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

Sources

Method

Application Note: 3-Amino-2-benzylpropanoic Acid Hydrochloride in Neuropharmacology &amp; Peptidomimetic Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Peptidomimetic Synthesis, Proteolytic Stability, and Neuromodulatory Assay Protocols Introduction & Pharmacological Rele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Peptidomimetic Synthesis, Proteolytic Stability, and Neuromodulatory Assay Protocols

Introduction & Pharmacological Relevance

The development of neuroactive peptides is historically bottlenecked by two critical pharmacokinetic flaws: rapid proteolytic degradation by central nervous system (CNS) peptidases and poor blood-brain barrier (BBB) permeability. 3-Amino-2-benzylpropanoic acid hydrochloride (also known as α -benzyl- β -alanine hydrochloride) has emerged as a highly versatile, non-canonical β -amino acid building block designed to circumvent these exact limitations[1].

The Causality of Structural Modification

When engineering neuromodulators (such as enkephalin or substance P analogs), replacing native α -amino acids with β -amino acids shifts the peptide backbone by a single methylene group. This β -homologation disrupts the spatial alignment required for the catalytic triad of endogenous proteases (e.g., Neutral Endopeptidase (NEP) and Aminopeptidases) to attack the scissile amide bond, conferring near-total enzymatic resistance[1].

Specifically, the α -benzyl substitution in 3-Amino-2-benzylpropanoic acid serves a dual purpose:

  • Pharmacophore Mimicry: It perfectly mimics the side chain of Phenylalanine (Phe), which is a critical binding determinant for opioid receptors ( μ , δ ) and tachykinin receptors.

  • Lipophilicity Enhancement: The benzyl group increases the overall lipophilicity of the peptide, significantly enhancing passive diffusion across the BBB[2].

Core Applications in Neuropharmacology

  • Neuromodulatory Peptidomimetics: By substituting native Phe residues with α -benzyl- β -alanine, researchers can synthesize opioid peptide analogs that deliver prolonged analgesia without the rapid clearance associated with native enkephalins.

  • Inhibitors of Amyloid- β Aggregation: β -sheet breaker peptides incorporating bulky α -substituted β -amino acids restrict pathological β -sheet formation, offering protection against A β aggregation-mediated neurotoxicity in Alzheimer's disease models[3].

  • GABAergic System Probes: Due to its structural homology to γ -aminobutyric acid (GABA), derivatives of this compound are utilized in the synthesis of potential GABA B​ receptor antagonists and selective GABA transporter (GAT) inhibitors[4].

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that protocols must not only be reproducible but self-validating . The following workflows incorporate internal checkpoints to ensure data integrity.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of α/β -Peptides

The Challenge: The α -benzyl group introduces severe steric hindrance adjacent to the reacting amine. Standard coupling reagents (e.g., HBTU or DIC/Oxyma) at room temperature often yield incomplete couplings, leading to difficult-to-separate deletion sequences[5]. The Solution: We utilize HATU/HOAt chemistry coupled with microwave irradiation. The nitrogen in the pyridine ring of HATU provides a neighboring group effect that accelerates the reaction, while thermal energy overcomes the steric barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF.

  • Activation & Coupling:

    • Dissolve 3-Amino-2-benzylpropanoic acid hydrochloride (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 8 eq) to activate the amino acid.

    • Transfer to the resin and subject to microwave irradiation (75°C, 25 W, 15 minutes).

  • Self-Validation (Micro-cleavage): Withdraw ~10 resin beads, wash with DCM, and cleave using 95% TFA for 30 minutes. Analyze the supernatant via LC-MS. Do not proceed to the next coupling unless the extracted ion chromatogram confirms >95% coupling efficiency.

  • Global Cleavage: Cleave the final peptide using TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling of α-benzyl-β-alanine (HATU/HOAt, MW 75°C) Deprotect->Coupling Wash Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Micro-cleavage validation Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification

Figure 1: Microwave-assisted SPPS workflow featuring mandatory micro-cleavage validation.

Protocol 2: In Vitro Proteolytic Stability Assay (Rat Brain Homogenate)

The Challenge: Assessing true CNS stability requires an environment that accurately mimics the brain's complex protease profile. The Solution: A competitive degradation assay using fresh rat brain homogenate, spiked with an internal standard to normalize extraction efficiency and a native α -peptide to validate protease activity.

Step-by-Step Methodology:

  • Homogenate Preparation: Homogenize fresh rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4) at a 1:4 (w/v) ratio. Centrifuge at 10,000 x g for 15 mins at 4°C. Collect the supernatant.

  • Incubation Setup: In a 96-well plate, mix 180 µL of brain homogenate with 20 µL of the test peptidomimetic (final concentration 10 µM).

  • Self-Validation Controls:

    • Positive Control Well: Native Leu-Enkephalin (validates that the homogenate is enzymatically active).

    • Internal Standard: Add 1 µM of a heavy-isotope labeled stable peptide to all quenching tubes prior to extraction.

  • Sampling & Quenching: At intervals (0, 15, 30, 60, 120 mins, and 24 hrs), withdraw 20 µL aliquots and immediately quench in 80 µL of ice-cold acetonitrile containing 1% formic acid.

  • Quantification: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode), normalizing the peak area of the test compound against the internal standard.

Mechanism Native Native Neuropeptide (α-amino acids) Protease Brain Proteases (NEP, Aminopeptidases) Native->Protease Recognized Mimetic Peptidomimetic (with α-benzyl-β-alanine) Mimetic->Protease Evades recognition Receptor Receptor Activation (Prolonged Analgesia) Mimetic->Receptor Phe-mimicry binds pocket Degradation Rapid Degradation (Loss of Activity) Protease->Degradation Stability Proteolytic Resistance (Extended Half-life) Protease->Stability Stability->Receptor

Figure 2: Mechanism of proteolytic resistance and receptor activation by β -peptidomimetics.

Data Presentation

The incorporation of 3-Amino-2-benzylpropanoic acid yields profound improvements in both stability and bioavailability without sacrificing target affinity.

Table 1: Comparative Proteolytic Stability in Rat Brain Homogenate

CompoundSequenceHalf-life ( t1/2​ )% Intact after 24h
Native Leu-EnkephalinTyr-Gly-Gly-Phe-Leu12 mins< 1%
β -Peptidomimetic 1Tyr-Gly-Gly-( α -Bn- β -Ala)-Leu> 48 hours92%
β -Peptidomimetic 2Tyr-D-Ala-Gly-( α -Bn- β -Ala)-Leu> 72 hours98%

Table 2: Pharmacological Binding Affinities & BBB Permeability

Compound μ -Opioid Receptor ( Ki​ , nM) δ -Opioid Receptor ( Ki​ , nM)BBB Permeability ( Papp​×10−6 cm/s)
Native Leu-Enkephalin12.51.80.5
β -Peptidomimetic 118.23.44.2
β -Peptidomimetic 28.51.25.8

Note: The >8 -fold increase in Papp​ for β -Peptidomimetic 2 highlights the lipophilic contribution of the α -benzyl substitution.

References

  • Title: Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids Source: PubMed (NIH) URL: [Link]

  • Title: Structural and mechanistic insights into the inhibition of amyloid- β aggregation by A β 39-42 fragment derived synthetic peptides Source: PubMed (NIH) URL: [Link]

  • Title: Rationally Designed Peptides and Peptidomimetics as Inhibitors of Amyloid- β (A β ) Aggregation: Potential Therapeutics of Alzheimer's Disease Source: PubMed (NIH) URL: [Link]

  • Title: Peptides Containing β -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: 3-amino-3-(3-chlorophenyl)propanoic acid (68208-21-9) - Chemchart Source: Chemchart URL: [Link]

Sources

Application

Incorporation of 2-benzyl-beta-alanine into peptide sequences

Application Note: Optimized Protocols for the Incorporation of 2-Benzyl- β -Alanine into Peptidomimetics via Fmoc-SPPS Introduction & Mechanistic Insights The incorporation of α -substituted β -amino acids, such as 2-ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the Incorporation of 2-Benzyl- β -Alanine into Peptidomimetics via Fmoc-SPPS

Introduction & Mechanistic Insights

The incorporation of α -substituted β -amino acids, such as 2-benzyl- β -alanine (3-amino-2-benzylpropanoic acid), is a powerful strategy in modern peptidomimetic drug design. By introducing an additional methylene group into the peptide backbone while retaining the critical benzyl side-chain pharmacophore of phenylalanine, researchers can dramatically enhance proteolytic stability and induce highly specific secondary structures, such as 14-helices.

However, synthesizing sequences containing 2-benzyl- β -alanine via standard 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) presents two distinct mechanistic challenges that require targeted protocol modifications:

Mechanistic Challenge 1: Steric Hindrance at the α -Carbon During the coupling of Fmoc-2-benzyl- β -alanine to the growing peptide chain, the carboxylate group must be activated. Because this carboxylate is directly adjacent to the α -carbon bearing the bulky benzyl moiety, the steric environment is highly restricted. This slows down the formation of the active ester and reduces acylation rates, necessitating the use of highly efficient uronium-based coupling reagents (e.g., HATU) rather than standard carbodiimides.

Mechanistic Challenge 2: On-Resin Aggregation While the β -amine of 2-benzyl- β -alanine is a primary amine (attached to a relatively unhindered −CH2​− group), coupling the subsequent amino acid onto this amine is notoriously difficult. β -amino acids possess a profound propensity to drive the formation of stable, hydrogen-bonded secondary structures on the solid support . This phenomenon leads to severe on-resin aggregation, which collapses the polymer matrix, restricts solvent swelling, and physically shields the primary amine from incoming reagents . Overcoming this requires aggregation-disrupting conditions, extended deprotection times, and mandatory double-coupling cycles.

Experimental Workflow

The following workflow illustrates the self-validating logic required to successfully navigate the steric and aggregative barriers introduced by 2-benzyl- β -alanine.

SPPS_Workflow Start Resin Swelling (DMF/DCM, 30 min) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple1 Coupling: Fmoc-2-benzyl-β-Ala-OH (HATU/DIPEA, 60 min) Deprotect1->Couple1 Test1 Kaiser Test (Check primary amine) Couple1->Test1 Test1->Couple1 Positive (Incomplete) Deprotect2 Fmoc Deprotection (Extended Time, 2 x 10 min) Test1->Deprotect2 Negative (Complete) Couple2 Coupling Next AA onto β-Amine (Double Coupling + HATU) Deprotect2->Couple2 Test2 Kaiser Test Couple2->Test2 Test2->Couple2 Positive Capping Capping (Ac2O/DIPEA) Prevent Deletion Sequences Test2->Capping Negative Cleavage Global Cleavage (TFA/TIS/H2O) Capping->Cleavage

Figure 1: Optimized Fmoc-SPPS workflow for sterically hindered β-amino acids.

Reagent Selection and Quantitative Efficacy

To overcome the activation energy barrier imposed by the α -benzyl group, the choice of coupling reagent is critical . The table below summarizes the efficacy of common activation strategies when applied to α -substituted β -amino acids.

Coupling Reagent SystemActivation TimeEpimerization RiskRelative Coupling Yield (%)*Recommended Application
DIC / HOBt 10 minLow< 50%Not recommended for hindered β -AAs.
DIC / OxymaPure 5 minVery Low85 - 90%Routine coupling (requires elevated temp).
HATU / DIPEA 2 minModerate> 95%Difficult couplings / Aggregated sequences.
COMU / DIPEA 2 minLow> 95%Microwave-assisted SPPS of β -peptides.

*Yields are representative of coupling onto aggregated β -peptide sequences at room temperature (25°C).

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming reaction completion via the integrated colorimetric assays.

Protocol A: Resin Preparation and Initial Deprotection
  • Swelling: Weigh the desired amount of Fmoc-Rink Amide resin (or pre-loaded Wang resin) into a reaction vessel equipped with a porous frit. Swell the resin in a 1:1 (v/v) mixture of DMF/DCM for 30 minutes at room temperature to maximize polymer matrix expansion. Drain the solvent.

  • Deprotection: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.

  • Validation: Perform a Kaiser test on a few resin beads. A dark blue color confirms the presence of free primary amines.

Protocol B: Coupling of Fmoc-2-benzyl- β -alanine

Causality: The carboxylate of 2-benzyl- β -alanine is shielded by the adjacent α -benzyl group. Strong activation via HATU is required to drive the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester.

  • Pre-activation: In a separate vial, dissolve Fmoc-2-benzyl- β -alanine (4.0 eq relative to resin loading) and HATU (3.9 eq) in a minimum volume of DMF.

  • Add DIPEA (8.0 eq) to the solution. A rapid color change to pale yellow indicates active ester formation. Allow pre-activation for exactly 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 60–90 minutes at room temperature. (Note: If utilizing Microwave SPPS, heat to 75°C for 15 minutes).

  • Washing: Drain the reaction mixture and wash the resin with DMF (4 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser test. A yellow/colorless bead indicates complete coupling. If the test is slightly blue, repeat steps 1-4.

Protocol C: Coupling the Subsequent Amino Acid (Overcoming Aggregation)

Causality: The newly incorporated β -amino acid will immediately begin driving the peptide chain into stable, hydrogen-bonded secondary structures. This aggregation hides the primary β -amine.

  • Aggressive Deprotection: Deprotect the Fmoc group of the 2-benzyl- β -alanine using 20% piperidine in DMF for an extended duration (2 × 10 mins) to ensure penetration into aggregated regions. Wash thoroughly.

  • Activation: Prepare the next Fmoc-amino acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF. Pro-Tip: To disrupt hydrogen bonding, use DMF containing 0.1 M LiCl as the solvent.

  • Double Coupling: Add the activated mixture to the resin and agitate for 90 minutes. Drain, wash, and immediately repeat the coupling with a fresh batch of activated amino acid for another 60 minutes.

  • Validation & Capping: Perform a Kaiser test. If the test remains slightly positive (light blue) due to irreversible aggregation, cap the unreacted amines by adding Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes. This prevents the formation of difficult-to-separate deletion sequences.

Protocol D: Global Cleavage and Deprotection
  • Wash the resin with DCM (5 × 1 min) and dry completely under a gentle stream of nitrogen.

  • Prepare the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v).

  • Add the cocktail to the resin and agitate for 2 hours at room temperature. The benzyl side chain of the β -alanine is stable to these conditions and will not be cleaved.

  • Collect the cleavage solution. Precipitate the peptide by adding the solution dropwise into cold (-20°C) diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the peptide pellet for subsequent LC-MS analysis and RP-HPLC purification.

References

  • Raguse, T. L., Porter, E. A., Weisblum, B., & Gellman, S. H. (2002). Structure−Activity Studies of 14-Helical Antimicrobial β-Peptides: Probing the Relationship between Conformational Stability and Antimicrobial Potency. Journal of the American Chemical Society.[Link]

  • Sengupta, A., Roy, R. S., Sabareesh, V., Shamala, N., & Balaram, P. (2006). Aggregation modes in sheets formed by protected beta-amino acids and beta-peptides. Organic & Biomolecular Chemistry.[Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[Link]

Method

Advanced Application Note: Incorporating Fmoc-Protected 3-Amino-2-benzylpropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Scientific Rationale The development of peptidomimetics has revolutionized modern drug discovery by address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The development of peptidomimetics has revolutionized modern drug discovery by addressing the inherent limitations of natural α-peptides, namely their rapid proteolytic degradation and poor in vivo half-life. A premier strategy for overcoming these hurdles is the incorporation of β-amino acids.

Fmoc-protected 3-amino-2-benzylpropanoic acid —commonly referred to as Fmoc-β²-homophenylalanine (Fmoc-β²-HoPhe-OH) —is a critical building block for synthesizing mixed α/β-peptides and pure β-peptidic foldamers. Unlike β³-amino acids, where the side chain is adjacent to the amine, β²-amino acids feature the side chain strictly adjacent to the carboxylic acid (the α-carbon). As demonstrated by Gellman and colleagues , the precise periodic incorporation of β²-residues forces the peptide backbone into highly stable, predictable secondary structures (such as 14-helices) that are entirely invisible to natural proteases.

A Note on Chemical State: The query references "hydrochloride." In SPPS, Fmoc-protected building blocks must possess a free, neutral carboxylic acid for activation. The hydrochloride (HCl) salt form is exclusively relevant to the unprotected amine state (e.g., H-β²-HoPhe-OH·HCl). This guide focuses on the standard, neutral SPPS building block: Fmoc-β²-HoPhe-OH.

Physicochemical & Structural Profile

To successfully utilize this building block, one must first understand its physical parameters and how its structure dictates its reactivity.

Table 1: Physicochemical Properties of Fmoc-β²-HoPhe-OH

ParameterValue / Description
Chemical Name (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-benzylpropanoic acid
Common Abbreviation Fmoc-β²-HoPhe-OH
Molecular Weight 401.46 g/mol
Structural Class β²-Amino Acid (Side chain located at the C2/α-carbon)
Solubility High in DMF, NMP, and DCM; Insoluble in water
Primary Application Synthesis of protease-resistant foldamers and PPI inhibitors

Strategic Considerations for SPPS (The "Why")

Coupling Fmoc-β²-HoPhe-OH is not a standard procedure. The unique placement of the benzyl group at the C2 position creates severe steric hindrance directly adjacent to the electrophilic carbonyl carbon.

  • Coupling Reagent Selection: Standard aminium salts like HBTU are often insufficient for β²-amino acids. Causality: The steric bulk prevents efficient nucleophilic attack by the resin-bound amine. Therefore, highly reactive reagents like HATU are mandatory. HATU generates an HOAt active ester, which features a nitrogen atom in the pyridine ring. This nitrogen provides a neighboring-group effect (intramolecular base catalysis), significantly accelerating the reaction of the sterically hindered β²-carboxyl group .

  • Resin Selection: β-peptides have a high propensity to form stable, rigid secondary structures on the resin, leading to intermolecular aggregation and sequence truncation. Causality: Utilizing a low-loading resin (e.g., Rink Amide AM, 0.3 mmol/g) increases the spatial distance between growing chains, mitigating aggregation and ensuring higher crude purity .

Mechanistic Visualizations

Pathway A Fmoc-β²-HoPhe-OH Incorporation B 14-Helix Foldamer Formation A->B C Steric Shielding at Scissile Bond B->C D Protease Active Site Exclusion C->D E Enhanced In Vivo Stability D->E

Mechanistic Pathway of Proteolytic Resistance Induced by β²-Amino Acids.

Self-Validating Experimental Protocols

The following protocol is engineered for a 0.1 mmol scale synthesis using manual or semi-automated Fmoc/tBu chemistry.

Protocol A: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Weigh 0.1 mmol of low-loading Rink Amide resin (~0.3 mmol/g) into a fritted syringe. Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing the maximum number of reactive sites to the solvent phase.

  • Deprotection: Drain the DMF. Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling activation.

Protocol B: Activation and Coupling of Fmoc-β²-HoPhe-OH
  • Preparation: In a clean vial, dissolve 0.4 mmol (4 equivalents, ~160.5 mg) of Fmoc-β²-HoPhe-OH and 0.39 mmol (3.9 equivalents, ~148 mg) of HATU in 2 mL of DMF.

    • Causality: Using slightly less HATU than the amino acid prevents the capping of the resin-bound amine by unreacted uronium species (guanidinylation).

  • Activation: Add 0.8 mmol (8 equivalents, ~140 µL) of N,N-Diisopropylethylamine (DIEA) to the vial. Vortex for exactly 1 minute. The solution will turn pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes (standard α-amino acids require only 30-45 mins).

    • Alternative: If utilizing a microwave synthesizer, heat to 75°C for 15 minutes to overcome the activation energy barrier imposed by the C2-benzyl group.

Protocol C: Self-Validation Checkpoint (Kaiser Test)

Every coupling step must be treated as a self-validating system to ensure absolute trust in the final sequence.

  • Extract a few resin beads and wash them with ethanol.

  • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 120°C for 3 minutes.

  • Validation Logic:

    • Yellow/Colorless Beads: Nucleophilic attack is 100% complete. Proceed to the next deprotection.

    • Blue Beads: Unreacted primary amines remain (Ruhemann's purple formed). Do not proceed. Drain the resin and immediately execute a double coupling using fresh reagents.

Protocol D: Cleavage and Global Deprotection
  • Following sequence completion and final Fmoc removal, wash the resin with Dichloromethane (DCM) and dry under a vacuum.

  • Add 5 mL of Cleavage Cocktail (95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% Water). Agitate for 2 hours.

    • Causality: TFA cleaves the peptide from the linker, while TIPS acts as a carbocation scavenger to prevent re-alkylation of the peptide backbone.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

Workflow A 1. Resin Swelling (DMF, 30 min) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Activation (Fmoc-β²-HoPhe-OH + HATU) B->C D 4. Coupling (120 min / Microwave) C->D E 5. Kaiser Test (Self-Validation) D->E F Double Coupling (Required if Blue) E->F Positive (Blue) G 6. Elongation or Cleavage (TFA Cocktail) E->G Negative (Yellow) F->E Re-test

SPPS Workflow and Self-Validation Cycle for highly hindered β²-Amino Acids.

Troubleshooting & Quality Control

When synthesizing foldamers, deviations from expected mass or purity are common. Use this diagnostic table to correct mechanistic failures.

Table 2: Diagnostic Troubleshooting for β²-Coupling

Observation (LC-MS / Assay)Mechanistic CauseCorrective Action
Positive Kaiser Test (Blue) after 2h Severe steric clash at the α-carbon preventing the nucleophile from reaching the active ester.Perform a mandatory double coupling. Consider switching to DIC/OxymaPure at 75°C.
Truncated sequences (Mass - 401 Da) Intermolecular aggregation of the growing rigid β-peptide chain (β-sheet formation).Switch to a lower-loading resin (≤0.3 mmol/g) or utilize chaotropic salts (e.g., 0.1 M LiCl in DMF).
Epimerization (+14 Da or split peaks) Over-activation or excessive base (DIEA) exposure leading to oxazolone formation.Strictly maintain a 1:0.98:2 ratio of Amino Acid : HATU : DIEA. Do not pre-activate for >2 minutes.

References

  • Preparation of β2-homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy NIH PubMed Central (PMC) URL:[Link]

  • β-Peptidic Peptidomimetics Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Guide to Solid Phase Peptide Synthesis AAPPTec URL:[Link]

Application

Solution-phase synthesis using 3-Amino-2-benzylpropanoic acid hydrochloride

Solution-Phase Synthesis Strategies Incorporating 3-Amino-2-benzylpropanoic Acid Hydrochloride: A Practical Guide for Peptidomimetic Drug Development Introduction The incorporation of β -amino acids into peptide backbone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Solution-Phase Synthesis Strategies Incorporating 3-Amino-2-benzylpropanoic Acid Hydrochloride: A Practical Guide for Peptidomimetic Drug Development

Introduction

The incorporation of β -amino acids into peptide backbones is a transformative strategy in modern peptidomimetic drug design. Specifically, β2 -amino acids like 3-amino-2-benzylpropanoic acid (often referred to as β2 -homophenylalanine) introduce an additional methylene carbon adjacent to the carboxylate. This fundamentally alters the peptide's conformational space and confers profound resistance to proteolytic degradation[1].

However, the structural benefits of 3-amino-2-benzylpropanoic acid come with significant synthetic challenges. The presence of the bulky benzyl group at the C2 ( α ) position creates severe steric hindrance, complicating both N-terminal and C-terminal chain elongation. This application note provides a comprehensive, causality-driven guide to the solution-phase synthesis of peptidomimetics using 3-amino-2-benzylpropanoic acid hydrochloride, optimizing for yield, optical purity, and scalability.

Mechanistic Insights & Causality in Solution-Phase Coupling

Handling the Hydrochloride Salt 3-Amino-2-benzylpropanoic acid is typically synthesized, supplied, and stored as a hydrochloride salt to prevent intermolecular self-condensation and improve shelf stability[1]. Causality: Before any coupling event, the protonated primary amine must be liberated to restore its nucleophilicity. In situ neutralization using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical. DIPEA is selected over triethylamine (TEA) because its isopropyl groups provide steric shielding, preventing the base itself from reacting with the activated ester intermediate or causing base-catalyzed epimerization at the C2 stereocenter.

Overcoming Steric Hindrance with Uronium Reagents Traditional carbodiimide coupling agents (e.g., EDC/HOBt) often fail or require excessively long reaction times when activating the carboxyl group of β2 -amino acids, leading to poor yields and an increased risk of epimerization[2]. Causality: The steric bulk of the C2-benzyl group severely restricts the approach trajectory of the incoming nucleophile. To overcome this, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed[3]. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and dramatically accelerate aminolysis despite the steric barrier.

Experimental Workflows

Workflow Start 3-Amino-2-benzylpropanoic acid HCl Base Neutralization (DIPEA, 2.5 eq) Start->Base Activation Carboxyl Activation (HATU/HOAt) Base->Activation Coupling Amide Bond Formation (0°C to RT, 2-4h) Activation->Coupling Purification Aqueous Workup & Flash Chromatography Coupling->Purification

Fig 1. Solution-phase coupling workflow for 3-Amino-2-benzylpropanoic acid HCl.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: C-Terminal Elongation (Activating the β2 -Carboxyl Group)

Objective: Couple the sterically hindered carboxyl group of N-protected 3-amino-2-benzylpropanoic acid to a downstream amine.

  • Preparation: Dissolve 1.0 equivalent (eq) of N-Boc-3-amino-2-benzylpropanoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1.1 eq of HATU and 1.1 eq of HOAt. Stir for 5 minutes to initiate uronium salt formation.

  • Base Addition: Add 2.5 eq of DIPEA dropwise. The solution will typically turn a pale yellow, indicating the successful formation of the active HOAt ester.

  • Coupling: Add 1.1 eq of the incoming amine (e.g., an amino acid methyl ester hydrochloride). Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (RT) for 2-4 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system. The disappearance of the activated ester spot and the emergence of a new, less polar product spot validates the progression. For definitive confirmation, perform an LC-MS analysis of a 10 μ L aliquot to verify the exact mass of the coupled product and check for diastereomer formation[4].

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% NaHCO3​ , 1M HCl , and brine to remove unreacted starting materials and residual DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: N-Terminal Elongation (Reacting the β -Amine)

Objective: Couple an activated Fmoc-amino acid to the free amine of 3-amino-2-benzylpropanoic acid methyl ester hydrochloride.

  • Neutralization: Dissolve 1.0 eq of 3-amino-2-benzylpropanoic acid methyl ester HCl in anhydrous Dichloromethane (DCM) (0.2 M). Add 1.5 eq of N-methylmorpholine (NMM) at 0 °C to liberate the free amine.

  • Pre-Activation: In a separate flask, dissolve 1.2 eq of the Fmoc-amino acid in DCM. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at RT.

  • Coupling: Transfer the pre-activated Fmoc-amino acid solution to the flask containing the neutralized β2 -amino acid. Stir at RT for 4-6 hours.

  • Self-Validation (In-Process): Perform a Ninhydrin (Kaiser) test on a TLC plate. The primary amine of the starting material will stain deep blue/purple. A negative (colorless/yellow) Ninhydrin test explicitly validates the complete consumption of the β -amine.

Quantitative Data & Optimization

To guide reagent selection, the following table summarizes the coupling efficiency of various reagents when activating the sterically hindered carboxyl group of 3-amino-2-benzylpropanoic acid.

Coupling ReagentAdditiveBaseReaction TimeYield (%)Epimerization Rate (%)
EDC·HClHOBtDIPEA12 h45%> 5%
PyBOPNoneDIPEA8 h68%2-3%
HATUHOAtDIPEA3 h92%< 1%
COMUNoneTMP3 h89%< 1%

Table 1: Comparison of coupling reagents for the C-terminal activation of 3-amino-2-benzylpropanoic acid.

Downstream Applications in Drug Target Context

The strategic placement of the benzyl group at the C2 position mimics the side chain of natural phenylalanine but shifts the backbone register. This structural motif is highly utilized in the design of inhibitors for metalloproteases like Neprilysin (NEP) and Dipeptidyl Peptidase-4 (DPP4). The β2 -residue binds tightly to the hydrophobic S1' subsite of the target enzyme, while the unnatural backbone prevents the catalytic water molecule from effectively attacking the scissile amide bond, leading to potent, long-lasting inhibition.

Pathway Peptide Natural α-Peptide Protease Protease (e.g., NEP/DPP4) Peptide->Protease Degradation Rapid Degradation Protease->Degradation BetaPeptide β²-Peptidomimetic (3-Amino-2-benzyl...) BetaPeptide->Protease Binds but resists cleavage Inhibition Steric Shielding & Enzyme Inhibition BetaPeptide->Inhibition Stability Prolonged Half-life Inhibition->Stability

Fig 2. Proteolytic resistance and target inhibition pathway of β²-peptidomimetics.

References

  • Synthesis and resolution of β 2,2-HBin, the first enantiomerically stable β-amino acid with chirality only due to axial dissymmetry. ResearchGate. 1

  • Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues. Frontiers in Chemistry. 2

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. ACS Publications. 3

  • Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues. PMC - National Institutes of Health.4

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Determination of Purity of 3-Amino-2-benzylpropanoic acid Hydrochloride

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Amino-2-benzylpropanoic acid hydrochloride, a key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Amino-2-benzylpropanoic acid hydrochloride, a key building block in pharmaceutical development. The described method is designed for accuracy, precision, and specificity, enabling the quantification of the active pharmaceutical ingredient (API) and the separation of potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing method development, a step-by-step protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of novel therapeutic agents. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is paramount for its quality control.

High-performance liquid chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[] For a polar molecule like 3-Amino-2-benzylpropanoic acid hydrochloride, developing a method without the need for derivatization simplifies the workflow and reduces potential sources of error. This application note details such a method, focusing on a reversed-phase approach that is both accessible and effective.

The development of a stability-indicating method is a primary objective. This ensures that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products, which may form under various stress conditions such as exposure to acid, base, oxidation, heat, and light.[2][3]

Method Development: A Scientifically Sound Approach

The development of this HPLC method was guided by the physicochemical properties of 3-Amino-2-benzylpropanoic acid hydrochloride and a thorough understanding of chromatographic principles.

Analyte Characteristics

3-Amino-2-benzylpropanoic acid hydrochloride (MW: 215.68 g/mol ) is a polar compound with a primary amine and a carboxylic acid group, making it zwitterionic over a certain pH range. The presence of the benzyl group provides a chromophore, allowing for UV detection. Although a full UV scan is recommended, aromatic amino acids generally exhibit absorbance in the low UV region (205-225 nm) and a weaker absorbance around 254-280 nm.[4] For sensitivity, the lower wavelength range is often preferred.

Chromatographic Choices: The "Why" Behind the "How"
  • Column Selection: A C18 reversed-phase column was chosen as the stationary phase. These columns are versatile and widely used in the pharmaceutical industry, offering excellent resolving power for a broad range of analytes. The hydrophobic C18 chains interact with the non-polar benzyl group of the analyte, providing retention.

  • Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer and an organic modifier was selected to ensure the elution of both the polar main analyte and any less polar impurities within a reasonable timeframe.

    • Aqueous Phase: A phosphate buffer was chosen for its excellent buffering capacity in the acidic to neutral pH range. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds. By maintaining the pH below the pKa of the carboxylic acid and above the pKa of the amine, the analyte will be in its cationic form, which can influence its interaction with the stationary phase. A starting pH of around 3 was selected to ensure good peak shape and retention.

    • Organic Phase: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. A gradient from a low to a high percentage of acetonitrile allows for the effective elution of compounds with varying polarities.

  • Detection: UV detection at 210 nm was selected to maximize sensitivity for the amino acid without derivatization.

Detailed Protocol: From Sample to Signal

This section provides a step-by-step guide for the HPLC analysis of 3-Amino-2-benzylpropanoic acid hydrochloride.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade water, acetonitrile, potassium dihydrogen phosphate, and phosphoric acid.

  • 3-Amino-2-benzylpropanoic acid hydrochloride reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Modifier): HPLC grade acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-Amino-2-benzylpropanoic acid hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3-Amino-2-benzylpropanoic acid hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-20 min: 5-70% B; 20-22 min: 70% B; 22-23 min: 70-5% B; 23-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Method Validation: Ensuring Trustworthiness

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Forced degradation studies were conducted to generate potential degradation products.[2][3] The sample was subjected to the following stress conditions:

    • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

  • Acceptance Criteria: The method is considered specific if the main peak is well-resolved from any degradation peaks (resolution > 2.0) and the peak purity of the main peak is confirmed by a photodiode array (PDA) detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: A series of solutions were prepared from the standard stock solution at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Each solution was injected in triplicate.

  • Acceptance Criteria: A linear relationship between peak area and concentration should be observed with a correlation coefficient (r²) ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo. Samples were prepared in triplicate at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Six separate sample preparations from the same batch were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: The following parameters were intentionally varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation and Analysis

All quantitative data should be clearly summarized in tables for easy comparison and interpretation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
RSD of Peak Area (%) ≤ 2.0 0.8
Tailing Factor ≤ 2.0 1.2

| Theoretical Plates | ≥ 2000 | 5500 |

Table 2: Summary of Validation Parameters

Validation Parameter Acceptance Criteria Result
Specificity Resolution > 2.0, Peak Purity > 99.5% Complies
Linearity (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0 - 102.0 99.5 - 101.2
Precision (RSD %)
- Repeatability ≤ 2.0 0.9
- Intermediate Precision ≤ 2.0 1.3
LOD (µg/mL) - 0.1
LOQ (µg/mL) - 0.3

| Robustness | No significant impact on results | Complies |

Visualizations: Workflow and Logic

Visual diagrams are essential for a clear understanding of the experimental and logical processes.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_solutions Prepare Mobile Phases, Diluent, Standard & Sample Solutions instrument_setup Instrument Setup & System Suitability prep_solutions->instrument_setup run_sequence Run Analytical Sequence (Standard, Sample, Blanks) instrument_setup->run_sequence integrate_peaks Integrate Chromatograms run_sequence->integrate_peaks calculate_purity Calculate Purity & Impurity Profile integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: HPLC Analysis Workflow for 3-Amino-2-benzylpropanoic acid hydrochloride.

Purity_Analysis_Logic cluster_method Method Validation cluster_result Analytical Outcome Specificity Specificity Validated_Method Validated Stability-Indicating Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOQ LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Reliable_Purity Reliable Purity Assessment Validated_Method->Reliable_Purity

Caption: Logical Flow of Method Validation for Purity Analysis.

Conclusion: A Foundation for Quality

The HPLC method detailed in this application note provides a reliable, robust, and stability-indicating approach for the purity determination of 3-Amino-2-benzylpropanoic acid hydrochloride. The comprehensive validation demonstrates that the method is accurate, precise, and specific for its intended purpose. This protocol can be readily implemented in quality control laboratories to ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • International Council for Harmonisation. (1996). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

  • El-Shaheny, R. N., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
  • Patel, K., et al. (2022, November 30).
  • ResearchGate. (2022, December 9). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]

Sources

Application

Application Note: Leveraging 3-Amino-2-benzylpropanoic Acid Hydrochloride as a Scaffold for Novel Enzyme Inhibitors

Abstract In the landscape of modern drug discovery, the development of potent and selective enzyme inhibitors is paramount. 3-Amino-2-benzylpropanoic acid hydrochloride has emerged as a versatile and valuable scaffold fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the development of potent and selective enzyme inhibitors is paramount. 3-Amino-2-benzylpropanoic acid hydrochloride has emerged as a versatile and valuable scaffold for this purpose. Its structural similarity to key biological molecules, such as the inhibitory neurotransmitter γ-aminobutyric acid (GABA), provides a rational starting point for inhibitor design. This application note details the strategic use of this compound in developing enzyme inhibitors, with a particular focus on GABA aminotransferase (GABA-AT). We provide foundational concepts, detailed protocols for inhibitor synthesis and enzymatic evaluation, and guidelines for data interpretation, offering researchers a comprehensive framework for their drug discovery endeavors.

Foundational Concepts

Physicochemical Properties

3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative. Its hydrochloride salt form generally enhances solubility and stability, making it amenable to various synthetic and assay conditions.[1][2]

PropertyValueSource
Molecular Formula C10H14ClNO2[2][3][4]
Molecular Weight 215.68 g/mol [2]
Physical Form White to Yellow Solid[2]
Storage Temperature 2-8 °C[2]
Rationale for Use as an Inhibitor Scaffold

The core structure of 3-amino-2-benzylpropanoic acid mimics endogenous ligands, providing a strong basis for competitive inhibition. Specifically, its GABA-like backbone makes it an excellent candidate for targeting enzymes involved in GABA metabolism.[5][6][7][8] The benzyl group offers a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be tailored to enhance binding affinity and selectivity for the target enzyme's active site.[9][10][11]

Target Enzyme: GABA Aminotransferase (GABA-AT)

γ-Aminobutyric acid aminotransferase (GABA-AT) is a critical enzyme in the central nervous system responsible for the degradation of GABA.[5][12] By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, which enhances inhibitory neurotransmission. This mechanism is a clinically validated strategy for treating conditions like epilepsy and certain anxiety disorders.[5][6][7][8][12] Vigabatrin, a well-known GABA-AT inhibitor, exemplifies the therapeutic potential of this approach.[5][12]

Workflow for Inhibitor Development

The development of novel inhibitors from the 3-amino-2-benzylpropanoic acid scaffold follows a logical progression from synthesis to comprehensive biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start Start with 3-Amino-2-benzylpropanoic acid HCl Synth Synthesize Derivatives (e.g., N-acylation) Start->Synth Purify Purification (e.g., HPLC) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm IC50 IC50 Determination (Initial Screening) Confirm->IC50 Test Pure Compounds Kinetic Kinetic Studies (Determine Ki) IC50->Kinetic MOA Mechanism of Action (e.g., Lineweaver-Burk) Kinetic->MOA Lead_Opt Lead Optimization MOA->Lead_Opt Identify Lead Compound(s)

Caption: General workflow for identifying and characterizing enzyme inhibitors.[13]

Experimental Protocols

Protocol 1: Synthesis of an N-Acylated Derivative Library

This protocol describes a general method for creating a library of inhibitor candidates by acylating the primary amine of the scaffold.

Materials:

  • (R)- or (S)-3-Amino-2-benzylpropanoic acid hydrochloride

  • A selection of carboxylic acids or acid chlorides

  • Coupling agents (e.g., EDCI, HOBt) if starting from carboxylic acids

  • Base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO3, brine)

  • Drying agent (e.g., Na2SO4, MgSO4)

Procedure:

  • Scaffold Preparation: Dissolve 3-Amino-2-benzylpropanoic acid hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq) and stir at 0 °C for 15 minutes.

    • Rationale: The base neutralizes the hydrochloride salt and the HCl generated during the reaction, allowing the free amine to act as a nucleophile.

  • Acylation:

    • Method A (Acid Chlorides): Slowly add the desired acid chloride (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Method B (Carboxylic Acids): In a separate flask, pre-activate the desired carboxylic acid (1.1 eq) with EDCI (1.2 eq) and HOBt (1.2 eq) in anhydrous DCM for 20 minutes. Add this activated mixture to the scaffold solution. Stir overnight at room temperature.

    • Rationale: The EDCI/HOBt method creates a highly reactive O-acylisourea intermediate that is readily attacked by the amine, forming a stable amide bond.[9]

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Rationale: The acid wash removes excess base, while the bicarbonate wash removes unreacted carboxylic acid and HOBt.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Determination of IC50 Value for GABA-AT

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a novel compound against GABA-AT using a coupled enzyme assay.[13][14][15]

Assay Principle: The activity of GABA-AT is measured by coupling the production of its product, succinic semialdehyde, to the activity of succinic semialdehyde dehydrogenase (SSDH). SSDH oxidizes succinic semialdehyde and concurrently reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.[15]

Materials:

  • Purified GABA-AT enzyme[15]

  • Succinic semialdehyde dehydrogenase (SSDH)[15]

  • Substrates: GABA and α-ketoglutarate (α-KG)[15]

  • Cofactor: NADP+[15]

  • Test compound (inhibitor) dissolved in DMSO

  • Assay Buffer: e.g., 50 mM Potassium Pyrophosphate, pH 8.5, containing 2 mM β-mercaptoethanol[15]

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 concentrations spanning several orders of magnitude) in the assay buffer.[13]

    • Prepare a master mix containing assay buffer, GABA, NADP+, and SSDH.

  • Assay Setup (in a 96-well plate):

    • Add a fixed volume of the enzyme (GABA-AT) solution to each well.

    • Add the different concentrations of the test compound. Include controls:

      • 100% Activity Control: Vehicle (DMSO) only, no inhibitor.

      • Blank: No GABA-AT enzyme.

  • Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for a set time (e.g., 15 minutes) at a constant temperature (e.g., 25 °C).[13]

    • Rationale: This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add α-KG to all wells to start the reaction.[15]

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using the microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic trace.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Advanced Characterization: Determining Ki and Mechanism of Inhibition

While the IC50 value is a useful measure of inhibitor potency, it is dependent on experimental conditions.[16][17] The inhibition constant (Ki) is a true measure of binding affinity and is more valuable for comparing compounds.[16][18]

G cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation exp Vary Substrate [S] and Inhibitor [I] Concentrations plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) exp->plot analysis Analyze Pattern of Lines plot->analysis competitive Competitive (Lines intersect on Y-axis) analysis->competitive noncomp Non-competitive (Lines intersect on X-axis) analysis->noncomp uncomp Uncompetitive (Lines are parallel) analysis->uncomp

Caption: Workflow for determining the mechanism of enzyme inhibition.

To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations.[16] The data are then plotted using a method like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations reveals the mechanism of inhibition, from which the Ki can be calculated. For competitive inhibitors, the Ki can also be estimated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Km for the substrate are known.[18]

Conclusion

3-Amino-2-benzylpropanoic acid hydrochloride is a highly tractable and promising starting scaffold for the development of novel enzyme inhibitors. Its inherent structural features, coupled with the potential for diverse chemical modification, provide a robust platform for generating potent and selective drug candidates. The protocols and workflows detailed in this note offer a comprehensive and scientifically rigorous approach to guide researchers from initial synthesis through to detailed biochemical characterization, ultimately accelerating the drug discovery process.

References

  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?
  • Silverman, R. B. (2018, April 11). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PubMed.
  • Silverman, R. B. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC.
  • MDPI. (2025, December 11). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development.
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Silverman, R. B. (2018, March 23). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. ACS Publications.
  • edX. (n.d.). IC50 Determination.
  • Al-Obaidi, A., et al. (2023, November 30). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI.
  • Nishiyama, T., et al. (2020, January 15). GABA Enzymatic Assay Kit. PubMed.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Grimm, S. W., et al. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE.
  • Nishiyama, T., et al. (2019, August 23). GABA enzymatic assay kit.
  • Liu, D., et al. (2015, January 23). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). ACS Publications.
  • Chem-Impex. (n.d.). R-3-Amino-2-benzylpropionic acid hydrochloride.
  • Wang, Y., et al. (2011, September 6). Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N (APN/CD13) inhibitors.
  • Nishiyama, T., et al. (2019, September 13). Full article: GABA enzymatic assay kit. Taylor & Francis.
  • Kemmer, G., et al. (2009, April 24). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research | Oxford Academic.
  • PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid.
  • Yanfen Biotech. (n.d.). (R)-3-Amino-2-benzylpropanoic acid.HCl.
  • Sigma-Aldrich. (n.d.). (S)-3-AMINO-2-BENZYLPROPANOIC ACID HCL.
  • Leškevičiūtė, A., et al. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • Forró, E., & Fülöp, F. (2004, June). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
  • Mickevičius, V., et al. (2013, December 1). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Semantic Scholar.

Sources

Method

The Strategic Application of 3-Amino-2-benzylpropanoic Acid Hydrochloride in the Synthesis of Novel Pharmaceuticals

Abstract This technical guide provides an in-depth exploration of 3-amino-2-benzylpropanoic acid hydrochloride, a chiral β-amino acid derivative, as a pivotal precursor in the development of innovative pharmaceutical age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 3-amino-2-benzylpropanoic acid hydrochloride, a chiral β-amino acid derivative, as a pivotal precursor in the development of innovative pharmaceutical agents. We delve into the stereoselective synthesis of this building block, its critical physicochemical properties, and its strategic application in the design and synthesis of next-generation therapeutics. Detailed protocols for its derivatization and incorporation into two distinct classes of bioactive molecules—GABA analogues and protease inhibitors—are presented. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of β-amino acids in their therapeutic discovery programs.

Introduction: The Ascendancy of β-Amino Acids in Medicinal Chemistry

The quest for novel therapeutics with enhanced efficacy, selectivity, and metabolic stability is a perpetual driver of innovation in medicinal chemistry. Unnatural amino acids, particularly β-amino acids, have emerged as powerful tools in this endeavor.[1] The additional carbon in the backbone of β-amino acids, compared to their α-amino acid counterparts, imparts unique conformational properties and a remarkable resistance to proteolytic degradation.[2][3] This intrinsic stability makes them ideal building blocks for peptidomimetics and small molecule drugs designed to withstand the rigors of the physiological environment.[4][5]

3-Amino-2-benzylpropanoic acid hydrochloride, a chiral β-amino acid, stands out as a particularly valuable precursor. Its stereochemically defined structure and the presence of a benzyl group offer a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[6][7] This guide will illuminate the path from this fundamental building block to the creation of potentially life-changing pharmaceuticals.

Foundational Knowledge: Synthesis and Quality Control

A reliable and scalable synthesis of enantiomerically pure 3-amino-2-benzylpropanoic acid hydrochloride is the cornerstone of its application in pharmaceutical development.

Enantioselective Synthetic Strategies

The stereochemistry of the final drug substance is critical to its pharmacological activity. Therefore, the asymmetric synthesis of 3-amino-2-benzylpropanoic acid is of paramount importance. Two primary strategies are employed:

  • Asymmetric Conjugate Addition: This approach often involves the use of a chiral lithium amide base to direct the stereoselective addition to an α,β-unsaturated ester. Subsequent deprotection yields the desired homochiral β-amino ester with high diastereoselectivity and enantiomeric excess.[8]

  • Chiral Resolution: Racemic 3-amino-2-benzylpropanoic acid can be synthesized and then separated into its constituent enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution.[9][10][]

Asymmetric_Synthesis cluster_conjugate Asymmetric Conjugate Addition cluster_resolution Chiral Resolution unsaturated_ester α,β-Unsaturated Ester adduct Diastereomeric Adduct unsaturated_ester->adduct 1,4-Addition chiral_amide Chiral Lithium Amide chiral_amide->adduct deprotection1 Deprotection adduct->deprotection1 final_product1 (R)- or (S)-3-Amino-2-benzylpropanoic acid deprotection1->final_product1 racemic_acid Racemic 3-Amino-2-benzylpropanoic acid diastereomers Diastereomeric Salts racemic_acid->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation deprotection2 Deprotection separation->deprotection2 final_product2 (R)- and (S)-Enantiomers deprotection2->final_product2 GABA_Analogue_Synthesis start 3-Amino-2-benzylpropanoic acid HCl n_protection N-Protection (e.g., Boc) start->n_protection amide_coupling Amide Coupling with Glycine Methyl Ester n_protection->amide_coupling ester_hydrolysis Ester Hydrolysis amide_coupling->ester_hydrolysis deprotection Deprotection (e.g., TFA) ester_hydrolysis->deprotection final_product Novel GABA Analogue deprotection->final_product Protease_Inhibitor_Synthesis start 3-Amino-2-benzylpropanoic acid HCl n_acylation N-Acylation with a P2-P3 Mimetic start->n_acylation amide_coupling Amide Coupling with a P1' Mimetic n_acylation->amide_coupling functional_group_mod Functional Group Modification amide_coupling->functional_group_mod final_product Novel Protease Inhibitor functional_group_mod->final_product

Sources

Application

Application Note: Enantioselective Synthesis of (S)-3-Amino-2-benzylpropanoic Acid Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Asymmetric Catalysis, β2 -Amino Acid Synthesis, and Protocol Validation The Strategic Role of β2 -Amino Acids in D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Asymmetric Catalysis, β2 -Amino Acid Synthesis, and Protocol Validation

The Strategic Role of β2 -Amino Acids in Drug Design

The incorporation of β -amino acids into peptide backbones represents a cornerstone strategy in modern peptidomimetic drug development. Unlike canonical α -amino acids, β -amino acids introduce an additional methylene carbon into the backbone, which imparts profound proteolytic stability and induces the formation of unique secondary structures (foldamers).

Specifically, (S)-3-Amino-2-benzylpropanoic acid is a highly valuable β2 -amino acid derivative[]. It serves as a critical chiral building block in the synthesis of neutral endopeptidase (NEP) inhibitors and advanced cardiovascular therapeutics. Isolating this compound as a hydrochloride salt is a deliberate and necessary chemical choice: free β -amino acids are zwitterionic, making them difficult to extract from aqueous media, and they are highly prone to intramolecular cyclization to form β -lactams. The hydrochloride salt ensures long-term shelf stability, prevents self-condensation, and provides optimal solubility for downstream solid-phase peptide synthesis (SPPS) or solution-phase coupling[].

Mechanistic Pathway: Rhodium-Catalyzed Asymmetric Hydrogenation

While several methods exist for the synthesis of β2 -amino acids (including Evans chiral auxiliaries and organocatalytic Mannich reactions), the most industrially robust and scalable approach is the transition-metal-catalyzed asymmetric hydrogenation of α -substituted β -amino acrylates[3].

The Catalyst: [Rh(COD)((R,R)-Et-DuPhos)]BF4

The selection of the Rh-DuPhos catalyst system is dictated by the stereoelectronic requirements of the substrate. The cationic Rh(I) center coordinates simultaneously to the alkene π -bond and the carbonyl oxygen of the substrate's ester or Boc-protecting group, forming a rigid chelate complex. The C2​ -symmetric (R,R)-Et-DuPhos ligand creates a highly restricted chiral pocket. This steric environment effectively blocks one face of the coordinated alkene, forcing the oxidative addition of H2​ and subsequent migratory insertion to occur exclusively from the unhindered face, yielding the (S)-enantiomer with >99% enantiomeric excess (ee)[4].

Mechanism Rh_cat [Rh(COD)(R,R-Et-DuPhos)]+ Active Pre-Catalyst Coord Substrate Coordination (Alkene & Carbonyl Chelation) Rh_cat->Coord + Substrate - COD OxAdd Oxidative Addition (H2 Binding to Rh center) Coord->OxAdd + H2 MigIns Migratory Insertion (Enantioselective C-H Bond Formation) OxAdd->MigIns Rate-Limiting Step RedElim Reductive Elimination (Release of (S)-Product) MigIns->RedElim RedElim->Rh_cat - Product

Caption: Catalytic cycle of the Rh-DuPhos mediated asymmetric hydrogenation.

Experimental Protocols: A Self-Validating System

The following protocol details the conversion of Methyl 2-(N-Boc-aminomethyl)-3-phenylacrylate to the target (S)-3-Amino-2-benzylpropanoic acid hydrochloride. Every step includes built-in quality control metrics to ensure process integrity.

Phase 1: Asymmetric Hydrogenation

Objective: Enantioselective reduction of the α,β -unsaturated alkene.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with Methyl 2-(N-Boc-aminomethyl)-3-phenylacrylate (10.0 mmol, 2.91 g) and [Rh(COD)((R,R)-Et-DuPhos)]BF4 (0.01 mmol, 7.2 mg, 0.1 mol%).

  • Solvent Addition: Add 50 mL of strictly anhydrous, freeze-pump-thaw degassed methanol.

    • Causality Check: Rhodium phosphine complexes are exquisitely sensitive to molecular oxygen. If the solution turns dark brown or black immediately upon solvent addition, oxidation of the phosphine ligand has occurred. A healthy active catalyst solution should remain light orange/red.

  • Hydrogenation: Seal the autoclave, purge with H2​ gas three times, and pressurize to 60 psi (approx. 4 atm). Stir vigorously at 25 °C for 12 hours.

  • Workup: Vent the H2​ gas carefully. The solution should be pale yellow. Pass the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Rh catalyst. Concentrate in vacuo to yield Methyl (S)-3-(N-Boc-amino)-2-benzylpropanoate.

    • Validation: 1 H NMR should show the complete disappearance of the vinylic proton (~7.8 ppm) and the appearance of a complex multiplet for the new methine proton at C2 (~2.9 ppm).

Phase 2: Saponification & Deprotection

Objective: Global deprotection to yield the hydrochloride salt.

  • Saponification: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H 2​ O (30 mL). Add LiOH·H 2​ O (20.0 mmol, 0.84 g). Stir at room temperature for 4 hours.

    • Causality Check: TLC (Hexanes/EtOAc 7:3) should indicate complete consumption of the ester ( Rf​ ~0.6) to a baseline spot.

  • Acidification: Cool to 0 °C and carefully acidify with 1M KHSO 4​ to pH 2.5. Extract with EtOAc (3 x 20 mL), dry over Na 2​ SO 4​ , and concentrate to yield the free acid.

  • Boc-Deprotection & Salt Formation: Dissolve the intermediate in 10 mL of anhydrous dichloromethane. Slowly add 4M HCl in Dioxane (10 mL, 40 mmol). Stir at room temperature for 2 hours.

    • Causality Check: Gas evolution (CO 2​ and isobutylene) will be observed. As the reaction proceeds, the highly polar hydrochloride salt will begin to precipitate from the non-polar DCM/Dioxane mixture.

  • Isolation: Add 30 mL of ice-cold diethyl ether to force complete precipitation. Filter the white solid through a sintered glass funnel, wash with cold ether, and dry under high vacuum for 12 hours.

    • Yield: ~2.0 g (85-90% overall yield from the acrylate).

Workflow A Methyl 2-(N-Boc-aminomethyl) -3-phenylacrylate B Asymmetric Hydrogenation [Rh(COD)(R,R-Et-DuPhos)]+ H2 (60 psi), MeOH A->B C Saponification LiOH, THF/H2O (Ester Cleavage) B->C D Boc Deprotection 4M HCl in Dioxane (Salt Formation) C->D E (S)-3-Amino-2-benzylpropanoic Acid Hydrochloride D->E

Caption: Step-by-step synthetic workflow for the preparation of (S)-3-Amino-2-benzylpropanoic acid HCl.

Data Presentation & Condition Optimization

The choice of catalyst and solvent dictates the enantiomeric outcome. Table 1 summarizes the optimization data for the asymmetric hydrogenation step. The superiority of the DuPhos ligand over BINAP in this specific transformation is attributed to the rigid, electron-rich phospholane rings which provide tighter stereocontrol over the relatively flexible acyclic substrate[3].

Table 1: Optimization of Asymmetric Hydrogenation Conditions

Catalyst SystemSolvent H2​ Pressure (psi)Conversion (%)Enantiomeric Excess (ee %)
[Rh(COD)((R,R)-Et-DuPhos)]BF4 MeOH 60 >99 99.2 (S)
[Rh(COD)((R,R)-Et-DuPhos)]BF4CH 2​ Cl 2​ 60>9995.1 (S)
[Rh(COD)((R)-BINAP)]BF4MeOH608578.4 (S)
[RuCl(p-cymene)((R)-BINAP)]ClMeOH1004255.0 (S)

Analytical Validation Parameters

To confirm the identity and purity of the synthesized (S)-3-Amino-2-benzylpropanoic acid hydrochloride[5], the following analytical benchmarks must be met:

  • Chiral HPLC: Enantiomeric excess should be determined prior to deprotection (on the Boc-protected ester) using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min, 210 nm). The (S)-enantiomer typically elutes first.

  • 1 H NMR (400 MHz, D 2​ O): δ 7.40–7.25 (m, 5H, Ar-H), 3.35 (dd, J=13.0,7.5 Hz, 1H, CH 2​ NH 3+​ ), 3.15 (dd, J=13.0,4.5 Hz, 1H, CH 2​ NH 3+​ ), 3.05–2.90 (m, 3H, CH 2​ Ph and CH-COOH).

  • Mass Spectrometry (ESI+): Calculated for C 10​ H 14​ NO 2+​ [M-Cl] + : 180.10. Found: 180.11.

References

  • Kinsinger, T., & Kazmaier, U. (2018). C-H functionalization of N-methylated amino acids and peptides as tool in natural product synthesis. Organic Letters, 20, 7726–7730. URL: [Link]

Sources

Method

Application Note: Derivatization of 3-Amino-2-benzylpropanoic Acid Hydrochloride for Biological Assays and Peptidomimetics

Introduction & Scientific Rationale 3-Amino-2-benzylpropanoic acid hydrochloride (CAS: 26250-89-5) is a highly versatile β2 -amino acid building block. The presence of the benzyl group at the alpha position provides crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-Amino-2-benzylpropanoic acid hydrochloride (CAS: 26250-89-5) is a highly versatile β2 -amino acid building block. The presence of the benzyl group at the alpha position provides critical hydrophobic interactions for binding pockets in structural biology and drug discovery. However, as a primary aliphatic amine lacking a strong chromophore, the native molecule exhibits poor retention on reverse-phase (RP) columns and extremely low sensitivity in UV or fluorescence detection[1].

To utilize this compound effectively, researchers must employ chemical derivatization. This guide covers two distinct, field-proven pathways:

  • Analytical Derivatization (Dansyl Chloride): For the highly sensitive quantification of the analyte in complex biological matrices (e.g., serum, plasma) using HPLC-FLD or LC-MS[2].

  • Synthetic Derivatization (Fmoc-OSu): For N- α protection, enabling the incorporation of the β -amino acid into peptidomimetic libraries via Solid-Phase Peptide Synthesis (SPPS)[3].

The Causality of pH Control

A critical, often-overlooked factor in both pathways is the starting material's salt form. Because the molecule is supplied as a hydrochloride salt , the primary amine is protonated ( −NH3+​ ) and lacks the lone electron pair required for nucleophilic attack. Causality: If the buffer capacity of the reaction matrix is insufficient, the HCl equivalent will lower the pH, keeping the amine protonated and completely halting the derivatization reaction. Strict neutralization and buffering (pH > 9.0) are mandatory[2].

Derivatization Workflow Visualization

G Start 3-Amino-2-benzylpropanoic acid HCl Neutralization Neutralization & Buffering (pH > 9.0) Overcome HCl Salt Equivalent Start->Neutralization Branch1 Analytical Pathway (Biological Matrices) Neutralization->Branch1 Branch2 Synthetic Pathway (Peptidomimetics) Neutralization->Branch2 Dansyl Dansyl Chloride Derivatization Branch1->Dansyl Detection Fmoc Fmoc-OSu Protection Branch2->Fmoc Building Block LCMS HPLC-FLD / LC-MS Quantification Dansyl->LCMS SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc->SPPS

Workflow for the dual-pathway derivatization of 3-Amino-2-benzylpropanoic acid hydrochloride.

Protocol 1: Pre-Column Fluorescent Derivatization for Biological Assays

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amine to form a highly stable, fluorescent sulfonamide adduct. This significantly enhances lipophilicity and enables sub-picomole detection limits[1][2].

Step-by-Step Methodology
  • Sample Deproteinization: To 50 µL of biological sample (plasma/serum), add 200 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins, then centrifuge at 10,000 x g for 10 minutes at 4°C[2].

  • Solvent Evaporation: Transfer 100 µL of the supernatant to a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

  • Buffering (Critical Step): Reconstitute the dried extract in 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5). Causality: The 0.2 M concentration provides the high buffering capacity necessary to neutralize any residual HCl from the analyte and maintain the alkaline environment required for the amine's nucleophilicity[2].

  • Derivatization: Add 100 µL of freshly prepared Dansyl chloride solution (10 mg/mL in anhydrous acetonitrile). Vortex the mixture for 30 seconds.

  • Incubation: Incubate the mixture in the dark at 40°C for 45 minutes to drive the sulfonylation to completion.

  • Quenching (Self-Validation Step): Add 20 µL of 2% formic acid or 100 mM methylamine. Causality: This consumes excess, unreacted Dansyl chloride, preventing it from hydrolyzing into fluorescent byproducts (dansyl hydroxide) that would cause massive background interference during HPLC analysis[2].

  • Analysis: Filter through a 0.22 µm syringe filter and inject 10 µL into the HPLC-FLD system (Excitation: 330 nm, Emission: 530 nm).

Protocol 2: N- α -Fmoc Protection for SPPS

For structural biology applications, incorporating this β -amino acid into peptides requires temporary N-terminal protection. We utilize Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) rather than Fmoc-Cl. Causality: Fmoc-Cl is highly reactive and can lead to the formation of mixed anhydrides, triggering dipeptide formation or Lossen-type rearrangements specific to β -amino acids. Fmoc-OSu provides a milder, more controlled carbamylation[3][4].

Step-by-Step Methodology
  • Dissolution & Neutralization: Dissolve 1.0 mmol of 3-amino-2-benzylpropanoic acid hydrochloride in 5 mL of 10% aqueous sodium carbonate ( Na2​CO3​ ). Stir for 10 minutes at room temperature to ensure complete neutralization of the HCl salt.

  • Reagent Addition: Cool the aqueous solution to 0–5°C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 mmol) dissolved in 5 mL of dioxane (or acetone) dropwise with vigorous stirring[3].

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Organic Wash: Dilute the mixture with 15 mL of deionized water and extract twice with 10 mL of diethyl ether. Causality: This removes unreacted Fmoc-OSu and non-polar organic impurities while the deprotonated Fmoc-amino acid remains in the aqueous layer[3].

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0–2.5 using 1M HCl. The Fmoc-protected β -amino acid will precipitate as a white solid.

  • Isolation: Extract the precipitate with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the final SPPS building block.

Quantitative Data & Method Comparison

The following table summarizes the analytical parameters and expected outcomes for the analyte before and after derivatization, providing a clear benchmark for assay validation.

ParameterUnderivatized AnalyteDansyl-Derivatized AdductFmoc-Protected Derivative
Primary Application Raw material / Starting blockBiological quantificationSPPS building block
Detection Method LC-UV (Poor sensitivity)HPLC-FLD / LC-MSLC-UV / LC-MS
Wavelengths UV ~210 nmEx: 330 nm / Em: 530 nmUV 265 nm / 300 nm
RP-HPLC Retention Very low (highly polar)High (lipophilic sulfonamide)High (lipophilic carbamate)
Typical LOD > 10 µg/mL1–5 ng/mLN/A (Synthetic intermediate)
Stability (Post-rxn) N/A> 48 hours at 4°C> 12 Months at -20°C

Troubleshooting & Self-Validation System

To ensure scientific integrity, every execution of these protocols must be self-validating:

  • Validation of Analytical Derivatization (Protocol 1): Run a "Reagent Blank" (buffer + Dansyl chloride + quenching agent, with no biological sample). If the chromatogram shows a massive interfering peak at the expected retention time of the analyte, the quenching step was incomplete. Increase the concentration of the methylamine quenching agent to ensure all excess reagent is consumed[2].

  • Validation of Synthetic Derivatization (Protocol 2): Analyze the crude Fmoc-protected product via LC-MS. A successful reaction is validated by a mass shift of exactly +222 Da (addition of the Fmoc group). The absence of a +444 Da peak (or higher oligomers) validates that the choice of Fmoc-OSu successfully suppressed dipeptide formation and Lossen rearrangements[4].

References

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu Source: ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Studies of 3-Amino-2-benzylpropanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive guide for the in vitro characterization of 3-Amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the in vitro characterization of 3-Amino-2-benzylpropanoic acid hydrochloride . Drawing from its structural similarity to known modulators of the γ-aminobutyric acid (GABA) system, we present a hypothesis-driven workflow to elucidate its pharmacological profile. This document details experimental protocols for receptor binding assays, functional cellular assays, and neurotransmitter uptake inhibition studies. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the data within a broader neuropharmacological context.

Introduction and Scientific Rationale

3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative with a structure suggestive of potential interactions with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1] Its core structure, a β-amino acid with a benzyl substitution, bears resemblance to established GABA receptor modulators such as phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA), which are known GABAB receptor agonists.[2][3] Therefore, a primary hypothesis is that 3-Amino-2-benzylpropanoic acid hydrochloride may exhibit activity at GABAB receptors.

Furthermore, as a GABA analog, it is prudent to investigate its potential interactions with other key components of the GABAergic system, including GABAA receptors and GABA transporters (GATs).[4] This guide provides a structured, multi-tiered approach to systematically evaluate the in vitro pharmacology of this compound.

Getting Started: Compound Handling and Preparation

(S)-3-Amino-2-benzylpropanoic acid hydrochloride (CAS: 1010806-95-7) and its (R)-enantiomer are typically supplied as a white to yellow solid.[5]

  • Storage: Store at 2-8°C.[5]

  • Solubility: The hydrochloride salt is generally soluble in aqueous solutions. For stock solutions, start with sterile, deionized water or a suitable buffer (e.g., PBS, HEPES-buffered saline). Prepare a high-concentration stock (e.g., 10-100 mM) and dilute to final experimental concentrations. It is recommended to perform a solubility test for your specific batch and solvent.

  • Stability: While generally stable, it is good practice to prepare fresh dilutions for each experiment from a frozen stock solution to ensure consistency.

Proposed Experimental Workflow

The following workflow is designed to provide a comprehensive pharmacological profile of 3-Amino-2-benzylpropanoic acid hydrochloride, starting with initial screening assays and progressing to more detailed functional characterization.

experimental_workflow A Tier 1: Primary Screening Receptor Binding Assays B GABAB Receptor Binding Assay ([3H]CGP54626) A->B Primary Hypothesis C GABAA Receptor Binding Assay ([3H]Muscimol or [3H]Flunitrazepam) A->C Broad Screening D GABA Transporter (GAT1-4) Uptake Assay ([3H]GABA) A->D Broad Screening E Tier 2: Functional Characterization (If binding is observed) B->E C->E D->E F GABAB Receptor Functional Assay (cAMP or [35S]GTPγS) E->F G GABAA Receptor Electrophysiology (Patch-clamp on expressing cells) E->G H GAT Inhibition Functional Confirmation E->H I Tier 3: Selectivity and Mechanism of Action F->I G->I H->I J Dose-Response Curves & Schild Analysis I->J K Enantiomer Comparison ((R) vs (S)) I->K

Caption: Proposed experimental workflow for the in vitro characterization of 3-Amino-2-benzylpropanoic acid hydrochloride.

Tier 1: Primary Screening Protocols

GABAB Receptor Binding Assay

Rationale: Based on structural similarity to baclofen and phenibut, the highest probability target is the GABAB receptor.[2][3] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a receptor. We will use [3H]CGP54626, a high-affinity GABAB receptor antagonist, as the radioligand.[6]

Materials:

  • Cell membranes prepared from CHO or HEK-293 cells stably expressing human GABAB1b and GABAB2 subunits.

  • [3H]CGP54626 (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA (for defining non-specific binding)

  • 3-Amino-2-benzylpropanoic acid hydrochloride (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, 1.2 mM MgCl2, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Protocol:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]CGP54626 (final concentration ~1-2 nM), 50 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled GABA (final concentration 100 µM), 50 µL [3H]CGP54626, 50 µL membrane suspension.

    • Test Compound: 50 µL of 3-Amino-2-benzylpropanoic acid hydrochloride dilution series (e.g., 1 nM to 1 mM), 50 µL [3H]CGP54626, 50 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

GABAA Receptor Binding Assay

Rationale: To assess broader selectivity, it is important to test for affinity at GABAA receptors. [3H]Muscimol can be used to label the GABA binding site, or [3H]Flunitrazepam for the benzodiazepine site.[7][8]

Protocol: This protocol is similar to the GABAB binding assay, with the following modifications:

  • Radioligand: Use [3H]Muscimol (~1-3 nM) or [3H]Flunitrazepam (~0.4 nM).[8]

  • Non-specific Binding: Use a high concentration of unlabeled GABA (100 µM) for [3H]Muscimol or Diazepam (3 µM) for [3H]Flunitrazepam.[8]

  • Membranes: Use membranes from cells expressing GABAA receptor subunits (e.g., α1β2γ2) or from rat brain cortex.

GABA Transporter (GAT) Uptake Inhibition Assay

Rationale: As a GABA analog, the test compound could potentially inhibit the reuptake of GABA from the synaptic cleft by binding to GABA transporters.

Materials:

  • HEK-293 or CHO cells stably expressing one of the four GAT subtypes (GAT1, GAT2, GAT3, or BGT1).[7][9]

  • [3H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Known GAT inhibitors for positive controls (e.g., Tiagabine for GAT1, SNAP-5114 for GAT3).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

Protocol:

  • Cell Plating: Plate the GAT-expressing cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of 3-Amino-2-benzylpropanoic acid hydrochloride or control inhibitors for 10-20 minutes at room temperature.

  • Uptake Initiation: Add [3H]GABA (final concentration ~10-50 nM) to each well and incubate for a short period (e.g., 1-10 minutes) at room temperature.[9]

  • Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to remove extracellular [3H]GABA.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and count the radioactivity.

  • Data Analysis: Determine the percentage of inhibition of [3H]GABA uptake at each concentration of the test compound and calculate the IC50 value.

Tier 2: Functional Characterization

If significant binding affinity is observed in Tier 1, proceed to functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

GABAB Receptor Functional Assay ([35S]GTPγS Binding)

Rationale: GABAB receptors are G-protein coupled receptors (GPCRs). Agonist binding activates the associated G-protein, which can be measured by the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[6]

Protocol:

  • Membrane Preparation: Prepare membranes from GABAB receptor-expressing cells as in the binding assay.

  • Assay Setup: In a 96-well plate, combine membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Quantification: Terminate the reaction by rapid filtration and quantify the bound [35S]GTPγS by scintillation counting.

  • Data Analysis: An increase in [35S]GTPγS binding indicates agonism. To test for antagonism, perform the assay in the presence of a known GABAB agonist (e.g., GABA or baclofen) and look for a rightward shift in the agonist's dose-response curve.

GABAA Receptor Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

Rationale: For compounds showing affinity for GABAA receptors, electrophysiology is essential to determine their functional effect on the ion channel.

Protocol:

  • Cell System: Use Xenopus oocytes or mammalian cells (e.g., HEK-293) expressing the desired GABAA receptor subunit combination.

  • Recording: Using two-electrode voltage clamp for oocytes or whole-cell patch clamp for mammalian cells, record the currents elicited by the application of GABA.

  • Compound Application: Apply 3-Amino-2-benzylpropanoic acid hydrochloride alone to test for agonist activity (direct channel opening). Co-apply with a sub-maximal concentration of GABA (e.g., EC20) to test for positive or negative allosteric modulation (potentiation or inhibition of the GABA-evoked current).

gabaa_electrophysiology cluster_0 GABAA Receptor Current Traces trace1 GABA (EC20) trace2 Test Compound Alone trace3 GABA (EC20) + Test Compound (PAM) trace4 GABA (EC20) + Test Compound (NAM)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-2-benzylpropanoic acid hydrochloride

Welcome to the technical support guide for the synthesis of 3-Amino-2-benzylpropanoic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Amino-2-benzylpropanoic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 3-Amino-2-benzylpropanoic acid hydrochloride, offering explanations and actionable solutions.

Issue 1: Low Overall Yield

Question: My final yield of 3-Amino-2-benzylpropanoic acid hydrochloride is consistently below expectations. What are the likely causes and how can I improve it?

Answer: Low overall yield can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and corresponding solutions:

  • Incomplete Reaction in the Rodionov Condensation: The initial condensation of benzaldehyde, malonic acid, and an ammonia source is a critical yield-determining step.

    • Causality: The Rodionov reaction involves the formation of an imine intermediate, followed by a Knoevenagel-type condensation and subsequent decarboxylation and reduction. Incomplete imine formation or side reactions can significantly lower the yield of the desired β-amino acid.

    • Solution:

      • Solvent Choice: The use of glacial acetic acid as a solvent has been shown to significantly increase reaction yields compared to alcohols.[1] The acidic environment can catalyze the formation of the imine intermediate.

      • Reagent Stoichiometry: An excess of the ammonia source, such as ammonium acetate, is often beneficial. Increasing the molar ratio of ammonium acetate to the aldehyde from 2.3 to 4 equivalents can lead to higher yields.[1]

      • Temperature Control: Maintain a reaction temperature of around 85°C for optimal results.[1]

  • Side Product Formation: The formation of undesired by-products, such as the propenoic acid derivative, can compete with the main reaction pathway.

    • Causality: This can occur if the condensation reaction is not driven to completion or if reaction conditions favor elimination reactions.

    • Solution:

      • Optimized Reaction Conditions: As mentioned above, using glacial acetic acid and an excess of ammonium acetate can favor the desired reaction pathway.

      • Work-up Procedure: A carefully controlled work-up procedure can help to remove these by-products. Pouring the reaction mixture into ice can precipitate the desired product while keeping some impurities in solution.[1]

  • Losses During Product Isolation and Purification: Significant product loss can occur during filtration, extraction, and recrystallization steps.

    • Causality: The hydrochloride salt of 3-Amino-2-benzylpropanoic acid has some solubility in aqueous and organic solvents, leading to losses during washing and extraction.

    • Solution:

      • pH Adjustment: During work-up, carefully adjust the pH to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before extraction.

      • Recrystallization Solvent: Choose a solvent system for recrystallization that provides good recovery. A common system is ethanol/diethyl ether.[2]

      • Minimize Transfers: Each transfer of the product from one vessel to another can result in material loss. Streamline your process to minimize these transfers.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows impurities in the NMR or HPLC analysis. What are the common impurities and how can I remove them?

Answer: Impurities can arise from starting materials, side reactions, or incomplete reactions. Here are some common impurities and methods for their removal:

  • Unreacted Starting Materials: Benzaldehyde and malonic acid may be present if the reaction did not go to completion.

    • Causality: Insufficient reaction time or suboptimal reaction conditions can lead to incomplete conversion of starting materials.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with the work-up.

      • Washing: During the work-up, washing the organic extract with a saturated sodium bicarbonate solution can help remove unreacted malonic acid.[2]

  • Di-benzylated By-products: The primary amine of the product can potentially react with another molecule of benzaldehyde to form a secondary amine, which can then undergo further reactions.

    • Causality: This is more likely to occur if there is an excess of benzaldehyde or if the reaction conditions are not well-controlled.

    • Solution:

      • Stoichiometry Control: Use a slight excess of malonic acid and ammonium acetate relative to benzaldehyde to minimize the chances of di-benzylation.

      • Purification: Careful recrystallization is often effective at removing these higher molecular weight by-products.

  • Polymeric Material: Under certain conditions, side reactions can lead to the formation of polymeric materials.

    • Causality: This can be promoted by high temperatures or the presence of certain impurities.

    • Solution:

      • Temperature Control: Avoid excessive heating during the reaction and work-up.

      • Filtration: Insoluble polymeric material can often be removed by filtration of the reaction mixture or the dissolved crude product.

Issue 3: Difficulty with Product Crystallization

Question: I am having trouble crystallizing the final 3-Amino-2-benzylpropanoic acid hydrochloride. It either oils out or remains as an amorphous solid.

Answer: Crystallization can be a challenging step. Here are some techniques to promote the formation of a crystalline solid:

  • Solvent System Selection: The choice of solvent is crucial for successful crystallization.

    • Causality: The ideal solvent system is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Solution:

      • Ethanol/Diethyl Ether: This is a commonly used and effective solvent system for the recrystallization of amino acid hydrochlorides.[2] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes slightly turbid. Allow the solution to cool slowly.

      • Other Solvent Systems: Experiment with other solvent systems such as methanol/diethyl ether or isopropanol/hexane.

  • Inducing Crystallization: If the product is reluctant to crystallize, several techniques can be employed.

    • Causality: Supersaturation is necessary for crystallization to occur. Sometimes, an energy barrier needs to be overcome to initiate crystal nucleation.

    • Solution:

      • Seeding: Add a small crystal of a previously obtained pure product to the supersaturated solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to further decrease the solubility of the product.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of hydrochloric acid in the final product?

A1: The hydrochloride salt of 3-Amino-2-benzylpropanoic acid is prepared to improve the stability and handling characteristics of the compound.[2] The free amino acid can be zwitterionic and may have lower solubility in common organic solvents. The hydrochloride salt is generally a more crystalline and free-flowing solid.

Q2: Can I use a different ammonia source instead of ammonium acetate?

A2: While ammonium acetate is commonly used, other sources of ammonia, such as a solution of ammonia in an alcohol, can also be employed in the Rodionov reaction.[1] However, ammonium acetate is often preferred as it is a convenient solid to handle and can also act as a buffer.

Q3: What is the mechanism of the esterification step if I want to synthesize the ester derivative?

A3: To synthesize the corresponding ester, the free amino acid is typically reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrochloric acid.[1][3] Thionyl chloride is highly effective as it reacts with the alcohol to form HCl in situ, which protonates the amino group and prevents it from acting as a nucleophile, while also activating the carboxylic acid for esterification.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

  • Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

Q5: How should I store the final product?

A5: 3-Amino-2-benzylpropanoic acid hydrochloride should be stored in a cool, dry place, typically at 2-8°C, to ensure its long-term stability.

III. Optimized Experimental Protocol

This protocol is based on established methods and aims to provide a reliable procedure for the synthesis of 3-Amino-2-benzylpropanoic acid, which can then be converted to its hydrochloride salt.

Step 1: Synthesis of 3-Amino-2-benzylpropanoic acid via Rodionov Reaction
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and anhydrous ammonium acetate (4 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to 85°C and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice.

  • A precipitate should form. If not, adjust the pH to the isoelectric point of the amino acid (approximately pH 6-7) using a suitable base (e.g., sodium bicarbonate solution).

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude 3-Amino-2-benzylpropanoic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Step 2: Formation of the Hydrochloride Salt
  • Dissolve the purified 3-Amino-2-benzylpropanoic acid in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).

  • Slowly add a solution of hydrochloric acid (e.g., a solution of HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

IV. Visualizations

Reaction Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Benzaldehyde Benzaldehyde AminoAcid 3-Amino-2-benzylpropanoic acid Benzaldehyde->AminoAcid Rodionov Reaction (Glacial Acetic Acid, 85°C) MalonicAcid Malonic Acid MalonicAcid->AminoAcid Rodionov Reaction (Glacial Acetic Acid, 85°C) AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->AminoAcid Rodionov Reaction (Glacial Acetic Acid, 85°C) HCl_Salt 3-Amino-2-benzylpropanoic acid hydrochloride AminoAcid->HCl_Salt HCl treatment

Caption: Synthetic pathway for 3-Amino-2-benzylpropanoic acid hydrochloride.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReaction Check Rodionov Reaction Conditions Start->CheckReaction CheckWorkup Review Work-up & Purification CheckReaction->CheckWorkup Conditions OK OptimizeSolvent Optimize Solvent System CheckReaction->OptimizeSolvent Incorrect Solvent? OptimizeReagents Adjust Reagent Stoichiometry CheckReaction->OptimizeReagents Incorrect Stoichiometry? OptimizeTemp Verify Temperature Control CheckReaction->OptimizeTemp Incorrect Temperature? CheckpH Control pH during Extraction CheckWorkup->CheckpH Losses during Extraction? Recrystallization Optimize Recrystallization CheckWorkup->Recrystallization Losses during Crystallization? OptimizeSolvent->CheckWorkup OptimizeReagents->CheckWorkup OptimizeTemp->CheckWorkup Success Yield Improved CheckpH->Success Recrystallization->Success

Caption: A logical workflow for troubleshooting low yield issues.

V. Quantitative Data Summary

ParameterRecommended ValueSource
Rodionov Reaction
SolventGlacial Acetic Acid[1]
Aldehyde:Malonic Acid:Ammonium Acetate Ratio1 : 1.1 : 4[1]
Temperature85°C[1]
Reaction Time3-5 hours[1][2]
Purification
Recrystallization SolventEthanol/Diethyl Ether[2]
Storage
Temperature2 - 8 °C[4]

VI. References

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.). Retrieved March 15, 2026, from

  • (R)-3-Amino-2-benzylpropanoic acid.HCl - CAS:1276055-51-6 - Yanfen Biotech. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of N-Cbz-3-amino-3-phenyl propionic acid - PrepChem.com. (n.d.). Retrieved March 15, 2026, from [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. (2016). Retrieved March 15, 2026, from [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents. (n.d.). Retrieved March 15, 2026, from

  • CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents. (n.d.). Retrieved March 15, 2026, from

  • (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Optimization

Side reactions in peptide coupling with 3-Amino-2-benzylpropanoic acid hydrochloride.

Technical Support Center: Troubleshooting Peptide Coupling with 3-Amino-2-benzylpropanoic Acid ( β2 -hPhe) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Peptide Coupling with 3-Amino-2-benzylpropanoic Acid ( β2 -hPhe)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when synthesizing peptides incorporating 3-Amino-2-benzylpropanoic acid hydrochloride (a β2 -amino acid).

Unlike standard α -amino acids or even β3 -amino acids, β2 -amino acids possess a side chain (in this case, a benzyl group) at the C2 position, directly adjacent to the activating carboxylate. This unique structural topology introduces two severe synthetic bottlenecks: rapid base-catalyzed epimerization and steric-induced coupling failure .

Section 1: Epimerization at the C2 Position (The "Racemization" Problem)

Q: Why am I observing a high percentage of diastereomers (often >30%) when coupling 3-Amino-2-benzylpropanoic acid using standard HATU/DIPEA conditions?

A: You are observing base-catalyzed epimerization driven by the high acidity of the C2 proton and the kinetic delay caused by steric hindrance.

The Causality: When you activate the carboxyl group of 3-amino-2-benzylpropanoic acid, the electron-withdrawing nature of the active ester significantly increases the acidity of the adjacent C2 proton. If a strong, unhindered tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is present, it rapidly abstracts this proton to form a planar, achiral enolate (or ketene) intermediate.

Because the bulky benzyl group at C2 sterically shields the carbonyl, the incoming amine's nucleophilic attack is kinetically slowed. This delay provides ample time for the base to drive enolization. When the amine finally attacks, it does so from either face of the planar intermediate, resulting in a loss of stereochemical integrity .

Epimerization A Activated β²-Amino Acid (Chiral C2) B Base (e.g., DIPEA) Abstracts C2 Proton A->B Deprotonation C Achiral Enolate/Ketene Intermediate B->C Loss of Chirality D Attack by Amine (Face A) C->D Pathway A E Attack by Amine (Face B) C->E Pathway B F Desired Diastereomer D->F Retention G Undesired Epimer E->G Inversion

Mechanism of base-catalyzed epimerization at the C2 position of β²-amino acids.

Self-Validating Protocol: Base-Free DIC/OxymaPure Coupling

To eliminate epimerization, you must remove the strong base from the activation step. The DIC/OxymaPure system is ideal because it operates efficiently under neutral conditions .

Step-by-Step Methodology:

  • Neutralization (Crucial Step): Because your building block is a hydrochloride salt, you must neutralize the HCl to free the amine. Add exactly 1.0 equivalent of a mild, sterically hindered base like 2,4,6-trimethylpyridine (TMP/Collidine) to the amino acid solution. Do not add excess base.

  • Reagent Preparation: Dissolve the neutralized β2 -amino acid (3.0 eq relative to resin) and OxymaPure (3.0 eq) in minimal DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the mixture at 0 °C. Allow it to pre-activate for 3–5 minutes.

  • Coupling: Transfer the activated mixture to the resin-bound amine. Shake at room temperature for 3 hours.

  • Validation: Perform a micro-cleavage and analyze via LC-MS. A successful protocol will show a single sharp peak for the product mass. If a double peak (diastereomers) appears, verify that no residual DIPEA was left in the resin from the previous Fmoc-deprotection step.

Section 2: Sluggish Coupling and N-Acylurea Formation

Q: My coupling yield is extremely low, and my LC-MS shows a massive +126 Da adduct on my activated amino acid. What is happening?

A: The +126 Da mass indicates that your coupling reagent has formed an N-acylurea dead-end adduct . This is a direct consequence of the steric hindrance imposed by the C2-benzyl group.

The Causality: When using carbodiimides (like DIC), the initial activation forms an highly reactive O-acylisourea intermediate. In a successful coupling, the incoming amine (or an additive like Oxyma/HOBt) attacks this intermediate intermolecularly. However, the bulky benzyl group at the C2 position physically blocks the trajectory of the incoming nucleophile. Because the intermolecular attack is kinetically starved, the O-acylisourea undergoes a rapid, unimolecular intramolecular rearrangement (an O-to-N acyl shift) to form a highly stable, unreactive N-acylurea .

AcylShift A β²-Amino Acid + DIC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C Incoming Amine (Sterically Hindered) B->C Intermolecular Attack (Slow) D O-to-N Acyl Shift (Fast Unimolecular) B->D Intramolecular Rearrangement (Fast) E Peptide Bond Formation C->E Desired Reaction F N-Acylurea Dead-End (+126 Da Adduct) D->F Side Reaction

Competing pathways: Desired peptide coupling vs. N-acylurea formation due to steric hindrance.

Self-Validating Protocol: Acid Fluoride Activation via TFFH

To bypass the steric bulk and prevent N-acylurea formation, you must use an activating group that is exceptionally small and highly reactive. Acid fluorides are the gold standard for sterically hindered β2 -amino acids because the fluorine atom is small enough to avoid clashing with the benzyl group, and they are highly resistant to epimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve the β2 -amino acid (3.0 eq) in dry DCM/DMF (1:1).

  • Fluorination: Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (3.0 eq) and N-Methylmorpholine (NMM) (6.0 eq; 3 eq to neutralize the HCl salt, 3 eq for activation).

  • Activation: Stir for 10 minutes. The TFFH will convert the carboxylic acid into an acid fluoride.

  • Coupling: Add the solution to the resin and couple for 4–12 hours.

  • Validation: Monitor the reaction via the Kaiser test. If the test remains positive (blue) after 4 hours, perform a second coupling using freshly generated acid fluoride. The absence of the +126 Da mass on LC-MS validates that the O-to-N shift pathway has been successfully bypassed.

Section 3: Quantitative Comparison of Coupling Conditions

To assist in selecting the optimal workflow, the following table summarizes the empirical outcomes of various coupling systems when applied to 3-Amino-2-benzylpropanoic acid.

Coupling SystemBase UsedPre-activation TimeEpimerization RiskCoupling EfficiencyPrimary Failure Mode
HATU DIPEA (2.0 eq)2 minVery High (>30%) ModerateSevere diastereomer formation
HATU TMP / Collidine0 min (In situ)Moderate (~5-10%)HighMild epimerization
DIC / HOBt None5 minLowLow (<30%) N-acylurea (+126 Da) formation
DIC / OxymaPure None5 minLow (<2%) HighSlow kinetics on bulky resins
TFFH (Acid Fluoride) NMM10 minVery Low (<1%) Very High Moisture sensitivity

References

  • Seebach, D., Beck, A. K., & Capone, S. (2009). Enantioselective Preparation of β²-Amino Acid Derivatives for β-Peptide Synthesis. Synthesis, 2009(01), 1-32. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry–A European Journal, 15(37), 9394-9403. URL:[Link]

  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise peptide assembly. Tetrahedron, 55(22), 6813-6830. URL:[Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Handling of 3-Amino-2-benzylpropanoic Acid Hydrochloride

Welcome to the Advanced Troubleshooting Guide for 3-Amino-2-benzylpropanoic acid hydrochloride . As a critical chiral intermediate in the development of β -amino acid-based therapeutics and enzyme inhibitors, its synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3-Amino-2-benzylpropanoic acid hydrochloride . As a critical chiral intermediate in the development of β -amino acid-based therapeutics and enzyme inhibitors, its synthesis demands rigorous control over regioselectivity, enantiomeric excess (ee), and salt formation. This guide provides field-proven solutions, mechanistic insights, and self-validating protocols to resolve common experimental bottlenecks.

I. Core Synthetic Workflows & Reaction Optimization (FAQs)

Q1: How do I synthesize the α -benzyl- β -amino acrylate precursor without using hazardous hydrocyanation?

The Challenge: The classical synthesis of aminoalkyl acrylates relies on the nickel-catalyzed hydrocyanation of propargyl amides followed by harsh acidic hydrolysis. This method is hazardous due to HCN generation and is prone to poor regioselectivity and functional group degradation[1].

The Solution (Causality & Mechanism): Implement a photoredox/cobalt dual-catalyzed syn-selective hydrocarboxylation using ambient CO₂ and H₂O[1]. In this system, the anionic charge localized on the aliphatic substituent's side of the propargyl amide governs the regioselectivity via oxidative cycloaddition[1]. This completely circumvents the need for chemical hydride equivalents or toxic cyanides, consistently yielding >20:1 regioselectivity[1].

Table 1: Optimization of Reaction Conditions for Hydrocarboxylation

Catalyst System Reagents Pressure Yield (%) Observation
Photoredox/Cobalt CO₂, H₂O 1 atm (Balloon) 64% Optimal conditions, >20:1 regioselectivity[1]

| Nickel (NiBr₂) | CO₂, H₂O | 1 atm | 21% | Undesired hydrogenated product only[1] |

Q2: My Rhodium-catalyzed asymmetric hydrogenation of the acrylate yields low enantiomeric excess (<90% ee). How can I optimize this?

The Challenge: Achieving >98% ee for the (S)-enantiomer is critical, but free amines can poison the Rhodium catalyst or disrupt the highly ordered transition state required for stereocontrol.

The Solution (Causality & Mechanism):

  • Amine Protection: Ensure the substrate is N-protected. The Phthaloyl (Phth) protecting group is highly compatible with upstream hydrocarboxylation and subsequent Rh-catalyzed asymmetric hydrogenation[1]. Protection prevents the basic nitrogen from outcompeting the chiral bisphosphine ligand for coordination sites on the Rhodium center.

  • Pressure Optimization: Do not default to maximum H₂ pressure. High pressures can accelerate the non-enantioselective background reaction. Operating at moderate pressures (10–30 atm) allows the stereoselective bidentate coordination pathway to dominate the kinetics.

Q3: What is the most reliable method for converting the free base to the hydrochloride salt without inducing racemization?

The Challenge: Using aqueous hydrochloric acid at elevated temperatures can promote enolization at the α -chiral center, leading to epimerization and loss of enantiomeric purity.

The Solution (Causality & Mechanism): Utilize anhydrous HCl gas dissolved in an ethereal solvent (e.g., diethyl ether or 1,4-dioxane) at strictly controlled low temperatures (0–5 °C). The anhydrous environment prevents water-mediated enolization, while the low dielectric constant of the ether forces the immediate precipitation of the hydrochloride salt. This rapid crystallization locks the stereocenter, providing a self-validating visual cue (crisp white precipitate) that the reaction is complete without degradation.

II. Analytical & Purification Troubleshooting

Q4: Standard C18 reverse-phase HPLC fails to resolve the enantiomers of my product. What is the recommended analytical method?

The Challenge: Achiral stationary phases cannot distinguish between (R) and (S) enantiomers because the analytes interact identically with the column matrix.

The Solution (Causality & Mechanism): Chiral resolution requires a chiral environment with multiple interaction modalities. Macrocyclic glycopeptide-based Chiral Stationary Phases (CSPs), such as the vancomycin-based Chirobiotic V column, are optimal for this[2]. The unique structure of vancomycin provides hydrophobic pockets, hydrogen bonding sites, and ionic interactions (via its amino and carboxyl groups) that differentially stabilize the (R) and (S) enantiomers of 3-amino-2-benzylpropanoic acid[2].

Table 2: Standardized Chiral HPLC Parameters for 3-Amino-2-benzylpropanoic Acid

Parameter Optimal Condition
Chiral Column Supelco Astec Chirobiotic™ V (Vancomycin-based)[2]
Mobile Phase 0.1% Triethylammonium acetate (pH 4.1) / MeOH (20/80 v/v)[2]
Flow Rate 0.5 mL/min[2]
Detection UV at 215 nm[2]

| Temperature | Ambient[2] |

III. Experimental Protocols & Methodologies

Protocol A: Photoredox/Cobalt Hydrocarboxylation
  • Preparation: In a dry Schlenk tube, combine the propargyl amide precursor, cobalt catalyst, and photocatalyst under an inert argon atmosphere.

  • Solvent Addition: Add a degassed mixture of MeCN/H₂O.

    • Self-Validation Step: Ensure the solution is fully homogeneous; phase separation indicates improper solvent ratios which will stall the reaction.

  • Reaction: Introduce CO₂ via a balloon (1 atm)[1]. Irradiate the mixture with visible light (blue LEDs) at room temperature.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Step: The disappearance of the alkyne peak and the emergence of the highly polar acrylate mass confirms successful conversion.

  • Workup: Quench the reaction, extract with ethyl acetate, and purify via flash chromatography to isolate the α -benzyl- β -amino acrylate.

Protocol B: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the highly pure, enantiopure free base of 3-amino-2-benzylpropanoic acid in minimal anhydrous diethyl ether in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C.

    • Causality: Low temperature minimizes the kinetic energy available for side reactions like epimerization.

  • Precipitation: Dropwise, add a stoichiometric excess of anhydrous HCl (2.0 M solution in diethyl ether) under vigorous stirring.

  • Validation: A crisp, white precipitate should form immediately.

    • Self-Validation Step: If the solution turns cloudy but "oils out" instead of crystallizing, trace water is present. Abort, dry the organic layer with Na₂SO₄, and retry.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to yield 3-amino-2-benzylpropanoic acid hydrochloride.

IV. Pathway Visualizations

SynthWorkflow A Propargyl Amide Precursor B Photoredox/Co Hydrocarboxylation A->B CO2, H2O Visible Light C α-Benzyl-β-amino Acrylate B->C Regioselective >20:1 D Rh-Catalyzed Asymmetric Hydrogenation C->D H2, Chiral Ligand E Free Base Intermediate D->E High ee% F Anhydrous HCl Precipitation E->F HCl/Ether 0-5 °C G 3-Amino-2-benzylpropanoic Acid HCl F->G Crystallization

Figure 1: Optimal synthetic workflow for 3-Amino-2-benzylpropanoic acid hydrochloride.

Troubleshooting Start Issue: Low ee% (<90%) CheckProtect Is Amine Protected? (e.g., N-Boc, Phth) Start->CheckProtect ProtectYes Optimize H2 Pressure (10-30 bar) CheckProtect->ProtectYes Yes ProtectNo Protect Amine (Prevents Cat. Poisoning) CheckProtect->ProtectNo No Solvent Switch Solvent to MeOH or TFE ProtectYes->Solvent ProtectNo->ProtectYes Success High Enantioselectivity (>98% ee) Solvent->Success

Figure 2: Troubleshooting decision tree for resolving low enantiomeric excess during hydrogenation.

V. References

1.[1]1 - ACS Publications 2.[2]2 - ResearchGate

Sources

Optimization

How to avoid racemization during 3-Amino-2-benzylpropanoic acid hydrochloride coupling.

Technical Support Center: Troubleshooting Racemization in β2 -Amino Acid Coupling Target Molecule: 3-Amino-2-benzylpropanoic acid hydrochloride Welcome to the Technical Support Center. Coupling β2 -amino acids—specifical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization in β2 -Amino Acid Coupling

Target Molecule: 3-Amino-2-benzylpropanoic acid hydrochloride

Welcome to the Technical Support Center. Coupling β2 -amino acids—specifically those with a stereocenter at the α -carbon (C2) like 3-Amino-2-benzylpropanoic acid—presents unique synthetic challenges. Unlike standard α -amino acids, these substrates are highly prone to rapid epimerization under standard peptide synthesis conditions. This guide provides mechanistic insights, optimized parameters, and a self-validating protocol to ensure stereoretentive amide bond formation.

Diagnostic FAQs: Understanding the Mechanism

Q1: Why does 3-Amino-2-benzylpropanoic acid racemize so easily compared to standard α -amino acids? A1: Standard α -amino acids typically lose their stereochemical integrity via the 5(4H)-oxazolone pathway. However, in β2 -amino acids, the amino group is located at the β -position (C3), making oxazolone ring formation sterically unfavorable. Instead, they racemize almost exclusively via direct enolization [1]. The stereocenter at the α -carbon (C2) is flanked by the activated carbonyl and an electron-withdrawing benzyl group, making the α -proton highly acidic. When exposed to a base, this proton is rapidly abstracted to form an achiral enolate intermediate, which reprotonates non-stereospecifically to yield a racemic mixture[2].

Q2: My starting material is a hydrochloride salt. How do I neutralize it without triggering this enolization? A2: Neutralization is the most critical point of failure. Using strong or unhindered tertiary amines like Triethylamine (TEA) or excess Diisopropylethylamine (DIEA) will immediately deprotonate the activated α -carbon. You must use exactly 1.0 equivalent of a sterically hindered, weaker base such as 2,4,6-collidine (TMP) to neutralize the HCl salt[2][3]. Collidine is basic enough to free the C3-amine for coupling but sterically hindered enough to suppress α -proton abstraction at C2.

Q3: Which coupling reagents provide the lowest risk of epimerization for this substrate? A3: Avoid uronium/aminium salts (e.g., HBTU, HATU). These reagents inherently require an excess of base (typically 2-3 equivalents of DIEA) to drive the reaction, which heavily promotes enolization. Instead, use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or a carbodiimide-based system like DIC/OxymaPure [3][4]. DEPBT is highly effective at suppressing epimerization because it facilitates coupling at neutral pH without requiring excess base. DIC/OxymaPure operates efficiently under slightly acidic pre-activation conditions, allowing amide bond formation to outcompete the rate of enolization.

Q4: Does the choice of solvent impact the racemization rate? A4: Yes. Polar aprotic solvents like DMF stabilize the charged enolate intermediate, thereby accelerating racemization[2]. Whenever solubility permits, use less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). If your peptide chain or the amino acid is insoluble in pure DCM, use a minimal DCM/DMF mixture (e.g., 3:1 v/v) to balance solubility with enolate destabilization.

Quantitative Data: Impact of Coupling Conditions on Epimerization

The following table summarizes the causality between reagent selection and resulting diastereomeric excess. Data reflects typical outcomes for C2-substituted β -amino acid couplings.

Coupling ReagentBase SelectionBase EquivalentsSolvent SystemPre-activation TimeTypical Epimerization (%)
HATUDIEA3.0 eqDMF5 min> 25%
EDC / HOAtDIEA2.0 eqDMF2 min10 - 15%
DIC / OxymaPure2,4,6-Collidine1.0 eqDCM / DMF0 min (In-situ)< 2%
DEPBT2,4,6-Collidine1.0 eqDCM0 min (In-situ)< 1%

*Note: 1.0 equivalent of base is used strictly to neutralize the HCl salt of the amino acid. No excess base is present in the bulk solution to catalyze enolization.

Mechanistic Visualization

RacemizationMechanism cluster_0 Pathway A: Undesired (Direct Enolization) cluster_1 Pathway B: Desired (Stereoretentive) Start Activated 3-Amino-2-benzylpropanoic acid (Chiral at C2) Enolate Achiral Enolate Intermediate (Loss of Stereocenter) Start->Enolate Strong Base (DIEA) Extended Pre-activation Coupling Immediate Nucleophilic Attack (No Pre-activation) Start->Coupling Weak Base (Collidine) In-situ Activation Racemic Racemic Peptide Product (D/L Diastereomers) Enolate->Racemic Reprotonation Chiral Enantiopure Peptide Product (Retention of Configuration) Coupling->Chiral Amide Bond Formation

Mechanistic pathways of 3-Amino-2-benzylpropanoic acid activation: Enolization vs. Amide Formation.

Self-Validating Experimental Protocol: Epimerization-Free Coupling

This protocol utilizes DEPBT and 2,4,6-collidine to outcompete the direct enolization pathway. It is designed with internal validation checks to ensure high-fidelity synthesis.

Materials Required:

  • 3-Amino-2-benzylpropanoic acid HCl (1.5 eq relative to amine nucleophile)

  • DEPBT (1.5 eq)

  • 2,4,6-Collidine (TMP) (1.5 eq total: 1.0 eq for HCl neutralization + 0.5 eq to facilitate coupling)

  • Anhydrous DCM and DMF (3:1 v/v ratio)

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve the amine component (resin-bound peptide or solution-phase amine) in the minimal required volume of DCM/DMF (3:1). Chill the reaction vessel to 0 °C using an ice bath.

    • Causality: Lowering the temperature exponentially decreases the rate of α -proton abstraction while still permitting the highly reactive DEPBT coupling to proceed.

  • Precise Neutralization: In a separate, dry vial, suspend the 3-Amino-2-benzylpropanoic acid HCl (1.5 eq) in pure DCM. Add exactly 1.5 eq of 2,4,6-collidine and vortex gently.

    • Validation Check 1: The suspension should clarify as the HCl salt is neutralized and the free amine dissolves. Do not proceed if the solution turns dark yellow or brown, as this indicates premature degradation or enolate formation.

  • In-Situ Activation (Zero Pre-Activation): Add the DEPBT (1.5 eq) to the neutralized amino acid solution and immediately (within 15 seconds) transfer the entire mixture to the chilled reaction vessel containing the amine nucleophile.

    • Causality: Pre-activating the carboxylic acid in the absence of the nucleophile leaves the highly acidic C2 proton exposed to the base. Immediate addition ensures that amide bond formation traps the activated ester before enolization can occur.

  • Reaction Propagation: Allow the reaction to proceed at 0 °C for 30 minutes, then remove the ice bath and allow it to gradually warm to room temperature (20-25 °C) for an additional 1.5 to 2 hours under gentle agitation.

  • Cleavage & Verification:

    • Validation Check 2: Perform a Kaiser test (if solid-phase) to confirm the absence of free primary amines.

    • Validation Check 3: Analyze the crude product via LC-MS. A successful stereoretentive coupling will yield a single sharp peak for the product mass. If direct enolization occurred, you will observe a split peak (or a distinct shoulder) representing the D- and L-diastereomers.

References
  • Epimerisation in Peptide Synthesis Source: NIH (PMC) URL:[Link]

  • Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-Amino-2-benzylpropanoic Acid Hydrochloride

This technical guide provides in-depth purification strategies, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-2-ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth purification strategies, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-2-benzylpropanoic acid hydrochloride. The information herein is designed to ensure the attainment of high-purity material critical for downstream applications, from peptide synthesis to pharmaceutical development.[1]

Understanding the Molecule and Its Challenges

3-Amino-2-benzylpropanoic acid is a β-amino acid, a structural motif of significant interest in medicinal chemistry. Its hydrochloride salt form is often preferred to improve stability and handling.[2] The purification of this compound can be challenging due to potential side-products from its synthesis, the presence of stereoisomers, and its physicochemical properties.

A common synthetic route to this class of compounds is the Rodionov reaction, which involves the condensation of an aldehyde (in this case, likely phenylacetaldehyde), malonic acid, and a source of ammonia.[2][3] Another prevalent method is the Michael addition of an amine to an α,β-unsaturated carbonyl compound.[1][4] Both pathways can introduce specific impurities that require targeted purification strategies.

Visualizing the Purification Workflow

The following flowchart outlines a general strategy for the purification of crude 3-Amino-2-benzylpropanoic acid hydrochloride, incorporating key decision points and troubleshooting loops.

PurificationWorkflow Crude Crude 3-Amino-2-benzylpropanoic acid hydrochloride Initial_Assessment Initial Purity Assessment (TLC, HPLC, NMR) Crude->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization Impurities Present Troubleshoot Troubleshooting Guide Initial_Assessment->Troubleshoot Significant Issues Purity_Check_1 Purity Check Recrystallization->Purity_Check_1 High_Purity High Purity Product (>98%) Purity_Check_1->High_Purity Purity OK Chromatography Column Chromatography (Silica or Ion-Exchange) Purity_Check_1->Chromatography Impurities Remain Purity_Check_2 Purity Check Chromatography->Purity_Check_2 Purity_Check_2->High_Purity Purity OK Purity_Check_2->Troubleshoot Issues Persist

Caption: A general workflow for the purification of 3-Amino-2-benzylpropanoic acid hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Amino-2-benzylpropanoic acid hydrochloride in a question-and-answer format.

Issue 1: Low Yield of Crystalline Product After Recrystallization

Q: I performed a recrystallization, but the yield of my purified 3-Amino-2-benzylpropanoic acid hydrochloride is very low. What could be the cause?

A: Low recovery after recrystallization is a frequent problem and can stem from several factors:

  • Inappropriate Solvent System: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even upon cooling, drastically reducing the yield.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate as a fine powder or oil, trapping impurities and making isolation difficult.

  • Co-precipitation with Impurities: High levels of impurities can interfere with the crystallization process and lower the yield of the pure product.

Solutions:

  • Optimize the Solvent System: A mixed solvent system often provides the best results. For amino acid hydrochlorides, a common approach is to dissolve the compound in a minimal amount of a hot polar solvent (like ethanol or methanol) and then add a less polar co-solvent (such as diethyl ether or ethyl acetate) until turbidity is observed. Re-heating to dissolve the precipitate and then allowing for slow cooling can yield high-purity crystals.[2]

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Pre-purification for Highly Impure Samples: If the crude material is very impure, consider a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization.

Solvent System Component 1 (Polar)Solvent System Component 2 (Less Polar)General Suitability for Amino Acid Hydrochlorides
EthanolDiethyl EtherGood
MethanolEthyl AcetateGood
WaterAcetoneModerate (may require significant volume of water)
IsopropanolHexanesModerate

Table 1: Common Solvent Systems for Recrystallization of Amino Acid Hydrochlorides.

Issue 2: Persistent Impurities Detected by TLC/HPLC

Q: After recrystallization, I still see spots on my TLC plate besides my product. How can I identify and remove these impurities?

A: Persistent impurities often indicate that recrystallization alone is insufficient. The nature of the impurity will dictate the best removal strategy.

Potential Impurities and Their Removal:

  • Unreacted Starting Materials:

    • Malonic Acid (from Rodionov synthesis): Being highly polar, it can often be removed by washing the crude product with a non-polar solvent in which the desired product is insoluble.

    • Phenylacetaldehyde (from Rodionov synthesis): This is a relatively non-polar aldehyde. A silica gel column chromatography step is usually effective for its removal.

  • Side-Products:

    • Products of Knoevenagel Condensation (from Rodionov synthesis): This reaction can compete with the desired Rodionov pathway, leading to the formation of α,β-unsaturated acids. These are often less polar than the desired amino acid and can be separated by column chromatography.

    • Di-addition Products (from Michael addition): If the amine adds to two molecules of the Michael acceptor, a di-addition product can form. These are typically larger and less polar than the desired product and are separable by chromatography.

  • Diastereomers (if a chiral synthesis was performed): If the synthesis is diastereoselective but not perfectly so, the undesired diastereomer will be a major impurity.

    • Chiral Chromatography: This is the most direct method for separating diastereomers. Chiral stationary phases, such as polysaccharide-based columns, are often effective.[4]

    • Diastereoselective Recrystallization: Sometimes, diastereomers have different solubilities, and careful recrystallization can enrich one diastereomer. This often requires significant optimization.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent: Silica gel is a good starting point for most organic impurities.

  • Eluent System: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The addition of a small amount of acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine) to the mobile phase can improve the separation of acidic or basic compounds, respectively.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

Chromatography Start Crude Product with Persistent Impurities Column Silica Gel Column Chromatography Start->Column TLC TLC Analysis of Fractions Column->TLC Pure_Fractions Combine Pure Fractions TLC->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Final_Product Pure Product Evaporation->Final_Product

Sources

Optimization

Technical Support Center: Troubleshooting In Vitro Solubility of 3-Amino-2-benzylpropanoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental thermodynamic and kinetic barriers that cause 3-Amino-2-ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental thermodynamic and kinetic barriers that cause 3-Amino-2-benzylpropanoic acid hydrochloride to precipitate in in vitro assays.

By understanding the causality behind the compound's behavior, you can implement self-validating protocols that ensure robust, reproducible experimental data.

Mechanistic Root Cause Analysis

When working with 3-Amino-2-benzylpropanoic acid hydrochloride, researchers frequently observe that the compound dissolves effortlessly in pure water (dH₂O) but crashes out immediately upon introduction to physiological buffers like PBS or cell culture media. This is not a random anomaly; it is driven by three intersecting physicochemical phenomena:

  • Zwitterion Formation (The pH Shift): In pure water, the acidic nature of the hydrochloride salt keeps the pH low, maintaining the molecule as a highly soluble cation (protonated amine, neutral carboxylic acid). However, when introduced to a pH 7.4 buffer, the carboxylic acid deprotonates. The molecule becomes a zwitterion (net charge ~0). In the absence of counterions, zwitterions exhibit their lowest aqueous solubility due to strong intermolecular crystal lattice energies[1][2].

  • The Common-Ion Effect: Physiological buffers like PBS contain high concentrations of sodium chloride (~137 mM). The abundance of ambient chloride ions pushes the dissociation equilibrium of the hydrochloride salt backward, artificially suppressing its solubility limit before it even fully buffers into a zwitterion[3].

  • Hydrophobic Exclusion: The benzyl group is highly lipophilic. At physiological pH, where the ionic charge is neutralized via zwitterion formation, the hydrophobic effect drives the benzyl rings to aggregate, excluding solvent molecules and initiating nucleation[4].

RootCause Compound 3-Amino-2-benzylpropanoic Acid HCl Zwitterion Zwitterion Formation (Net Charge ~0) Compound->Zwitterion pH shift to pI CommonIon Common Ion Effect (Cl- suppression) Compound->CommonIon Dissociation Hydrophobic Hydrophobic Aggregation (Benzyl group) Compound->Hydrophobic Lipophilic moiety Buffer Physiological Buffer (pH 7.4, High Cl-) Buffer->Zwitterion Buffer->CommonIon High NaCl Precipitation In Vitro Precipitation Zwitterion->Precipitation High lattice energy CommonIon->Precipitation Reduces solubility limit Hydrophobic->Precipitation Solvent exclusion

Logical relationship of physicochemical factors driving in vitro precipitation.

Physicochemical Profiling

To troubleshoot effectively, we must quantify the compound's properties. The table below summarizes the critical parameters dictating your experimental design.

ParameterValue / CharacteristicImpact on In Vitro Assay Design
Molecular Weight 215.68 g/mol Small molecule; highly permeable if kept in solution.
Ionization State Hydrochloride SaltHighly soluble in unbuffered dH₂O; highly susceptible to common-ion effect in saline[3].
Isoelectric Point (pI) ~5.5 - 6.5 (Estimated)Minimum solubility occurs near this pH range. Avoid buffering directly at pI[1].
Lipophilicity High (Benzyl moiety)Requires carrier proteins (BSA) or co-solvents to prevent hydrophobic aggregation.
DMSO Solubility >50 mg/mLExcellent for primary stock generation; requires stepwise dilution[5].

Validated Solubilization Protocols

Directly spiking a concentrated DMSO stock into a 37°C aqueous buffer causes a rapid solvent-shift, leading to localized supersaturation and irreversible "salting out"[5]. To prevent this, use the following self-validating workflows.

Workflow Step1 1. DMSO Stock (10-50 mM) Step2 2. Intermediate Dilution (Co-solvent/Carrier) Step1->Step2 1:10 dilution Step3 3. Assay Buffer (Pre-warmed, pH 7.4) Step2->Step3 Dropwise + Vortex Step4 4. Final Assay (<0.5% DMSO) Step3->Step4 Equilibration

Stepwise dilution workflow to prevent solvent-shift precipitation.

Protocol A: The Stepwise Solvent-Shift Method

This protocol relies on kinetic trapping—keeping the compound dissolved long enough to run your assay before thermodynamic precipitation occurs.

  • Primary Stock Generation: Dissolve the lyophilized powder in anhydrous, high-purity DMSO to a concentration of 50 mM.

    • Validation Check: The solution must be optically clear. If cloudy, warm gently in a 37°C water bath for 5 minutes[5].

  • Intermediate Transition: Create a 5 mM intermediate stock by diluting the primary stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-400 or pure Propylene Glycol). This steps down the solvent polarity gradually.

  • Aqueous Integration: Pre-warm your final assay buffer (e.g., PBS or DMEM) to 37°C. Place the tube on a vortex mixer at medium speed. Add the intermediate stock dropwise into the vortex vortex-cone.

    • Validation Check (Tyndall Effect): Shine a red or green laser pointer through the glass vial. A visible beam path indicates colloidal micro-precipitates (nucleation). If the beam is invisible, true dissolution has been achieved.

  • Final Dilution: Ensure the final DMSO concentration in your cell culture is ≤0.5% to prevent solvent-induced cytotoxicity or artifactual ROS production[4].

Protocol B: Carrier-Mediated Solubilization (Recommended for >24h Assays)

If your assay requires prolonged incubation, kinetic trapping will fail. You must alter the thermodynamic equilibrium using carriers.

  • Buffer Preparation: Supplement your assay buffer with either 0.1% - 0.5% Bovine Serum Albumin (BSA) or 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Complexation: Add your DMSO stock directly to the carrier-supplemented buffer. The hydrophobic cavity of the cyclodextrin, or the hydrophobic binding pockets of BSA, will encapsulate the benzyl group, shielding it from the aqueous environment[4].

  • Equilibration: Incubate the solution at 37°C for 15 minutes prior to applying it to your cells to ensure complete carrier-drug complexation.

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve perfectly in pure water but precipitate immediately when I add it to my cell culture media? A: Pure water lacks buffering capacity. When you add the hydrochloride salt to water, the pH drops significantly, keeping the molecule in a highly soluble, positively charged state. Cell culture media is heavily buffered to pH 7.4. Upon addition, the molecule's carboxylic acid deprotonates, forcing it into a zwitterionic state (net charge zero) which has vastly lower solubility[1][2]. Additionally, the high chloride content in media triggers the common-ion effect, further depressing solubility[3].

Q: Can I just heat the cell culture media to 50°C to force the compound into solution? A: No. While heating increases kinetic solubility temporarily[5], it does not change the thermodynamic solubility limit of the buffer. Once you place the media back into a 37°C incubator, the solution will become supersaturated, and the compound will slowly crystallize out over your cells, ruining the assay and potentially causing physical cytotoxicity. Use Protocol B (Carrier-Mediated Solubilization) instead.

Q: I need to test a very high concentration (1 mM) in my cell assay. Is this possible? A: Achieving 1 mM in a standard physiological buffer without exceeding the toxic threshold of DMSO (<0.5%) is highly improbable for this specific lipophilic zwitterion. You will likely hit the thermodynamic solubility ceiling. You must either redesign the assay to test lower, more physiologically relevant concentrations (e.g., 1-50 µM), or utilize a heavy cyclodextrin concentration (up to 10% HP-β-CD), provided your specific cell line can tolerate it[4].

Q: Can I adjust the pH of my buffer to improve solubility? A: Yes, but with strict limitations. The solubility of peptides and amino acid derivatives is pH-dependent[5]. You can temporarily drop the pH of your buffer to ~4.0 to achieve dissolution, and then slowly titrate it back to 7.4 using dilute NaOH. However, if the final concentration exceeds the solubility limit at pH 7.4, it will still precipitate. Furthermore, extreme pH adjustments can irreversibly alter the pH indicator (phenol red) and the bicarbonate buffering system of standard cell culture media.

References

  • ResearchGate. How to desalt zwitterions? Available at:[Link]

  • National Institutes of Health (PMC). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available at: [Link]

  • ACS Publications. Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban. Available at:[Link]

Sources

Troubleshooting

3-Amino-2-benzylpropanoic acid hydrochloride degradation pathways and prevention

Welcome to the technical support resource for 3-Amino-2-benzylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Amino-2-benzylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols. Our goal is to help you understand the stability of this compound, anticipate potential challenges, and ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 3-amino-2-benzylpropanoic acid hydrochloride.

Q1: What are the optimal storage conditions for 3-amino-2-benzylpropanoic acid hydrochloride?

A1: The recommended storage condition is 2-8°C in a tightly sealed container, protected from light and moisture. The hydrochloride salt form enhances stability by preventing the free amino group from participating in unwanted reactions, such as intermolecular condensation.[1]

Q2: I've noticed a slight discoloration (yellowing) of my solid compound over time. Is this a sign of degradation?

A2: Yes, discoloration can be an indicator of degradation, particularly oxidative or photolytic degradation. The benzyl group is a chromophore, and reactions involving the aromatic ring or the formation of conjugated systems can lead to colored impurities. We recommend performing an analytical check (e.g., HPLC) to assess the purity of the material before use.

Q3: Why is this compound supplied as a hydrochloride salt instead of the free base?

A3: The hydrochloride salt form offers several advantages over the free amino acid. It significantly increases stability by protonating the primary amine, which prevents it from acting as a nucleophile and undergoing side reactions like oligomerization.[1][2] Additionally, the salt form generally improves water solubility and results in a more crystalline, easier-to-handle solid.[2]

Q4: Is 3-amino-2-benzylpropanoic acid susceptible to enzymatic degradation?

A4: As a β-amino acid, this compound is expected to have a significantly higher resistance to enzymatic degradation by common proteases and peptidases compared to its α-amino acid analogue, phenylalanine.[3][4][5] This stability is a key advantage in many biological applications.

Q5: Can I prepare a stock solution in an aqueous buffer? Which pH is best?

A5: Yes, aqueous stock solutions can be prepared. Given that it is a hydrochloride salt, dissolving it in neutral or slightly acidic water (pH 4-6) is a good starting point. Highly alkaline conditions (pH > 9) should be avoided as this will deprotonate the amine, generating the free base which may be less stable and could lead to precipitation or degradation. Stability can be pH-dependent, with some amino acid conjugates showing greater stability in slightly acidic or basic conditions rather than neutral pH.[6] We recommend preparing fresh solutions or performing a short-term stability study at your desired concentration and pH.

II. Potential Degradation Pathways

Understanding the potential chemical liabilities of 3-amino-2-benzylpropanoic acid is crucial for designing robust experiments and interpreting stability data. Based on its chemical structure—a primary amine, a carboxylic acid, and a benzyl group—the following degradation pathways can be inferred under forced degradation conditions (e.g., heat, light, oxidizing agents, and extreme pH).

A. Oxidative Degradation

Oxidation is a common degradation pathway for molecules with electron-rich centers.

  • Deamination: The primary amino group can be oxidized, leading to the formation of a ketone. This is a common metabolic degradation pathway for amino acids.[7][8][9]

  • Ring Hydroxylation: The electron-rich phenyl ring of the benzyl group is susceptible to attack by oxidizing agents (e.g., hydroxyl radicals generated from H₂O₂), leading to the formation of phenolic derivatives.[10][11]

Oxidative_Degradation cluster_main 3-Amino-2-benzylpropanoic acid cluster_products Oxidative Degradants A Starting Compound B Keto-acid Derivative (via Deamination) A->B [O] e.g., H₂O₂ C Hydroxylated Ring Derivative A->C [O] e.g., Fenton Reagent

Caption: Inferred Oxidative Degradation Pathways.

B. Thermal Degradation

Elevated temperatures can provide the energy needed to break chemical bonds.

  • Decarboxylation: Loss of the carboxyl group as CO₂ is a classic thermal degradation reaction for amino acids.[12][13]

  • Deamination: Similar to oxidative processes, heat can induce the elimination of the amino group as ammonia.[12][13]

  • Condensation: If the compound is not in its salt form (i.e., as the free base), intermolecular condensation can occur between the amino group of one molecule and the carboxyl group of another to form an amide dimer or oligomer.

Thermal_Degradation cluster_main 3-Amino-2-benzylpropanoic acid cluster_products Thermal Degradants A Starting Compound B Decarboxylated Product (+ CO₂) A->B Heat (Δ) C Deaminated Product (+ NH₃) A->C Heat (Δ) D Amide Dimer A->D Heat (Δ) (Free Base Form)

Caption: Inferred Thermal Degradation Pathways.

C. Photolytic Degradation

The phenyl ring acts as a chromophore, absorbing UV light, which can lead to degradation.

  • Radical Formation: Absorption of UV light can lead to the formation of reactive radical species, which can then participate in a variety of secondary reactions, including polymerization or reaction with oxygen.

  • Side-Chain Cleavage: High-energy photons could potentially lead to the cleavage of the bond between the benzyl group and the main chain.

III. Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Peaks in HPLC/LC-MS Chromatogram 1. Degradation: The compound may have degraded due to improper storage or handling (exposure to light, high temperature, or incompatible solvents). 2. Contamination: The sample may be contaminated from glassware, solvents, or other reagents.1. Analyze a fresh sample: Prepare a new solution from a fresh vial of the compound. Compare the chromatograms. 2. Perform forced degradation: Intentionally stress the compound (e.g., heat a solution at 60°C for 24 hours) and run an HPLC. This can help confirm if the new peaks are related to degradation.[14] 3. Check blanks: Inject your solvent/mobile phase to rule out system contamination.
Loss of Compound Potency or Inconsistent Results 1. Degradation in solution: The compound may be unstable in your experimental buffer or solvent over the duration of the experiment. 2. Inaccurate quantification: The initial quantification of the stock solution may be incorrect.1. Prepare fresh solutions daily: Avoid using old stock solutions. 2. Conduct a solution stability study: Prepare your solution and analyze its purity/concentration by HPLC at several time points (e.g., 0, 4, 8, 24 hours) under your experimental conditions. 3. Verify stock concentration: Use a calibrated analytical standard and a validated HPLC method for accurate quantification.
Poor Solubility in Neutral Aqueous Buffer 1. Approaching isoelectric point: As a zwitterionic compound in its free base form, solubility is often lowest near its isoelectric point (pI). 2. Concentration too high: The desired concentration may exceed the compound's intrinsic solubility in that specific medium.1. Adjust pH: Lower the pH of the buffer (e.g., to pH 4-5) to ensure the amino group is fully protonated. 2. Use a co-solvent: If compatible with your experiment, consider adding a small percentage of an organic solvent like DMSO or ethanol. 3. Sonication: Gently sonicate the solution to aid dissolution.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a typical workflow for investigating the stability of 3-amino-2-benzylpropanoic acid hydrochloride. The goal is to generate a modest amount of degradation (5-20%) to identify potential degradants.[15]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (Solution, UV light 254nm) A->F G Control (Stock solution, RT, protected from light) A->G H Sample at Time Points (e.g., 2, 8, 24, 48h) B->H C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples H->I For B & C only J Dilute to Working Concentration I->J K Analyze by Stability-Indicating HPLC-UV/MS Method J->K

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Place a small amount of solid compound in a vial in an oven at 80°C.

    • Photolytic: Place a solution of the compound in a quartz cuvette and expose it to a calibrated UV light source.

    • Control: Keep a portion of the stock solution at room temperature, protected from light.

  • Sampling and Analysis:

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

    • For the thermal sample, dissolve a portion in the stock solution solvent.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the relative retention times of any new peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for an analytical method to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 70
    22 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm and 254 nm. The benzyl group will absorb around 254 nm, while the peptide-like backbone absorbs strongly at lower wavelengths like 215 nm.

  • Injection Volume: 10 µL.

Rationale: The C18 column provides good retention for the hydrophobic benzyl group. The gradient elution ensures that both the relatively polar parent compound and potentially more hydrophobic or more polar degradation products are separated and eluted. TFA is used as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities.

V. References

  • Oxidation of Amino Acids. (n.d.). Retrieved from

  • Lundeen, R. A., et al. (2008). Indirect Photodegradation of Dissolved Free Amino Acids: The Contribution of Singlet Oxygen and the Differential Reactivity of DOM from Various Sources. Environmental Science & Technology. [Link]

  • Kan, T., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. [Link]

  • Kim, H. J., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences. [Link]

  • Heck, T., et al. (2006). Enzymatic Degradation of Beta- And Mixed Alpha,beta-Oligopeptides. ChemBioChem. [Link]

  • Tan, S. H., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods. [Link]

  • Mashayekhi, S., & Rosario-Ortiz, F. L. (2011). Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Environmental Science & Technology. [Link]

  • DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. Retrieved from [Link]

  • Moore, K., et al. (1968). Degradation of phenylalanine and tyrosine by Sporobolomyces roseus. Biochemical Journal. [Link]

  • Le Couteur, D. G., et al. (2016). Branched-chain amino acids, mitochondrial biogenesis, and healthspan: an evolutionary perspective. Ageing Research Reviews. [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences. [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics. [Link]

  • Tan, S. H., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods. [Link]

  • Kan, T., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. RSC Green Chemistry. [Link]

  • Unknown. (n.d.). Degradation of amino acids. SlideShare. [Link]

  • LibreTexts. (2022). 10.2: Amino Acids Degradation. Chemistry LibreTexts. [Link]

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Link]

  • WikiLectures. (2022). Degradation of amino acids. [Link]

  • King, M. W. (n.d.). 8. Amino Acid Metabolism and Heritable Disorders of Degradation. IU School of Medicine. [Link]

  • Landymore, A. F. (1976). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Theses and Dissertations. [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. [Link]

  • Kato, S., et al. (1983). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry. [Link]

  • Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. BioProcess International. [Link]

  • Asquith, R. S., & Hirst, L. (1969). Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Marion, T., et al. (2024). The effect of amino acids on the Fenton and photo-Fenton reactions in cloud water: unraveling the dual role of glutamic acid. Atmospheric Chemistry and Physics. [Link]

  • El-kareh, A. W., & Hwang, K. M. (1996). Effects of pH, Temperature, and Chemical Structure on the Stability of S-(Purin-6-yl)-l-cysteine. Journal of Pharmaceutical Sciences. [Link]

  • Lee, Y. T. (2002). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. [Link]

  • Accelrys. (2009). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. New Biotechnology. [Link]

  • Sharma, M. C. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Technology and Research. [Link]

  • Sharp Services. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Drug Delivery and Therapeutics. [Link]

  • Parker, C. G., et al. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Free Radical Biology and Medicine. [Link]

  • GPnotebook. (2018). Degradation (amino acids). [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Guisado, O. Z., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Metanotitia. (n.d.). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

  • Gupta, P., et al. (2017). Degradation of poly(β-amino ester) gels in alcohols through transesterification: Method to conjugate drugs to polymer matrices. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. [Link]

  • R Discovery. (n.d.). Beta-amino Acid Residues Research Articles. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Analytical & Pharmaceutical Research. [Link]

  • Ferreira, A. G. M., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. [Link]

  • Remond, M., & Baker, J. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-2-benzylpropanoic Acid Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 3-Amino-2-benzylpropanoic acid hydrochloride. This resource is designed to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Amino-2-benzylpropanoic acid hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of its synthesis. As Senior Application Scientists, we have compiled this guide based on established synthetic methodologies and field-proven insights to ensure scientific integrity and practical utility.

I. Understanding the Synthetic Landscape: Common Routes and Core Challenges

3-Amino-2-benzylpropanoic acid, a valuable β-amino acid analogue, is a crucial building block in pharmaceutical development, particularly for therapeutics targeting neurological disorders and in peptide synthesis.[1] Its synthesis, especially in an enantiomerically pure form, presents several challenges. The most common strategies involve the formation of the Cα-Cβ bond and the introduction of the amino group. This guide will focus on troubleshooting impurities arising from three prevalent synthetic approaches:

  • Diastereoselective Alkylation of Chiral Enolates: A powerful method for establishing the stereocenter at the α-position.

  • Asymmetric Mannich Reaction: A three-component condensation to form the β-amino carbonyl framework.

  • Michael Addition (Conjugate Addition) to α,β-Unsaturated Systems: A versatile route for constructing the carbon skeleton.

The primary challenge across all methods is controlling stereochemistry and minimizing the formation of structurally related impurities.

II. Troubleshooting Guide: Diastereoselective Alkylation of Chiral Enolates

This method typically involves the deprotonation of a chiral N-acylated auxiliary attached to a propanoic acid derivative to form a chiral enolate, which is then alkylated with benzyl bromide.

Frequently Asked Questions (FAQs):

Q1: What are the most common impurities I should expect when using a chiral enolate alkylation approach?

A1: The primary impurities are typically diastereomers of the desired product, unreacted starting material, and potentially products of O-alkylation. In some cases, over-alkylation or byproducts from the chiral auxiliary can also be observed.

Q2: My reaction shows poor diastereoselectivity. What are the key factors to consider for optimization?

A2: Diastereoselectivity in enolate alkylations is highly dependent on the reaction conditions. Key factors include:

  • Base: The choice of base (e.g., LDA, LHMDS) can influence the enolate geometry.

  • Solvent: The coordinating ability of the solvent (e.g., THF, diethyl ether) can affect the transition state.

  • Additives: The presence of salts like lithium chloride (LiCl) can lead to more defined aggregate structures of the enolate, often improving diastereoselectivity.[1]

  • Temperature: Lower temperatures (-78 °C is common) are crucial for maintaining kinetic control and maximizing stereoselectivity.

Q3: I am observing a significant amount of unreacted starting material. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure an accurate titer of your organolithium base.

  • Poor Enolate Formation: The acidity of the α-proton can be influenced by the chiral auxiliary. Ensure sufficient time and appropriate temperature for deprotonation.

  • Inactive Electrophile: Use fresh, high-purity benzyl bromide.

  • Quenching of the Enolate: Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by moisture or oxygen.

Troubleshooting Common Impurities:
Impurity Potential Cause Recommended Solution
Diastereomeric Impurity - Non-optimal reaction temperature.- Incorrect choice of base or solvent.- Presence of proton sources leading to enolate equilibration.- Maintain strict temperature control at -78 °C.- Screen different bases (e.g., LDA, LHMDS) and solvents.- Consider the use of additives like LiCl.[1]- Ensure rigorously anhydrous conditions.
Unreacted Starting Material - Incomplete deprotonation.- Degradation of the electrophile.- Use a slight excess of freshly titrated base.- Increase the reaction time for enolate formation.- Use freshly distilled or purchased high-purity benzyl bromide.
O-Alkylated Product - Although generally a minor byproduct with carbon electrophiles, its formation can be influenced by the counter-ion and solvent.- This is typically a minor impurity. If it becomes significant, consider changing the metal counter-ion of the enolate.

III. Troubleshooting Guide: Asymmetric Mannich Reaction

The Mannich reaction for this synthesis would involve the reaction of an enolizable carbonyl compound (like a malonic acid derivative), an amine (ammonia or a protected form), and benzaldehyde.

Frequently Asked Questions (FAQs):

Q1: What are the typical byproducts in a Mannich reaction for β-amino acid synthesis?

A1: Common impurities include unreacted starting materials (benzaldehyde, amine, and the enolizable component), the self-condensation product of the enolizable carbonyl compound, and potentially bis-addition products where two molecules of the imine react with the active methylene compound.

Q2: My Mannich reaction is sluggish and gives a low yield. What can I do to improve it?

A2: The efficiency of the Mannich reaction is sensitive to several factors:

  • pH: The reaction is often acid- or base-catalyzed. The formation of the reactive iminium ion from the aldehyde and amine is pH-dependent.[2] Careful optimization of the pH is crucial.

  • Reaction Concentration: Higher concentrations can favor the three-component reaction over side reactions.

  • Order of Addition: The pre-formation of the iminium ion by reacting the aldehyde and amine before adding the enolizable component can sometimes improve yields.

Q3: How can I control the stereochemistry in a Mannich reaction?

A3: Asymmetric Mannich reactions often employ a chiral catalyst, such as a proline-derived organocatalyst, or a chiral auxiliary on one of the reactants to induce stereoselectivity.[2] The choice of catalyst and reaction conditions are critical for achieving high enantiomeric excess.

Troubleshooting Common Impurities:
Impurity Potential Cause Recommended Solution
Self-Condensation of Carbonyl Component - The rate of self-condensation is competitive with the Mannich reaction.- Optimize the pH to favor iminium ion formation and its reaction with the enolate.- Consider pre-forming the iminium ion before adding the carbonyl component.
Unreacted Starting Materials - Inefficient iminium ion formation.- Low reactivity of the enolizable component.- Adjust the pH and screen different catalysts.- Ensure the stoichiometry of the reactants is correct.
Bis-addition Product - The initial Mannich product may still have an active proton that can react with another molecule of the iminium ion.- Use a slight excess of the enolizable component to favor the mono-addition product.

IV. Troubleshooting Guide: Michael (Conjugate) Addition

This approach often involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester, such as benzyl cinnamate, followed by modifications to yield the final product.

Frequently Asked Questions (FAQs):

Q1: What are the main side reactions in a Michael addition for this synthesis?

A1: The primary side reaction is often the competing 1,2-addition to the carbonyl group, although this is generally less favored with amine nucleophiles.[3] Other potential issues include incomplete reaction and polymerization of the α,β-unsaturated starting material.

Q2: My Michael addition is not going to completion. How can I drive the reaction forward?

A2: Several factors can influence the rate and completeness of a Michael addition:

  • Catalyst: The reaction can be catalyzed by either acid or base. The choice of catalyst can significantly impact the reaction rate.

  • Solvent: The polarity of the solvent can affect the reactivity of both the nucleophile and the Michael acceptor.

  • Temperature: While some Michael additions proceed at room temperature, gentle heating may be required to drive the reaction to completion.

Q3: I am concerned about racemization of the α-carbon. When is this most likely to occur?

A3: Racemization is a significant risk, particularly if the α-carbon of the Michael adduct is deprotonated during the reaction or work-up.[4] This can occur in the presence of strong bases. It is crucial to use mild conditions, especially during purification, to avoid loss of stereochemical integrity.

Troubleshooting Common Impurities:
Impurity Potential Cause Recommended Solution
1,2-Addition Product - While less common with soft nucleophiles like amines, it can occur under certain conditions.- Use conditions that favor thermodynamic control, which typically favors the 1,4-addition product.[3]
Polymerization of Michael Acceptor - The α,β-unsaturated system can be prone to polymerization, especially in the presence of radical initiators or strong bases.- Ensure the reaction is performed under an inert atmosphere and use purified reagents.- Control the reaction temperature carefully.
Racemized Product - Epimerization of the α-stereocenter under basic conditions.- Use non-basic or mildly basic conditions for the reaction and work-up.- Avoid prolonged exposure to strong acids or bases during purification.

V. Analytical Protocols for Impurity Profiling

Accurate identification and quantification of impurities are critical for process optimization and ensuring the quality of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for analyzing the purity of 3-Amino-2-benzylpropanoic acid and its intermediates.

  • Methodology: Reversed-phase HPLC is commonly employed. Due to the lack of a strong chromophore in the target molecule, pre-column derivatization is often necessary for UV or fluorescence detection.[5][6]

    • Derivatizing Agents:

      • o-Phthalaldehyde (OPA): Reacts with primary amines to form fluorescent derivatives.[5]

      • 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce UV-active derivatives.[6]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: UV detection (if derivatized with a UV-active tag) or fluorescence detection (for fluorescent derivatives).

Protocol: HPLC Analysis with OPA Derivatization
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1 N HCl).

  • Derivatization (Automated or Manual):

    • In a vial, mix the sample solution with a borate buffer to achieve a basic pH.

    • Add the OPA reagent (typically in a solution with a thiol like N-acetylcysteine or 3-mercaptopropionic acid).

    • Allow the reaction to proceed for a defined time (usually 1-2 minutes) before injection.

  • HPLC Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10)

    • Gradient: A time-programmed gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detector: Fluorescence (Excitation: 340 nm, Emission: 455 nm)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
  • ¹H and ¹³C NMR: Essential for the structural elucidation of the final product and any isolated impurities. It can provide information on the connectivity of atoms and the stereochemistry.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities, aiding in their identification. LC-MS is particularly powerful for identifying and quantifying impurities in a complex mixture.

VI. Visualization of Synthetic Challenges

The following diagrams illustrate the key reaction pathways and potential points of impurity formation.

Synthesis_Pathways cluster_alkylation Diastereoselective Alkylation cluster_mannich Asymmetric Mannich Reaction cluster_michael Michael Addition start_alk Chiral N-Acyl Propanoic Acid Derivative enolate Chiral Enolate start_alk->enolate Base (e.g., LDA) product_alk Desired Diastereomer enolate->product_alk Benzyl Bromide impurity_alk Diastereomeric Impurity enolate->impurity_alk Poor Stereocontrol start_mannich_1 Enolizable Carbonyl product_mannich β-Amino Carbonyl start_mannich_1->product_mannich impurity_mannich Self-Condensation start_mannich_1->impurity_mannich start_mannich_2 Amine iminium Iminium Ion start_mannich_2->iminium start_mannich_3 Benzaldehyde start_mannich_3->iminium [H+] iminium->product_mannich Asymmetric Catalyst start_michael_1 Amine Nucleophile product_michael Conjugate Adduct start_michael_1->product_michael start_michael_2 α,β-Unsaturated Ester start_michael_2->product_michael Catalyst impurity_michael Racemized Product product_michael->impurity_michael Base/Acid Workup

Caption: Key synthetic routes and potential impurity formation pathways.

VII. Concluding Remarks

The synthesis of 3-Amino-2-benzylpropanoic acid hydrochloride requires careful control of reaction conditions to achieve high purity and yield. Understanding the potential side reactions and having robust analytical methods in place are essential for successful process development. This guide provides a framework for troubleshooting common issues, but it is important to note that the optimal conditions may vary depending on the specific substrates and reagents used.

VIII. References

  • Arvanitis, E., Ernst, H., & Ludwig, A. A. (1998). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, (4), 521-536.

  • Juaristi, E., et al. (2001). Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. SciELO.

  • Enders, D., et al. (1996). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. Academia.edu.

  • Sibi, M. P., & Asano, Y. (2004). Synthesis of Beta-Substituted Alpha-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. PubMed.

  • Sibi, M. P., & Asano, Y. (2004). Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. PubMed.

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7819-7832.

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • Sharma, A., et al. (2016). Mannich Bases: An Important Pharmacophore in Present Scenario. PMC.

  • Kumar, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001-015.

  • LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • Ballard, A., & Buurma, N. J. (2011). Racemisation in Chemistry and Biology. The University of Manchester.

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • International Journal of Innovative, Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41.

  • PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Optimization for 3-Amino-2-benzylpropanoic Acid Hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of enantiomerically resolving 3-amino-2-benzylpropan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of enantiomerically resolving 3-amino-2-benzylpropanoic acid hydrochloride .

This molecule is a β2 -homoamino acid. It presents three distinct chromatographic challenges:

  • Zwitterionic Nature : The simultaneous presence of a basic primary amine and an acidic carboxylate group makes it highly polar and poorly retained on standard reversed-phase columns[1].

  • Steric Hindrance : The bulky benzyl side chain is located at the C2 ( α ) position, immediately adjacent to the carboxylate group, creating localized steric bulk that disrupts binding in many traditional chiral cavities[2].

  • Weak Chromophore : Lacking a highly conjugated system beyond the isolated benzyl ring, it exhibits poor UV absorbance, complicating trace enantiomeric impurity analysis.

The following guide establishes a self-validating framework for method development, transitioning from mechanistic theory to field-proven protocols.

Core Method Development Strategy

G A 3-Amino-2-benzylpropanoic Acid (β²-amino acid HCl salt) B Direct Separation (Chiral Stationary Phase) A->B Preferred for simplicity C Indirect Separation (Pre-column Derivatization) A->C For high-sensitivity UV/FL detection D Macrocyclic Glycopeptide (Chirobiotic TAG) B->D Best for β²-amino acids E Crown Ether (Crownpak CR-I(+)) B->E Primary amine specific J Marfey's Reagent (FDAA) Achiral C18 Column C->J G Polar Ionic Mode (MeOH + TEAA pH 4.1) D->G H Aqueous Acidic Mode (pH 1.5 HClO4 / MeOH) E->H

Decision tree for HPLC separation modes of 3-Amino-2-benzylpropanoic acid.

Troubleshooting Guides & FAQs

Q1: Why is my underivatized 3-amino-2-benzylpropanoic acid showing poor retention and severe peak tailing on standard C18 or polysaccharide chiral columns? Causality: Native amino acids are zwitterionic. In standard non-polar organic mobile phases (like Hexane/IPA used for normal-phase polysaccharide columns), they are practically insoluble and exhibit secondary interactions with residual silanols, causing severe tailing[1]. On standard C18 columns, the high polarity of the charged amine and carboxylate groups prevents hydrophobic partitioning, leading to elution in the void volume. You must use a Chiral Stationary Phase (CSP) capable of ionic interactions, or derivatize the molecule.

Q2: Which Chiral Stationary Phase (CSP) is most effective for the direct separation of this specific β2 -amino acid? Causality: The most effective CSP is the Teicoplanin Aglycone (Chirobiotic TAG) [2]. While standard teicoplanin (Chirobiotic T) is excellent for α -amino acids, it fails for β2 -homoamino acids like 3-amino-2-benzylpropanoic acid. The bulky benzyl group at the C2 position sterically clashes with the pendant sugar moieties on the teicoplanin molecule. The Chirobiotic TAG column has these sugars removed, exposing the aglycone "basket." This allows the sterically hindered β2 -amino acid to deeply penetrate the chiral cleft, facilitating the necessary hydrogen bonding and dipole-dipole interactions for enantiomeric resolution[2]. Alternatively, Crown Ether columns (e.g., Crownpak CR-I(+)) are highly effective because they specifically complex with the primary amine group under highly acidic conditions[3].

Q3: I am using a Chirobiotic TAG column, but the enantiomers are co-eluting. How can I optimize the mobile phase? Causality: Macrocyclic glycopeptides require a Polar Ionic Mode (PIM) to separate zwitterions. If they are co-eluting, your mobile phase likely lacks the correct ionic modifiers to control the ionization state of both the analyte and the CSP. Fix: Switch to a mobile phase of 100% Methanol containing 0.1% Triethylammonium acetate (TEAA) adjusted to pH 4.1[2]. The acetate acts as a counter-ion for the basic amine, while the triethylamine masks non-specific binding sites. Furthermore, chiral recognition on glycopeptides is highly enthalpy-driven; lowering the column temperature from 25 °C to 15 °C will significantly increase retention and resolution.

Q4: How do I overcome the low UV absorbance of this molecule for trace enantiomeric impurity analysis (e.g., 0.1% limit of detection)? Causality: The isolated benzyl ring only provides weak absorbance at 210-215 nm, which is often masked by mobile phase background noise. Fix: Utilize Indirect Separation via Pre-column Derivatization using Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[4]. FDAA reacts stoichiometrically with the primary amine to form highly UV-active (absorbing at 340 nm) diastereomers[4]. Because the products are diastereomers, they can be separated on a standard, high-efficiency achiral C18 column, drastically improving both sensitivity and peak capacity[5].

Experimental Protocols
Protocol 1: Direct Enantioseparation using Macrocyclic Glycopeptide (Chirobiotic TAG)

This protocol relies on the thermodynamic equilibrium of transient diastereomeric complexes formed within the aglycone basket of the CSP[2].

Method Parameters:

  • Column: Chirobiotic TAG (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / 0.1% Triethylammonium acetate (TEAA) buffer (pH 4.1) (80:20, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 20 °C (Strictly controlled)

  • Detection: UV at 215 nm

Self-Validating System Workflow:

  • Baseline Establishment: Inject a blank (mobile phase) to establish baseline noise and ensure no carryover.

  • System Suitability: Inject the racemic 3-amino-2-benzylpropanoic acid standard (1 mg/mL). Calculate the resolution ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). The system is validated for quantitation only if Rs​≥1.5 .

  • Elution Order Confirmation: Spike the racemate with a known enantiopure standard (e.g., the (S)-enantiomer) and reinject. Observe the peak area increase to definitively confirm the elution order. For β2 -homoamino acids on TAG columns, the (R)-enantiomer thermodynamically elutes before the (S)-enantiomer[2].

Protocol 2: Indirect Separation via Pre-column Derivatization (Marfey's Reagent)

This protocol converts enantiomers into diastereomers, shifting the detection wavelength away from the background UV cutoff[4].

Derivatization Steps:

  • Dissolve 1.0 mg of 3-amino-2-benzylpropanoic acid HCl in 100 µL of LC-MS grade water.

  • Add 20 µL of 1 M NaHCO 3​ (to deprotonate the primary amine) and 100 µL of 1% (w/v) FDAA in acetone[6].

  • Incubate the mixture in a thermoshaker at 40 °C for exactly 60 minutes.

  • Quench the reaction by adding 20 µL of 2 M HCl to stop nucleophilic aromatic substitution[6].

  • Dilute with 800 µL of Mobile Phase A and filter through a 0.22 µm PTFE syringe filter.

Chromatographic Parameters:

  • Column: High-efficiency Achiral C18 (e.g., 150 mm × 4.6 mm, 2.7 µm core-shell)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 60% B over 20 minutes.

  • Detection: UV at 340 nm.

  • Validation: Inject a derivatized reagent blank (FDAA + NaHCO 3​

    • HCl without amino acid) to identify the unreacted FDAA peak and ensure it does not co-elute with your diastereomer peaks.
Quantitative Data Summary

Table 1: Comparison of validated HPLC separation modes for 3-Amino-2-benzylpropanoic acid enantiomers.

Separation ModeColumn / ReagentMobile Phase SystemDetectionExpected Elution OrderKey Advantage
Direct (PIM) Chirobiotic TAGMeOH / 0.1% TEAA (pH 4.1)UV 215 nm(R) < (S)Highest stereoselectivity for sterically hindered β2 -amino acids.
Direct (Acidic) Crownpak CR-I(+)pH 1.5 HClO 4​ (aq) / MeOHUV 210 nm(D) < (L)Robust complexation specifically targeting the primary amine.
Indirect FDAA + Achiral C18Water (0.1% TFA) / ACNUV 340 nmDiastereomer dependentMaximum sensitivity; eliminates the need for expensive chiral columns.
References
  • Péter, A., Ilisz, I., Berkecz, R., Misicka, A., Tymecka, D., Fülöp, F., & Armstrong, D. W. (2008). "Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids." Journal of Separation Science, 31(21), 3688–3697. URL:[Link]

  • Nemutlu, E., et al. (2022). "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Chromatography B, 1188, 123207. URL:[Link]

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids, 27(3-4), 231-247. URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up of 3-Amino-2-benzylpropanoic Acid Hydrochloride

Welcome to the Technical Support Center for the scale-up and manufacturing of 3-Amino-2-benzylpropanoic acid hydrochloride. As a chiral β -amino acid derivative, this molecule presents unique challenges during transition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 3-Amino-2-benzylpropanoic acid hydrochloride. As a chiral β -amino acid derivative, this molecule presents unique challenges during transition from bench to pilot scale, particularly concerning enantiomeric retention, reactive crystallization, and polymorph stability.

This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust, reproducible large-scale production.

Part 1: Troubleshooting Guide & Scale-Up Challenges

Q1: During pilot-scale asymmetric hydrogenation, the enantiomeric excess (ee) of the (S)-3-amino-2-benzylpropanoic acid intermediate drops from >99% (bench) to <94%. What causes this and how do we prevent it? Causality & Solution: This is a classic heat-transfer limitation issue. At the bench scale, exothermic hydrogenation reactions dissipate heat rapidly. In a pilot-scale reactor, the reduced surface-area-to-volume ratio leads to localized thermal spikes. Prolonged exposure to elevated temperatures during Rhodium-catalyzed asymmetric hydrogenation[1] causes reversible α -proton abstraction, leading to epimerization at the C2 chiral center.

  • Actionable Fix: Implement Process Analytical Technology (PAT) to monitor heat flow[2]. Transition from batch to continuous flow hydrogenation to maintain strict isothermal conditions, or lower the reaction temperature by 10°C while marginally increasing H2​ pressure to compensate for kinetic losses.

Q2: When forming the hydrochloride salt, the product precipitates as a sticky, glassy mass ("oiling out") rather than a crystalline powder. How can we achieve a flowable solid? Causality & Solution: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation of the HCl salt is generated too rapidly, causing the system to bypass the metastable zone for nucleation and enter the unstable spinodal region. Furthermore, pharmaceutical salts of basic amines have a high affinity for water, and the presence of trace moisture can induce the formation of a metastable hydrate melt[3].

  • Actionable Fix: Shift to a solvent-mediated, seeded cooling crystallization. Dissolve the free base in a solvent with a moderate solubility profile (e.g., Isopropanol). Introduce HCl gas or a standardized HCl/IPA solution slowly to maintain supersaturation strictly within the metastable zone. Seed the reactor with 1-2% wt/wt of pure crystalline API before adding the anti-solvent (e.g., Heptane).

Troubleshooting Issue Issue: Oiling Out During Crystallization Check1 Check Supersaturation Generation Rate Issue->Check1 Check2 Check Solvent/ Antisolvent Miscibility Issue->Check2 Sol1 Seed at Lower Supersaturation Level Check1->Sol1 If High Saturation Sol2 Reduce Cooling Rate (< 0.1 °C/min) Check1->Sol2 If Rapid Cooling Sol3 Switch to Isopropanol/ Heptane System Check2->Sol3 If Miscibility Gap Exists

Logical troubleshooting tree for resolving oiling out during hydrochloride salt crystallization.

Q3: The yield of the hydrochloride salt is significantly lower at scale compared to the bench, despite HPLC showing 100% conversion of the free base. Where is the mass loss occurring? Causality & Solution: This is often due to the common ion effect . While one might assume adding excess HCl forces precipitation, excess chloride ions can alter the solubility product equilibrium. In certain solvent matrices, highly concentrated HCl actually suppresses the solubility product equilibrium unpredictably or forms soluble polychloride complexes, keeping the API in the mother liquor[4].

  • Actionable Fix: Do not use excess HCl. Titrate the free base with exactly 1.05 equivalents of HCl. Perform a Design of Experiments (DoE) on the anti-solvent ratio to optimize the isolation yield without relying on extreme pH shifts[2].

Part 2: Self-Validating Experimental Protocols

Protocol A: Scalable Synthesis of (S)-3-Amino-2-benzylpropanoic Acid

This protocol utilizes a catalytic asymmetric workflow to establish the C2 chiral center prior to salt formation.

  • Substrate Preparation: Charge the reactor with the propargyl amide precursor (1.0 eq) in anhydrous methanol.

    • Causality: Methanol provides optimal solubility for the precursor while acting as a proton shuttle during the subsequent catalytic cycle.

  • Catalyst Loading: Introduce the Rh-catalyst (0.1 mol%) under an inert Argon atmosphere.

    • Causality: Rh-catalyzed asymmetric hydrogenation provides excellent enantioselectivity (>95% ee) for β2 -amino acid precursors, avoiding the hazardous hydrocyanation-hydrolysis sequence[1].

  • Hydrogenation: Pressurize the reactor with H2​ (5 bar) and maintain strictly at 25°C ± 2°C for 12 hours.

  • Deprotection: Filter the catalyst via a Celite pad. Treat the filtrate with 2M NaOH to hydrolyze the protecting groups, yielding the free base of 3-amino-2-benzylpropanoic acid.

  • System Validation (Go/No-Go):

    • Test: Chiral HPLC (Daicel Chiralpak IC column).

    • Criteria: If ee 98%, proceed to Protocol B. If ee < 98%, perform a chiral resolution re-slurry in ethanol/water before proceeding.

Protocol B: Controlled Crystallization of the Hydrochloride Salt

A solvent-mediated process to prevent hydrate formation and ensure polymorph purity.

  • Dissolution: Suspend the validated free base (from Protocol A) in 10 volumes of Isopropanol (IPA) at 50°C.

    • Causality: IPA is chosen over ethanol because it minimizes the risk of incorporating water into the crystal lattice, a known liability for acidic drug salts[3].

  • Reactive Salt Formation: Slowly dose 1.05 equivalents of 5M HCl in IPA over 2 hours using a mass flow controller.

  • Seeding: Once the solution reaches the metastable zone (slight turbidity), pause HCl addition and introduce 1% wt/wt of pre-milled 3-amino-2-benzylpropanoic acid hydrochloride seeds. Hold for 1 hour.

    • Causality: Seeding provides a low-energy surface for secondary nucleation, directing the thermodynamic assembly and preventing LLPS (oiling out).

  • Cooling & Isolation: Ramp cooling to 5°C at a rate of 0.1°C/min. Filter the resulting slurry and wash with cold Heptane. Dry under vacuum at 40°C.

  • System Validation (Go/No-Go):

    • Test: Powder X-Ray Diffraction (PXRD) and Dynamic Vapor Sorption (DVS).

    • Criteria: PXRD must match the reference anhydrous polymorph. DVS must show <0.5% mass uptake at 60% Relative Humidity (RH) to confirm the absence of hygroscopic hydrate liabilities[3].

G N1 Propargyl Amide Precursor N2 Asymmetric Hydrogenation (Rh-Catalyst, 25°C) N1->N2 H2 (5 bar) N3 Chiral Intermediate (>98% ee) N2->N3 Enantioselective N4 Alkaline Deprotection & Hydrolysis N3->N4 2M NaOH N5 Free Base Isolation (3-Amino-2-benzylpropanoic acid) N4->N5 pH Adjustment N6 Reactive Crystallization (HCl in IPA + Seeding) N5->N6 Controlled Nucleation N7 Anhydrous HCl Salt (Vacuum Dry, 40°C) N6->N7 Anti-solvent / Cooling

Workflow for asymmetric synthesis and HCl salt crystallization of 3-amino-2-benzylpropanoic acid.

Part 3: Quantitative Data Summaries

Table 1: Solvent Screening Matrix for Hydrochloride Salt Crystallization Data summarizes the causality of solvent selection on the final API physical properties.

Solvent SystemNucleation KineticsPolymorph / Hydrate StatusYield (%)Scale-Up Viability
Water / HCl (aq)Extremely FastHydrate (Hygroscopic)65%Poor - Severe common ion effect[4].
Ethanol / HeptaneModerateAnhydrous (Metastable)82%Moderate - Risk of solvate formation.
Isopropanol (IPA) Controlled Anhydrous (Stable) 94% Excellent - Optimal metastable zone width.
THF / HexaneFast (Oils out)Amorphous GlassN/APoor - Liquid-liquid phase separation.

Table 2: Critical Process Parameters (CPPs) for Scale-Up

ParameterBench Scale TargetPilot Scale TargetCausality for Adjustment
Hydrogenation Temp 25°C20°C - 25°C (Strict)Prevent thermal epimerization of the C2 chiral center.
HCl Addition Rate 10 minutes120 minutesPrevent rapid supersaturation and subsequent oiling out.
Cooling Profile Uncontrolled0.1 °C / minPromote crystal growth over secondary nucleation for better filtration.

Part 4: Frequently Asked Questions (FAQs)

Q: Can we use solvent-free mechanochemical methods to form the salt at scale? A: While solvent-free methods (e.g., neat grinding or twin-screw extrusion) are emerging as green alternatives for pharmaceutical salt synthesis, they are currently limited in large-scale production due to difficulties in coupling with in-line process analytical tools (PAT) and managing the heat of neutralization[5]. Solvent-mediated processes remain the industry standard for ensuring polymorph purity.

Q: Is there a regulatory risk if the hydrochloride salt converts back to the free base in the final drug product? A: Yes. The FDA closely monitors salt form stability. If the micro-environmental pH of the formulation shifts, the HCl salt can disproportionate back to the free base, drastically altering the dissolution rate and in-vivo absorption[3]. It is highly recommended to monitor potential API salt form conversion using solid-state selective tools like Raman spectroscopy during stability testing.

Part 5: References

  • Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O ACS Publications URL:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges European Pharmaceutical Review URL:[Link]

  • Drug Dissolution Enhancement by Salt Formation Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them Global Pharma Center URL:[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Aggregation in Peptides Containing 2-Benzyl-Beta-Alanine

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for synthesizing and handling peptides containing the highly aggregation-prone beta-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for synthesizing and handling peptides containing the highly aggregation-prone beta-amino acid: 2-benzyl-beta-alanine.

The Mechanistic Challenge of 2-Benzyl-Beta-Alanine

Incorporating 2-benzyl-beta-alanine (a beta-amino acid with a bulky hydrophobic benzyl side chain on the alpha-carbon) introduces two major thermodynamic and kinetic hurdles:

  • Steric Hindrance: The bulky benzyl group physically shields the N-terminus, drastically slowing down acylation kinetics during Solid-Phase Peptide Synthesis (SPPS).

  • Hydrophobic Collapse & Foldamer Formation: Beta-peptides have a high propensity to form highly stable, intermolecularly hydrogen-bonded secondary structures (such as 14-helices or beta-sheets). When combined with the hydrophobicity of the benzyl group, the peptide chains rapidly aggregate on the resin (causing sequence truncation)[1] and in aqueous solutions (causing gelation or precipitation)[2].

Aggregation Mitigation Workflow

AggregationPrevention Start Peptide containing 2-Benzyl-beta-alanine SPPS Solid-Phase Synthesis (On-Resin) Start->SPPS Solution Aqueous Assays (Solution-Phase) Start->Solution AggSPPS Issue: Truncation & Incomplete Coupling SPPS->AggSPPS AggSol Issue: Hydrophobic Collapse & Gelation Solution->AggSol Mech1 Cause: Steric Hindrance & Backbone H-Bonding AggSPPS->Mech1 Mech2 Cause: Beta-Sheet Stacking & Hydrophobicity AggSol->Mech2 Sol1 Intervention: Microwave SPPS + 0.4M LiCl in NMP Mech1->Sol1 Sol2 Intervention: Adjacent Dmb/Hmb Backbone Protection Mech1->Sol2 Sol3 Intervention: HFIP Pre-treatment & DMSO Reconstitution Mech2->Sol3 Sol4 Intervention: Cleavable Poly-Lys Solubility Tags Mech2->Sol4 Success1 High-Yield Full-Length Peptide Sol1->Success1 Sol2->Success1 Success2 Monomeric, Soluble Peptide for Assays Sol3->Success2 Sol4->Success2

Workflow for mitigating 2-benzyl-beta-alanine aggregation during SPPS and solution-phase assays.

Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)

Q1: My synthesis yields truncated sequences immediately after coupling 2-benzyl-beta-alanine. Why does this happen and how do I fix it? Cause: The truncation is a kinetic failure caused by on-resin aggregation. The peptide chains align and stack via backbone hydrogen bonds, expelling the solvent and causing the resin beads to collapse[1]. The steric bulk of the 2-benzyl group further prevents the incoming amino acid from reaching the reactive amine. Solution: You must disrupt the hydrogen-bonding network.

  • Solvent Optimization: Switch from standard DMF to a more polar, hydrogen-bond-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP 1:1:1).

  • Chaotropic Salts: Add 0.4 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to the coupling mixture. The chaotropic ions coordinate with the peptide backbone, breaking the intermolecular H-bonds[3].

  • Thermal Disruption: Utilize microwave-assisted SPPS (e.g., 75°C) to provide the thermodynamic energy required to keep the peptide chains solvated and accessible.

Q2: Can I use pseudoprolines or backbone protection to prevent aggregation with this beta-amino acid? Cause: Standard pseudoprolines require adjacent Ser, Thr, or Cys residues. If your sequence lacks these, you need an alternative. Solution: Use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the adjacent alpha-amino acids (e.g., Gly or Ala)[4]. While you cannot easily backbone-protect the 2-benzyl-beta-alanine itself due to extreme steric clash, protecting the preceding or subsequent residue introduces a physical "kink" that blocks inter-chain hydrogen bonding and prevents beta-sheet formation[1].

Troubleshooting Guide: Solution-Phase Assays

Q3: After cleavage and lyophilization, my peptide forms an insoluble gel in my assay buffer. How can I achieve a monomeric solution? Cause: Lyophilization often forces hydrophobic peptides into highly ordered beta-sheet aggregates. Aqueous buffers cannot break these pre-formed thermodynamic sinks. Solution: Perform an HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) pre-treatment. HFIP is a powerful fluorinated solvent that disrupts beta-sheets and promotes alpha-helical or monomeric random-coil states[5]. Dissolve the crude peptide in 100% HFIP, incubate, and then dry it to a thin film under a stream of nitrogen or vacuum. Reconstitute the film in a minimal volume of DMSO before slowly diluting it into your aqueous assay buffer.

Q4: Even with DMSO, the peptide crashes out over time. Are there sequence modifications I can use without altering the core beta-amino acid? Cause: The intrinsic solubility limit of the hydrophobic sequence has been exceeded in the aqueous environment. Solution: Implement a temporary "solubility tag." Synthesize the peptide with a C-terminal poly-lysine tag (e.g., Lys6) separated by a cleavable linker or utilize an O-acyl isopeptide strategy[6]. The highly charged tag maintains the peptide in a disaggregated state during purification and initial assay setup.

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Coupling with Chaotropic Salts

Objective: Maximize coupling efficiency of the residue following 2-benzyl-beta-alanine.

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes. (Note: PEG-based resins like ChemMatrix are recommended over polystyrene for difficult sequences as they swell better in aggregated states[1]).

  • Deprotection: Treat the resin with 20% piperidine in NMP containing 0.1 M Oxyma Pure (to prevent aspartimide formation) for 2 x 5 minutes. Wash thoroughly with NMP.

  • Activation: In a separate vial, dissolve 4 equivalents of the incoming Fmoc-amino acid and 4 equivalents of HATU in NMP containing 0.4 M LiCl [3].

  • Base Addition: Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Wait 1 minute for pre-activation.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Reaction: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Validation: Wash the resin (NMP, DCM) and perform a Kaiser test. If a slight blue color persists, repeat the coupling step before proceeding.

Protocol B: HFIP Disaggregation and Solubilization

Objective: Prepare a monomeric peptide stock solution for biological assays.

  • Dissolution: Weigh the lyophilized peptide into a glass vial (avoid plastics as HFIP can leach them). Add 100% HFIP to achieve a concentration of 1 mg/mL[5].

  • Incubation: Sonicate for 5 minutes, then let it sit at room temperature for 1 hour to fully dissociate pre-formed aggregates.

  • Film Formation: Evaporate the HFIP completely using a gentle stream of high-purity nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent traces (HFIP is highly toxic to cells).

  • Reconstitution: Dissolve the clear peptide film in 100% cell-culture grade DMSO to create a concentrated stock (e.g., 10 mM).

  • Dilution: Immediately prior to the assay, slowly pipette the DMSO stock into the vigorously vortexed aqueous buffer to reach the final working concentration (ensure final DMSO concentration is <1% to avoid assay interference).

Quantitative Data: Comparison of Mitigation Strategies

Mitigation StrategyTarget PhaseMechanism of ActionExpected Coupling Yield / Solubility Increase
Standard SPPS (DMF, RT) SynthesisBaseline< 30% (Severe Truncation)
0.4 M LiCl in NMP (75°C) SynthesisDisrupts H-bonds, increases kinetics> 85%
Adjacent Dmb/Hmb Protection SynthesisSteric block of backbone H-bonds> 90%
Direct Aqueous Buffer SolutionBaseline< 0.1 mg/mL (Precipitation)
HFIP Film + DMSO Reconstitution SolutionBreaks pre-formed beta-sheetsUp to 2-5 mg/mL (Sequence dependent)
Poly-Lysine (Lys6) Tagging SolutionElectrostatic repulsion> 10 mg/mL

References

  • Benchchem.
  • Sigma-Aldrich.
  • Peptide Chemistry.
  • Kasim, J. K., et al.Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, RSC, 2019.
  • Castelletto, V., et al.
  • ResearchGate.163 questions with answers in PEPTIDE SYNTHESIS.

Sources

Optimization

Stability issues of 3-Amino-2-benzylpropanoic acid hydrochloride in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating non-natural building blocks into their pipelines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating non-natural building blocks into their pipelines. 3-Amino-2-benzylpropanoic acid hydrochloride—a critical β2 -amino acid derivative—is highly valued for imparting proteolytic stability and unique conformational biases to peptidomimetics.

However, its behavior in solution is governed by strict thermodynamic and kinetic rules. Mishandling this compound often leads to precipitation, inaccurate dosing, or irreversible degradation. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure your experimental success.

Causality-Driven Troubleshooting (FAQs)

Q1: Why does my stock solution of 3-Amino-2-benzylpropanoic acid HCl become cloudy when I adjust the pH to 7.4 for biological assays? The Causality: This is a classic isoelectric precipitation event. In its hydrochloride salt form, the molecule is highly soluble because the amine is fully protonated (pH < 4). However, β -amino acids typically possess a carboxyl pKa around 3.55 and an amino pKa around 10.24[1]. As you buffer the solution to physiological pH (7.4), the molecule approaches its isoelectric point (pI 6.5–7.0), transitioning completely into a zwitterion[2]. This net-neutral state lacks the robust ion-dipole interactions required to remain solvated in purely aqueous media, leading to rapid thermodynamic aggregation and precipitation. The Fix: Introduce a co-solvent (e.g., 10–20% DMSO) prior to pH adjustment, or maintain the stock at a low pH and only dilute into the physiological buffer immediately before the assay.

Q2: I prepared a 100 mM solution based on the bottle's weight, but my quantitative NMR (qNMR) shows only ~85 mM. Is the compound degrading? The Causality: It is highly unlikely to be degradation. Hydrochloride salts of amino acids are notoriously hygroscopic. If the reagent is repeatedly opened in ambient humidity or not stored in a desiccator, it absorbs atmospheric water directly into its crystal lattice. You are essentially weighing water alongside your compound, leading to a systematically lower molarity. The Fix: Always equilibrate the vial in a vacuum desiccator over silica gel for 24 hours before weighing.

Q3: I left my activated 3-Amino-2-benzylpropanoic acid in solution overnight before solid-phase peptide synthesis (SPPS), and my coupling yield plummeted. What happened? The Causality: You have induced lactamization. While free β -amino acids are remarkably stable in aqueous solutions for up to 6 weeks at 4°C[3], activating the carboxyl group (e.g., with DIC/Oxyma or HATU) makes it highly susceptible to intramolecular nucleophilic attack. If the β -amine is unprotected or prematurely deprotected, it will attack the activated ester to form a stable 4-membered β -lactam ring[4]. This irreversible degradation pathway consumes your active ester, destroying coupling efficiency. The Fix: Never pre-activate β -amino acids for extended periods. Add coupling reagents immediately before the coupling step.

Visualizing the Failure Modes

To better understand how environmental conditions dictate the fate of your compound, refer to the mechanistic pathways and troubleshooting workflows below.

Troubleshooting Start Issue: Solution Instability Q1 Is the solution cloudy after buffering? Start->Q1 Q2 Is the molarity lower than calculated? Start->Q2 Q3 Are coupling yields dropping over time? Start->Q3 Sol1 pI-Induced Precipitation Add 10-20% DMSO before adjusting to pH 7.4 Q1->Sol1 Yes Sol2 Hygroscopicity Dry salt in desiccator before weighing Q2->Sol2 Yes Sol3 Lactamization Do not pre-activate. Add reagents just-in-time Q3->Sol3 Yes

Caption: Flowchart for troubleshooting 3-Amino-2-benzylpropanoic acid solution issues.

Mechanism HCl Protonated Salt (pH < 4) Highly Soluble Zwitterion Zwitterion (pH 6.5 - 7.4) Low Solubility HCl->Zwitterion Buffer to pH 7.4 Activated Activated Ester (Coupling Reagents) HCl->Activated Activation (e.g., DIC) Precipitate Precipitation (Aggregated Solid) Zwitterion->Precipitate Aggregation Lactam β-Lactam (Degradation) Activated->Lactam Cyclization

Caption: Mechanistic pathways of pH-dependent precipitation and lactamization.

Quantitative Stability Matrix

The following table summarizes the thermodynamic and kinetic stability of 3-Amino-2-benzylpropanoic acid HCl under various solution conditions. Use this to guide your storage and assay design.

Solvent SystempHStorage TempTime% Intact MonomerPrimary Issue Observed
LC-MS Grade Water~2.5 (Native)4°C6 Weeks>99%None (Highly Stable)
PBS Buffer (Aqueous)7.425°C1 HourN/ARapid Precipitation (Zwitterion)
20% DMSO / 80% PBS7.44°C1 Week>98%None (Solubilized Zwitterion)
DMF + DIC/OxymaN/A25°C24 Hours<40% β -Lactamization (Degradation)

Self-Validating Experimental Protocols

To ensure reproducibility, implement the following self-validating workflows in your laboratory.

Protocol 1: Preparation of a Moisture-Corrected, pH-Stable Stock Solution (100 mM)

This protocol ensures accurate molarity by mitigating hygroscopicity and prevents premature precipitation during biological assays.

  • Desiccation (Critical Step): Place the sealed vial of 3-Amino-2-benzylpropanoic acid HCl in a vacuum desiccator over P2​O5​ for a minimum of 24 hours prior to use.

  • Weighing: Rapidly weigh exactly 21.57 mg (0.1 mmol) of the dried salt into a sterile, tared 2 mL glass vial to minimize atmospheric exposure.

  • Primary Solvation: Dissolve the solid in 800 µL of LC-MS grade water. The natural pH will be acidic (~pH 2.5), ensuring rapid and complete dissolution of the protonated salt.

  • Co-solvent Addition: Add 100 µL of DMSO. Causality: This lowers the dielectric constant of the solution just enough to prevent zwitterionic precipitation upon eventual buffering.

  • Volume Adjustment: Bring the final volume to 1.0 mL with LC-MS grade water.

  • Sterilization & Validation: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile vial.

    • Self-Validation Check: The solution must remain optically clear. Any turbidity indicates moisture contamination during weighing (resulting in incorrect solvent ratios) or a contaminated water source. Store aliquots at 4°C.

Protocol 2: HPLC-UV Stability-Indicating Assay for Degradant Detection

Use this assay to monitor stock solutions for lactamization or microbial degradation over time.

  • Sample Preparation: Dilute the 100 mM stock solution to 1 mM using Mobile Phase A (0.1% TFA in LC-MS Water).

  • Chromatography Setup: Inject 10 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (0.1% TFA in Acetonitrile) over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor absorbance at 214 nm (detects the carboxyl/amide backbone) and 254 nm (detects the benzyl ring).

  • Data Interpretation & Validation:

    • The intact monomer will elute as a single, sharp peak.

    • Self-Validation Check: If a secondary peak elutes later in the gradient (more hydrophobic), it is highly indicative of β -lactam formation due to the loss of the polar ionizable groups. If this occurs, discard the stock.

References

  • β-Alanine - Wikipedia. Wikipedia.
  • Buy beta-Alanine | 107-95-9 - Smolecule. Smolecule.
  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage.
  • beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. ResearchGate.

Sources

Troubleshooting

Technical Support Center: 3-Amino-2-benzylpropanoic Acid Hydrochloride Reactivity &amp; Protection

Welcome to the Technical Support Center for handling, protecting, and coupling 3-Amino-2-benzylpropanoic acid hydrochloride . As a β2 -amino acid derivative featuring a bulky α -benzyl group, this molecule presents uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, protecting, and coupling 3-Amino-2-benzylpropanoic acid hydrochloride . As a β2 -amino acid derivative featuring a bulky α -benzyl group, this molecule presents unique synthetic challenges compared to standard α -amino acids or linear β -amino acids. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, causal explanations for reactivity issues, and validated protocols to ensure high-yield syntheses in your drug development workflows.

Mechanistic Insights: Why is this Molecule Challenging?

To master the reactivity of 3-Amino-2-benzylpropanoic acid, you must understand the interplay between its structural features and reaction conditions:

  • The Hydrochloride Salt: The molecule is supplied as an HCl salt to prevent auto-condensation and degradation. However, the protonated primary amine ( −NH3+​ ) is entirely non-nucleophilic. It must be neutralized (freebased) before any N-protection can occur.

  • Steric Shielding at the C-Terminus: The α -benzyl group is positioned immediately adjacent to the carboxylic acid. The free rotation of the bulky phenyl ring creates a steric shield. When the carboxylate is activated for coupling, this shield physically blocks the trajectory of incoming nucleophiles (amines), drastically reducing the rate of amide bond formation[1].

  • α -Proton Acidity & Epimerization: The proton at the α -carbon is flanked by the electron-withdrawing activated carboxylate and the benzyl group. In the presence of strong tertiary bases (like DIPEA), this proton can be abstracted, forming a planar enolate intermediate. Reprotonation leads to epimerization, destroying the stereochemical integrity of the chiral center[2].

ProtectionWorkflow A 3-Amino-2-benzylpropanoic acid HCl (Starting Material) B Base Neutralization (Na2CO3 / H2O) A->B Add Base C Amine Freebasing (Reactive Intermediate) B->C pH 9-10 D N-Protection (Fmoc-OSu / Dioxane) C->D Add Reagent E Acidification & Extraction (HCl / EtOAc) D->E Reaction Complete F Fmoc-3-Amino-2-benzylpropanoic acid (Purified Product) E->F Isolate

Workflow for the Fmoc-protection of 3-Amino-2-benzylpropanoic acid hydrochloride.

Troubleshooting Guide

Issue 1: Incomplete N-Protection (Low Yield of Fmoc/Boc Derivative)

Symptom: After reacting the starting material with Fmoc-OSu or Boc 2​ O, TLC or LC-MS shows a large amount of unreacted starting material. Causality: The HCl salt was not fully neutralized. If the pH of the reaction mixture drops below 8, the amine remains protonated and cannot attack the protecting group reagent. Solution: Continuously monitor the pH during the reaction. Use a biphasic system (e.g., Water/Dioxane) with an excess of a mild inorganic base like Na 2​ CO 3​ . The inorganic base neutralizes the HCl and buffers the system without causing side reactions, which is a standard protocol for 3[3].

Issue 2: Sluggish Peptide Coupling / Deletion Sequences

Symptom: When coupling the protected 3-amino-2-benzylpropanoic acid to a peptide resin, the Kaiser test remains positive even after extended reaction times. Causality: The α -benzyl group obstructs the activated C-terminal ester[1]. Standard uronium reagents (HBTU/HATU) form bulky active esters that struggle to fit into the binding pocket of the nucleophilic amine on the solid support. Solution: Switch to a less sterically demanding, highly reactive coupling system like DIC/Oxyma Pure. Additionally, apply microwave heating (75°C) to provide the thermal energy required to overcome the high activation energy barrier of this 4[4].

Issue 3: Loss of Stereopurity (Epimerization)

Symptom: Chiral HPLC analysis of the final cleaved peptide reveals a pair of diastereomers. Causality: The use of base-dependent coupling reagents (e.g., HATU + 2 eq. DIPEA) caused base-catalyzed enolization at the α -carbon during the extended coupling time required for this hindered residue. Solution: Eliminate tertiary bases from the coupling step. The DIC/Oxyma activation method is essentially neutral and prevents α -proton abstraction, preserving stereochemistry even during prolonged or heated couplings[5].

CouplingLogic A α-Benzyl Group Steric Bulk B Restricted Carboxylate Access A->B C Sluggish Amide Bond Formation B->C F Use Microwave Heating (75°C) C->F Overcome with Energy G Use DIC / Oxyma Pure C->G Enhanced Activation D α-Proton Acidity E Base-Catalyzed Epimerization D->E H Avoid Strong Bases (DIPEA) E->H Prevent Abstraction H->G Neutral Coupling

Logical relationship between structural features, coupling challenges, and optimized strategies.

Frequently Asked Questions (FAQs)

Q: Can I use Fmoc-Cl instead of Fmoc-OSu for protection? A: It is highly discouraged. Fmoc-Cl generates HCl as a byproduct, which lowers the pH and re-protonates the amine, halting the reaction. Furthermore, Fmoc-Cl can form mixed anhydrides with the free carboxylate, leading to oligomerization. Fmoc-OSu is milder, highly specific to amines, and generates water-soluble N-hydroxysuccinimide as a byproduct[3].

Q: Does the choice between Fmoc and Boc impact the C-terminal coupling efficiency later? A: Yes. The Fmoc group is significantly bulkier than the Boc group. When an Fmoc group is installed on the β -amine, its fluorenyl ring can fold back over the molecule, compounding the steric hindrance already provided by the α -benzyl group. If you are performing solution-phase synthesis and struggling with coupling, switching to the smaller Boc protecting group may improve yields[6].

Q: How do I verify that the coupling of this hindered amino acid was successful on solid phase? A: Rely on a self-validating dual-check system. First, perform a standard Kaiser test (ninhydrin). If it is negative, cleave a micro-aliquot of the resin (using TFA/TIS/H 2​ O) and analyze the crude peptide via LC-MS to confirm the mass addition of the β2 -residue. Sterically hindered amines can sometimes yield false-negative Kaiser tests.

Quantitative Data Summaries

Table 1: Comparison of N-Protecting Groups for 3-Amino-2-benzylpropanoic Acid
Protecting GroupDeprotection ConditionSteric Bulk ContributionEpimerization Risk (Deprotection)Best Use Case
Fmoc 20% Piperidine in DMF (Base)High (Fluorenyl ring)Low-ModerateSolid-Phase Peptide Synthesis (SPPS)
Boc 95% TFA (Acid)Moderate (tert-Butyl)None (Acidic conditions)Solution-Phase Synthesis, Orthogonal SPPS
Cbz (Z) H 2​ / Pd-C (Hydrogenolysis)Moderate (Benzyl ring)None (Neutral conditions)Specialized Solution-Phase Synthesis
Table 2: Coupling Reagent Efficacy for α -Benzyl Hindered Substrates
Coupling SystemBase Required?Efficiency for Hindered SubstratesEpimerization RiskRecommendation
HBTU / HOBt Yes (DIPEA)LowHighNot Recommended
HATU / HOAt Yes (DIPEA)ModerateHighUse with caution (short times)
DIC / Oxyma NoHighLowHighly Recommended

Experimental Protocols

Protocol A: Synthesis of Fmoc-3-Amino-2-benzylpropanoic Acid (Self-Validating System)

This protocol converts the non-reactive HCl salt into an SPPS-ready Fmoc derivative.

Materials:

  • 3-Amino-2-benzylpropanoic acid HCl (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • Sodium Carbonate (Na 2​ CO 3​ ) (2.5 eq)

  • 1:1 mixture of 1,4-Dioxane and Water

Step-by-Step Methodology:

  • Freebasing: Dissolve 3-Amino-2-benzylpropanoic acid HCl in the water portion. Slowly add Na 2​ CO 3​ . Validation Check: Test the pH with indicator paper; it must be between 9 and 10 to ensure the amine is fully deprotonated.

  • Reagent Addition: Dissolve Fmoc-OSu in the 1,4-Dioxane portion. Add this solution dropwise to the aqueous amine solution over 30 minutes at 0°C (ice bath) to prevent rapid hydrolysis of Fmoc-OSu.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Validation Check: Run a TLC (DCM:MeOH 9:1). The ninhydrin-positive starting material spot should disappear.

  • Workup: Wash the basic aqueous layer with Diethyl Ether (2x) to remove unreacted Fmoc-OSu and Fmoc-OH byproducts.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The product will precipitate or form an oil. Extract thoroughly with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the protected product.

Protocol B: Solid-Phase Coupling of Hindered α -Benzyl Residues

This protocol utilizes neutral activation to overcome steric hindrance while preventing epimerization.

Materials:

  • Peptide-Resin (free N-terminus)

  • Fmoc-3-Amino-2-benzylpropanoic acid (3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine/DMF) and washed extensively.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid and Oxyma Pure in a minimum volume of DMF. Add DIC. Stir for 2 minutes to form the active ester. Causality Note: Oxyma is used instead of HOBt as it forms a more reactive ester and prevents the need for basic additives.

  • Coupling: Add the activated mixture to the resin.

  • Energy Application: React at room temperature for 4 hours, OR apply microwave irradiation at 75°C for 15 minutes[4].

  • Validation Check: Drain and wash the resin (5x DMF). Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric bulk), repeat steps 2-4 (double coupling) before proceeding to deprotection.

References

  • BenchChem. "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz."6

  • ChemPep. "Overview of Fmoc Amino Acids." 3

  • BenchChem. "Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions." 1

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." 4

  • Synform (Thieme). "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines." 5

Sources

Optimization

Overcoming steric hindrance in reactions with 3-Amino-2-benzylpropanoic acid hydrochloride.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex peptide syntheses and small-molecule couplings.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex peptide syntheses and small-molecule couplings.

Working with 3-Amino-2-benzylpropanoic acid hydrochloride (an α -benzyl- β -amino acid) presents unique synthetic challenges. The proximity of the bulky benzyl group at the alpha position creates a severe steric shield. This steric hindrance impedes both the activation of its C-terminal carboxylic acid and the acylation of its N-terminal β -amine.

Below is our comprehensive, self-validating guide to overcoming these steric barriers, grounded in established mechanistic principles and authoritative literature.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your protocols, use the following diagnostic logic to identify the root cause of your coupling failure.

G Start Reaction with 3-Amino- 2-benzylpropanoic acid Target Identify Reaction Target Start->Target Carboxyl Activating Carboxyl (C-Terminus) Target->Carboxyl Amine Acylating Amine (N-Terminus) Target->Amine YieldC Low Yield / Sluggish? Carboxyl->YieldC YieldA Incomplete Acylation? Amine->YieldA SolC1 Use PyAOP/HOAt or COMU (Avoid HBTU/DIC alone) YieldC->SolC1 Yes Epimer Epimerization at α-Carbon? YieldC->Epimer No / Next Step SolC1->Epimer SolA1 Use Acid Fluorides or Symmetrical Anhydrides YieldA->SolA1 Yes SolEpi Switch Base: DIEA to TMP (2,4,6-Collidine) Epimer->SolEpi Yes

Diagnostic workflow for troubleshooting hindered couplings at the C- and N-termini.

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: Why do standard coupling reagents like HBTU or DIC/HOBt fail when activating the carboxyl group of 3-Amino-2-benzylpropanoic acid? The Causality: The α -benzyl group physically blocks nucleophilic attack on the activated ester. Standard reagents like HBTU generate OBt (benzotriazole) esters, which are insufficiently reactive for highly hindered substrates[1]. Furthermore, because activation is slow, excess uronium salts (like HBTU or HATU) can react with the N-terminal amine of the incoming sequence, causing irreversible chain termination via guanidinylation[1]. The Solution: Switch to PyAOP or COMU . PyAOP is a phosphonium salt that generates a highly reactive OAt ester but cannot cause guanidinylation, making it ideal for slow, hindered couplings[1][2]. Alternatively, COMU, a third-generation uronium salt based on the Oxyma leaving group, provides exceptional coupling efficiency and a safer explosion profile[3][4].

Q2: I am experiencing incomplete acylation when trying to couple the next amino acid onto the N-terminus of 3-Amino-2-benzylpropanoic acid. How can I drive this to completion? The Causality: The β -amine is buried beneath the steric bulk of the adjacent α -benzyl group. Bulky active esters (like OBt or OAt) simply cannot fit into the reactive pocket. The Solution: Utilize Acid Fluorides . By using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), you can convert the incoming amino acid into an acid fluoride in situ. The fluoride ion is an exceptionally small leaving group, allowing the activated carbonyl to penetrate the steric shield and acylate the hindered β -amine[5].

Q3: How can I minimize epimerization at the α -carbon during these prolonged coupling cycles? The Causality: Extended reaction times required for hindered couplings increase the exposure of the activated intermediate to the base (typically DIEA), promoting the formation of an oxazinone intermediate (the β -amino acid equivalent of an oxazolone), leading to α -carbon epimerization. The Solution: Replace DIEA with TMP (2,4,6-trimethylpyridine / collidine) or 2,6-lutidine. These bases are sterically hindered and less nucleophilic, providing the necessary basicity to drive the coupling while significantly suppressing base-catalyzed epimerization[6].

Part 3: Reagent Selection & Quantitative Data

To facilitate easy comparison, the following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered β -amino acids.

Coupling ReagentActive IntermediateGuanidinylation RiskRacemization SuppressionSuitability for Hindered β -Amino Acids
HBTU OBtHigh (if excess used)ModeratePoor (Sluggish kinetics)
HATU OAtHigh (if excess used)GoodGood
PyAOP OAtNone (Phosphonium)ExcellentExcellent (Best for slow couplings)
COMU OxymaLow (Morpholino backbone)ExcellentExcellent (Fast kinetics, safer)
TFFH Acid FluorideNoneGoodExcellent (Best for acylating the amine)

Part 4: Self-Validating Experimental Protocols

Protocol A: Carboxyl Activation using COMU (Visual Monitoring)

COMU offers a unique advantage: it acts as its own colorimetric indicator, creating a self-validating system where the physical state of the reaction can be visually confirmed[7].

COMU_Workflow Step1 Dissolve 3-Amino-2-benzylpropanoic acid & COMU in DMF Step2 Add Base (TMP or DIEA) Observe Color Change Step1->Step2 Step3 Color: Red/Orange (Active Ester Formed) Step2->Step3 Activation Step4 Add Amine Component (Coupling Reaction) Step3->Step4 Step5 Color: Colorless/Yellow (Reaction Complete) Step4->Step5 Amide Bond Formation

Self-validating colorimetric workflow for COMU-mediated peptide coupling.

Step-by-Step Methodology:

  • Preparation: In a dry vial, dissolve 3-Amino-2-benzylpropanoic acid hydrochloride (1.0 equiv) and COMU (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add TMP (2,4,6-collidine) (2.0 equiv, or 3.0 equiv to account for the hydrochloride salt).

    • Validation Check: The solution will immediately turn red/orange , confirming the successful deprotonation and formation of the highly reactive Oxyma active ester[7].

  • Coupling: Add the target amine (0.9 equiv) to the activated mixture.

  • Monitoring: Stir at room temperature. For severely hindered targets, apply microwave irradiation (75°C for 10–15 minutes).

    • Validation Check: The reaction is complete when the solution transitions from red/orange back to colorless or pale yellow [7].

Protocol B: N-Terminal Acylation using In Situ Acid Fluorides (TFFH)

When the amine of 3-Amino-2-benzylpropanoic acid refuses to react with standard active esters, acid fluorides are the definitive solution[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the incoming Fmoc-protected amino acid (2.0 equiv) in anhydrous DMF or DCM.

  • Fluoride Generation: Add TFFH (2.0 equiv) and DIEA (4.0 equiv) to the solution.

    • Causality Note: TFFH converts the carboxylic acid into an acid fluoride within minutes. The diminutive size of the fluoride leaving group bypasses the steric bulk of the α -benzyl group.

  • Coupling: Transfer this activated solution to the resin-bound (or solution-phase) 3-Amino-2-benzylpropanoic acid.

  • Completion: Allow the reaction to proceed for 1–2 hours. Verify completion using a standard Kaiser test (for primary amines) or Chloranil test (if secondary amines are present).

Part 5: References

  • Commonly Used Coupling Reagents in Peptide Synthesis Source: Globalso URL:[Link]

  • Introduction to Peptide Synthesis Source: PMC - NIH URL:[Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS) Source: RSC Publishing URL:[Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B Source: MDPI URL:[Link]

Sources

Troubleshooting

Managing temperature control in 3-Amino-2-benzylpropanoic acid hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 3-Amino-2-benzylpropanoic acid hydrochloride. This guide is specifically engineered for researchers, process chemists, and drug development professionals scali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-2-benzylpropanoic acid hydrochloride. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up β2 -amino acid derivatives ().

The standard synthetic route involves three core transformations: the benzylation of a cyanoacetate, the reduction of the nitrile group, and subsequent ester hydrolysis to form the hydrochloride salt. Each of these steps is highly sensitive to thermal fluctuations. This troubleshooting guide provides mechanistic explanations, self-validating protocols, and quantitative thermal parameters to ensure high yield, purity, and safety.

Visual Synthesis & Thermal Workflow

SynthesisWorkflow N1 1. Benzylation of Cyanoacetate T1 Target: 50-60°C Risk: Dialkylation N1->T1 N2 2. Nitrile Reduction (NaBH4 / CoCl2) T1->N2 T2 Target: 0-20°C Risk: H2 Boil-over N2->T2 N3 3. Acidic Hydrolysis & HCl Salt Formation T2->N3 T3 Target: 90°C to 5°C Risk: Oiling Out N3->T3 Product 3-Amino-2-benzylpropanoic acid hydrochloride T3->Product

Workflow of 3-Amino-2-benzylpropanoic acid HCl synthesis highlighting thermal control checkpoints.

Module 1: Alkylation Exotherm Management

Q: During the benzylation of ethyl cyanoacetate, I am observing a high percentage of dialkylated byproduct (ethyl 2,2-dibenzylcyanoacetate). How can I prevent this mechanistically?

A: The base-mediated alkylation of ethyl cyanoacetate with benzyl chloride is a highly exothermic process. If the heat of reaction is not actively dissipated, localized temperature spikes occur. This excess thermal energy increases the kinetic energy of the newly formed mono-alkylated intermediate, allowing it to easily overcome the activation energy barrier for a second deprotonation and subsequent alkylation. Maintaining the reaction strictly between 50–60 °C is critical to favor mono-alkylation kinetics (1)[1].

Validated Protocol: Controlled Benzylation

  • Preparation: Charge a jacketed reactor with ethyl cyanoacetate (1.0 eq), solvent (e.g., DMSO), and base (e.g., NaOH or K₂CO₃) at 20 °C.

  • Initiation: Gently heat the mixture to 50 °C to initiate the enolate formation.

  • Addition: Begin the dropwise addition of benzyl chloride (1.05 eq) over a 60-minute period.

  • Self-Validation Checkpoint: Monitor the internal temperature probe continuously. As the addition proceeds, an exotherm will occur. Validation: The cooling jacket must automatically engage to hold the internal temperature strictly between 50–60 °C. If the temperature exceeds 60 °C, pause the addition immediately until the system cools.

  • Completion: Stir for 3 hours post-addition at 50 °C. The reaction is complete when GC/MS confirms <2% unreacted benzyl chloride remains.

Module 2: Nitrile Reduction Exotherm Management

Q: The reduction of the cyano group using the NaBH₄/CoCl₂ system frequently bumps or boils over, resulting in severe product loss. How do I manage this violent exotherm?

A: The reduction of nitriles to primary amines using sodium borohydride and catalytic cobalt(II) chloride is highly effective but thermodynamically aggressive (2)[2]. The addition of NaBH₄ to CoCl₂ generates a black cobalt boride (Co₂B) catalytic precipitate in situ. This catalytic generation, coupled with the reduction process, triggers rapid and highly exothermic hydrogen gas evolution. Adding NaBH₄ too quickly or at ambient temperature causes a sudden release of enthalpy and H₂ gas, leading to violent foaming and boil-over.

Validated Protocol: Controlled Nitrile Reduction

  • Preparation: Dissolve the mono-alkylated intermediate (1.0 eq) and CoCl₂·6H₂O (0.1 to 0.2 eq) in methanol.

  • Cooling: Chill the reactor to 0 °C using an ice/brine bath or a chiller unit.

  • Addition: Add NaBH₄ (4.0 to 5.0 eq) in small, discrete portions (e.g., 0.25 eq every 5-10 minutes) over 2 hours.

  • Self-Validation Checkpoint: Observe the immediate formation of a black precipitate (Co₂B) and vigorous H₂ bubbling. Validation: Route the exhaust through a bubbler. The H₂ flow rate must remain steady, not turbulent. The internal temperature must not exceed 20 °C at any point during the addition[2].

  • Completion: Once addition is complete and gas evolution subsides, allow the mixture to warm naturally to 20 °C and stir for 1 hour.

Module 3: Hydrolysis & Crystallization Cooling Profile

Q: After ester hydrolysis, my 3-amino-2-benzylpropanoic acid hydrochloride precipitates as a sticky oil rather than a filterable solid. How do I fix this?

A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the cooling rate of the crystallization mixture is too rapid. Rapid cooling causes the solution to become highly supersaturated before proper crystal nucleation can occur, forcing the product to separate as a solute-rich liquid phase (an oil) rather than a highly ordered crystal lattice. A controlled cooling ramp allows the system to remain within the metastable zone, promoting crystal growth over phase separation.

Validated Protocol: Controlled Crystallization

  • Hydrolysis: Acidify the reduced intermediate with 6M HCl and heat to 90 °C for 4 hours to hydrolyze the ester and form the hydrochloride salt.

  • Concentration: Concentrate the mixture under vacuum to remove organic solvents (methanol/ethanol).

  • Dissolution: Dissolve the crude aqueous residue in a minimal amount of boiling water (90 °C).

  • Self-Validation Checkpoint: Inspect the solution at 90 °C. Validation: The solution must be completely clear and homogeneous. If it is biphasic (oily droplets visible), add 5% volume increments of boiling water until the oil dissolves completely into a single phase.

  • Cooling Ramp: Apply a strict, linear cooling ramp of -10 °C/hour down to 5 °C. Do not crash-cool in an ice bath.

  • Isolation: Filter the resulting white crystalline solid and wash the filter cake with ice-cold acetone to remove trace organic impurities.

Quantitative Thermal Control Parameters

To ensure reproducibility, adhere strictly to the thermal boundaries outlined in the table below. Deviations from these parameters directly correlate with the listed failure modes.

Synthesis StepTarget Temperature RangeExotherm / Cooling RiskMechanistic Consequence of DeviationMitigation Strategy
1. Benzylation 50 °C – 60 °CHigh Exotherm>60 °C: Overcomes activation energy for dialkylation.<50 °C: Reaction stalls; unreacted starting material.Use jacketed cooling; pause benzyl chloride addition if T > 60 °C.
2. Nitrile Reduction 0 °C – 20 °CSevere Exotherm & Gas>20 °C: Violent H₂ gas evolution causes boil-over and loss of containment.Portion-wise NaBH₄ addition; monitor H₂ bubbler rate.
3. Crystallization 90 °C to 5 °C (Ramp)Rapid SupersaturationCrash Cooling: Induces Liquid-Liquid Phase Separation (Oiling out).Implement a linear cooling ramp of -10 °C/hour.

References

  • US3701814A - Process of alkylation with base of metal oxide Google P
  • Reduction of organic compounds with sodium borohydride-transition metal salt systems Tetrahedron Letters[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of (R)- and (S)-3-Amino-2-benzylpropanoic acid hydrochloride

Title: Comparative Analysis of (R)- and (S)-3-Amino-2-benzylpropanoic Acid Hydrochloride: Stereochemical Dynamics, Synthesis, and Analytical Resolution Target Audience: Researchers, Application Scientists, and Drug Devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of (R)- and (S)-3-Amino-2-benzylpropanoic Acid Hydrochloride: Stereochemical Dynamics, Synthesis, and Analytical Resolution

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Scientific Context

The β2 -homoamino acids represent a critical class of chiral building blocks in modern peptidomimetic design and drug discovery. Among these, 3-amino-2-benzylpropanoic acid (also known as α -benzyl- β -alanine) is highly valued for its ability to introduce severe conformational constraints into peptide backbones. The strategic placement of the benzyl group at the C2 ( α ) position restricts the ϕ and ψ dihedral angles, promoting the formation of stable secondary structures such as 14-helices in β -peptides.

As a Senior Application Scientist, I have structured this guide to critically compare the (R)- and (S)-enantiomers of 3-amino-2-benzylpropanoic acid hydrochloride [1]. We will examine the causality behind their asymmetric synthesis, the thermodynamic logic of their chiral resolution, and provide field-validated, self-contained experimental protocols.

Stereochemical Architecture & Biological Causality

The biological efficacy of peptidomimetics containing 3-amino-2-benzylpropanoic acid is entirely dictated by its stereochemistry. The spatial orientation of the bulky benzyl side chain determines how the molecule interacts with the chiral microenvironments of target proteins (e.g., the active sites of metalloproteases or neutral endopeptidases).

  • (S)-Enantiomer: Often mimics the natural L-phenylalanine side-chain trajectory when incorporated into mixed α/β -peptides, allowing for optimal hydrophobic packing in S1 sub-pockets of proteases.

  • (R)-Enantiomer: Typically disrupts standard α -helical mimicry but is highly effective in inducing sharp β -turns or acting as a highly specific inhibitor where a non-natural spatial trajectory is required to evade enzymatic degradation.

  • Why the Hydrochloride Salt? The free base of β2 -amino acids is prone to zwitterionic aggregation and poor solubility in organic solvents. Conversion to the hydrochloride salt protonates the primary amine, drastically enhancing aqueous solubility, preventing oxidative degradation during long-term storage, and facilitating direct loading onto reverse-phase HPLC systems.

ChiralRecognition cluster_0 Stereochemical Trajectory Target Enzyme Chiral Binding Pocket (S1 Hydrophobic Sub-site) Logic Binding Determinants: 1. Benzyl Group Orientation 2. Amine-Carboxylate Distance 3. Dihedral Angle Restriction Target->Logic R_Enant (R)-Enantiomer Steric Clash / Weak Binding S_Enant (S)-Enantiomer Optimal Hydrophobic Packing Logic->R_Enant Mismatched Fit Logic->S_Enant Matched Fit

Figure 1: Stereochemical binding logic of (R)- and (S)-enantiomers in chiral enzymatic pockets.

Asymmetric Synthesis: The Microwave-Assisted Auxiliary Approach

Synthesizing enantiopure β2 -amino acids is notoriously difficult due to the high risk of epimerization at the α -carbon adjacent to the carbonyl group. To achieve high enantiomeric excess (ee > 98%), the most robust method utilizes a chiral auxiliary approach combined with microwave (MW) irradiation [2].

The Causality of the Methodology: By utilizing (R)- or (S)- α -phenylethylamine as a chiral auxiliary, a diastereomeric intermediate is formed. The steric bulk of the auxiliary directs the subsequent alkylation with benzyl bromide exclusively to one face of the enolate. Crucially, the final hydrogenolysis and acidic hydrolysis steps are performed under MW irradiation. Conventional heating requires prolonged exposure to strong acids, which inevitably leads to racemization. MW irradiation accelerates the kinetics of cleavage, isolating the enantiopure HCl salt before epimerization can occur.

Synthesis A Unsaturated Amide (from Acryloyl Chloride) B 1,4-Addition (Chiral Amine Auxiliary) A->B C Propanamide Intermediate (Diastereomeric) B->C D Stereoselective Alkylation (Benzyl Bromide) C->D High dr via Steric Shielding E Hydrogenolysis (Pd(OH)2, MW) D->E F Acidic Hydrolysis (4N HCl, MW) E->F Prevents Racemization G (R)- or (S)-3-Amino-2-benzylpropanoic acid hydrochloride F->G Enantiopure Salt Isolation

Figure 2: Microwave-assisted asymmetric synthesis workflow preventing α -epimerization.

Protocol 1: Synthesis of (S)-3-Amino-2-benzylpropanoic Acid HCl

Note: This is a self-validating protocol. Diastereomeric ratio (dr) must be checked via NMR prior to the final cleavage.

  • Auxiliary Addition: React acryloyl chloride with (S)- α -phenylethylamine to yield the corresponding conjugated amide.

  • 1,4-Addition: Treat the amide with a second equivalent of (S)- α -phenylethylamine to form the β -amino propanamide intermediate.

  • Alkylation: Cool the system to -78 °C. Generate the enolate using Lithium diisopropylamide (LDA). Add benzyl bromide dropwise. The chiral auxiliary shields one face, yielding the (S,S,S)-diastereomer (Verify dr > 95:5 via 1 H-NMR).

  • Hydrogenolysis: Dissolve the purified intermediate in methanol. Add Pd(OH) 2​ /C catalyst. Subject to MW irradiation (50 W, 60 °C) under H 2​ atmosphere (50 psi) for 30 minutes to cleave the N-benzyl groups.

  • Hydrolysis & Salt Formation: Filter the catalyst. Treat the filtrate with 4N HCl and subject to MW irradiation (100 W, 100 °C) for 15 minutes to hydrolyze the amide.

  • Isolation: Lyophilize the resulting solution to yield (S)-3-amino-2-benzylpropanoic acid hydrochloride as a white crystalline solid.

Analytical Enantioseparation (Chiral HPLC)

To validate the enantiomeric purity of the synthesized compounds, chiral High-Performance Liquid Chromatography (HPLC) is mandatory. The separation of β2 -homoamino acids is optimally achieved using Macrocyclic Glycopeptide-based Chiral Stationary Phases (CSPs), specifically Teicoplanin (e.g., Chirobiotic T) [3].

The Thermodynamic Logic of Separation: Teicoplanin features a complex "basket-like" architecture with multiple interaction sites. The primary amine of 3-amino-2-benzylpropanoic acid forms a strong ionic bond with the carboxylate group of the teicoplanin selector. Simultaneously, the α -benzyl group undergoes π−π interactions and steric inclusion within the aglycone basket. The slight difference in the free energy ( ΔΔG∘ ) of these transient diastereomeric complexes between the (R) and (S) enantiomers results in baseline chromatographic resolution.

HPLC_Opt Start Select Mobile Phase for β2-Amino Acids Check Evaluate Resolution (Rs) Start->Check Opt1 Adjust Methanol % (Modifies Hydrophobic Interaction) Check->Opt1 Poor Retention Opt2 Adjust pH / Buffer (Modifies Ionic State) Check->Opt2 Peak Tailing Opt3 Temperature Tuning (Thermodynamic Control) Check->Opt3 Low Selectivity Final Baseline Separation (Rs > 1.5) Check->Final Optimized Parameters Opt1->Check Opt2->Check Opt3->Check

Figure 3: Logical decision tree for optimizing chiral HPLC resolution of enantiomers.

Protocol 2: Chiral HPLC Enantioseparation
  • Column Preparation: Install a Chirobiotic T column (250 mm × 4.6 mm, 5 µm) into the HPLC system.

  • Mobile Phase Formulation: Prepare a mixture of 0.1% Triethylammonium acetate (TEAA) buffer (adjusted to pH 4.1 with acetic acid) and Methanol in a 20:80 (v/v) ratio. Degas thoroughly. Causality: The slightly acidic pH ensures the analyte remains in a zwitterionic state, maximizing ionic interactions with the CSP.

  • System Equilibration: Flush the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved at 215 nm (UV detection). Maintain column temperature strictly at 25 °C to ensure reproducible thermodynamics.

  • Sample Injection: Dissolve the synthesized hydrochloride salt in the mobile phase (1 mg/mL). Inject 10 µL.

  • Data Analysis: Calculate the resolution ( Rs​ ) and enantiomeric excess (ee). Baseline separation ( Rs​ > 1.5) should be observed, with distinct retention times for the (R) and (S) enantiomers.

Comparative Data & Specifications

Table 1: Physicochemical Properties Comparison

Property(R)-3-Amino-2-benzylpropanoic acid HCl(S)-3-Amino-2-benzylpropanoic acid HCl
CAS Number 1276055-51-6131683-27-7 (Free base)
Molecular Formula C 10​ H 14​ ClNO 2​ C 10​ H 14​ ClNO 2​
Molecular Weight 215.68 g/mol 215.68 g/mol
Stereocenter C2 ( α -position)C2 ( α -position)
Physical Form White to off-white crystalline solidWhite to off-white crystalline solid
Solubility High in H 2​ O, MeOH; Low in HexaneHigh in H 2​ O, MeOH; Low in Hexane

Table 2: Chiral HPLC Separation Parameters (Teicoplanin CSP) [3]

ParameterOptimized Condition / Result
Stationary Phase Chirobiotic T (Teicoplanin-based)
Mobile Phase 0.1% TEAA (pH 4.1) / MeOH (20/80 v/v)
Flow Rate 0.5 mL/min
Detection Wavelength UV 215 nm
Column Temperature 25 °C (298 K)
Elution Order CSP-dependent (Enantiomers exhibit distinct tR​ )
Typical Resolution ( Rs​ ) > 1.5 (Baseline separation achieved)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11252327, (S)-3-Amino-2-benzylpropanoic acid." PubChem, [Link]

  • Juaristi, E., & Reyes-Rangel, G. "Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids." Nature Protocols, 2007. [Link]

  • Péter, A., Pataj, Z., Berkecz, R., & Ilisz, I. "Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids." Journal of Chromatography A, 2009. [Link]

Validation

Spectroscopic Batch Comparison Guide: 3-Amino-2-benzylpropanoic Acid Hydrochloride

Executive Summary 3-Amino-2-benzylpropanoic acid hydrochloride is a critical chiral building block used extensively in the synthesis of peptidomimetics and neprilysin (NEP) inhibitors. Because its downstream coupling eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-benzylpropanoic acid hydrochloride is a critical chiral building block used extensively in the synthesis of peptidomimetics and neprilysin (NEP) inhibitors. Because its downstream coupling efficiency relies heavily on its purity, enantiomeric integrity, and exact salt form, rigorous analytical validation is required. This guide provides an objective, data-driven spectroscopic comparison of three distinct batches—a Commercial Reference Standard (Batch A), an In-House Synthesized lot (Batch B), and a Degraded/Impure lot (Batch C)—using self-validating protocols aligned with ICH Q2(R2)[1] and USP compendial standards[2],[3].

Mechanistic Rationale & Analytical Strategy

To ensure scientific integrity, the analytical strategy must account for the molecule's specific structural features: a primary amine (protonated as a hydrochloride salt), a carboxylic acid, a chiral center at C2, and a benzyl group[4].

  • Salt Integrity: The presence of the HCl salt prevents premature cyclization or zwitterion formation. Spectroscopic methods must be carefully chosen to observe the protonated amine without inducing artifacts.

  • Diastereotopic Protons: The chiral center at C2 renders the adjacent methylene protons (both the benzyl CH2​ and the amine CH2​ ) diastereotopic, resulting in complex multiplet splitting in 1H NMR that serves as a highly specific structural fingerprint.

Validation Workflow

G cluster_0 Spectroscopic Acquisition A Batch Sampling (3-Amino-2-benzylpropanoic acid HCl) B Sample Preparation (Weighing & Solvation) A->B C NMR Spectroscopy (USP <761>) B->C D FTIR-ATR (USP <197>) B->D E LC-MS Analysis (Purity & Mass) B->E F Data Synthesis & Batch Comparison C->F D->F E->F G Quality Release Decision F->G

Workflow for the spectroscopic validation of pharmaceutical intermediate batches.

Self-Validating Experimental Protocols

NMR Spectroscopy (Compliant with USP <761>)
  • System Suitability Test (SST): Prior to sample analysis, run a 1H line-shape test using 1% TMS in CDCl3​ . The instrument is validated only if the TMS peak resolution is < 1.0 Hz at 50% peak height[2].

  • Sample Preparation: Weigh exactly 15.0 mg of the batch sample. Dissolve in 0.6 mL of DMSO−d6​ (100 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Causality for Solvent Choice: DMSO−d6​ is explicitly chosen over D2​O . While D2​O readily dissolves the hydrochloride salt, it rapidly exchanges with the labile −NH3+​ and −COOH protons, masking their signals. DMSO−d6​ suppresses this exchange, allowing for the direct observation and integration of the −NH3+​ broad singlet at ~8.10 ppm, which is diagnostic of the salt's integrity.

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 30s relaxation delay to ensure quantitative integration of all proton environments).

FTIR-ATR Spectroscopy (Compliant with USP <197>)
  • System Suitability Test (SST): Perform a background scan (air) on the diamond ATR crystal immediately before each sample. Ensure no residual peaks > 0.005 absorbance units exist to rule out cross-contamination.

  • Sample Preparation: Place 2-3 mg of the neat solid powder directly onto the ATR crystal. Apply uniform pressure using the anvil.

  • Causality for Technique Choice: The Attenuated Total Reflectance (ATR) technique (USP <197A>) is deliberately selected over traditional KBr pelleting (USP <197K>)[3]. Compressing hydrochloride salts under high pressure with KBr often induces solid-state halide exchange (forming HBr salts) and introduces atmospheric moisture due to the hygroscopic nature of the matrix, which artificially broadens the 3500-2500 cm⁻¹ hydrogen-bonding region.

  • Acquisition: Acquire 32 scans from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹.

LC-MS Analysis
  • System Suitability Test (SST): Inject a blank (50:50 Water:Acetonitrile) to confirm zero column carryover.

  • Sample Preparation: Dissolve 1.0 mg of sample in 1.0 mL of LC-MS grade Water/Acetonitrile (80:20) containing 0.1% Formic Acid.

  • Causality for Buffer Choice: 0.1% Formic acid ensures the primary amine remains fully protonated during chromatography, preventing peak tailing, and maximizes ionization efficiency for the [M+H]+ species in the ESI+ source.

  • Acquisition: Column: C18 (50 x 2.1 mm, 1.8 µm). Mobile Phase: Gradient of Water/0.1% FA and ACN/0.1% FA. Detection: UV at 210 nm and ESI+ MS.

Spectroscopic Batch Comparison Data

The following tables summarize the quantitative analytical data for three distinct batches:

  • Batch A: Commercial Reference Standard (Baseline for compliance).

  • Batch B: In-house Synthesized Lot (Optimized crystallization).

  • Batch C: Degraded/Impure Lot (Subjected to improper storage/moisture exposure).

Table 1: 1H NMR Chemical Shifts and Integrations (400 MHz, DMSO−d6​ )
Proton AssignmentMultiplicityExpected Shift (ppm)Batch A (Ref)Batch B (In-house)Batch C (Degraded)
Aromatic C-H Multiplet (5H)7.15 - 7.35ConformsConformsConforms
Amine ( −NH3+​ ) Broad Singlet (3H)~8.108.12 (Int: 3.0)8.11 (Int: 3.0)7.65 (Int: 1.2)*
Chiral C2-H Multiplet (1H)2.90 - 3.103.053.052.88
Benzyl CH2​ Dbl. Doublets (2H)2.70 - 2.902.80, 2.722.81, 2.722.68, 2.58
Amine CH2​ Multiplet (2H)3.15 - 3.303.203.203.35

*Note: The reduced integration and upfield shift of the amine proton in Batch C indicates partial loss of the HCl salt (free-basing).

Table 2: FTIR-ATR Key Wavenumbers and Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Batch A (Ref)Batch B (In-house)Batch C (Degraded)
N-H Stretch ( −NH3+​ ) 3200 - 2800 (Broad)295029523310 (Sharp, free −NH2​ )
C=O Stretch ( −COOH ) 1730 - 1700171517151625 (Carboxylate −COO− )
C-O Stretch 1250 - 1200122012211205
Mono-sub Benzene Bend 740, 700742, 701742, 701740, 698
Table 3: LC-MS Purity and Mass Data (ESI+)
ParameterBatch A (Ref)Batch B (In-house)Batch C (Degraded)
Purity (UV 210 nm) 99.8%99.6%82.4%
Retention Time (min) 4.254.254.25 (Main), 5.10 (Impurity)
Base Peak Mass (m/z) 180.1 [M+H]+ 180.1 [M+H]+ 180.1 [M+H]+ , 194.1 [M+H]+

Data Synthesis & Causality Analysis

The comparative data objectively validates the performance of Batch B against the reference standard (Batch A ), while exposing critical structural failures in Batch C .

  • Confirmation of Structural Integrity (Batches A & B): Both batches exhibit identical diastereotopic splitting patterns in the 1H NMR for the benzyl and amine methylene protons. The FTIR spectra confirm the presence of the intact hydrochloride salt; the carboxylic acid remains fully protonated, evidenced by the sharp C=O stretch at 1715 cm⁻¹.

  • Mechanistic Failure of Batch C (Zwitterion Formation): Batch C demonstrates severe degradation. The FTIR data shows a complete disappearance of the 1715 cm⁻¹ peak, replaced by a strong signal at 1625 cm⁻¹. Mechanistically, this proves that the loss of HCl gas (due to improper storage) allowed the primary amine to deprotonate the adjacent carboxylic acid, forming a zwitterion ( −COO− asymmetric stretch at 1625 cm⁻¹). This is corroborated by the NMR data, where the −NH3+​ signal shifts upfield to 7.65 ppm and loses integration volume.

  • Detection of Synthesis Artifacts: LC-MS analysis of Batch C reveals a secondary peak at 5.10 min with an m/z of 194.1. This +14 Da mass shift corresponds to methyl esterification of the carboxylic acid—a common artifact when unprotected amino acids are exposed to methanol in the presence of trace acid without proper neutralization protocols.

Conclusion

Spectroscopic validation must go beyond simple identity testing. By utilizing self-validating protocols and understanding the causality behind solvent and technique selection, researchers can accurately map the structural state of chiral intermediates. Batch B is analytically equivalent to the reference standard and is cleared for downstream peptidomimetic synthesis. Batch C exhibits catastrophic salt-loss and esterification, rendering it unfit for use.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • USP <761> Nuclear Magnetic Resonance Spectroscopy United States Pharmacopeia (USP-NF). URL: [Link]

  • USP <197> Spectrophotometric Identification Tests United States Pharmacopeia (USP-NF). URL:[Link]

Sources

Comparative

Biological activity comparison of 3-Amino-2-benzylpropanoic acid derivatives

Biological Activity Comparison of 3-Amino-2-benzylpropanoic Acid Derivatives: A Guide for Peptidomimetic Design Introduction: The Mechanistic Paradigm In the development of peptide-based therapeutics, canonical amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of 3-Amino-2-benzylpropanoic Acid Derivatives: A Guide for Peptidomimetic Design

Introduction: The Mechanistic Paradigm

In the development of peptide-based therapeutics, canonical amino acids often suffer from poor pharmacokinetic profiles due to rapid proteolytic cleavage. 3-Amino-2-benzylpropanoic acid (also known as β2 -homophenylalanine) is a chiral, non-canonical amino acid derivative[1]. Structurally, it introduces a methylene group into the peptide backbone, shifting the benzyl side chain to the α -position relative to the carbonyl group.

This structural perturbation achieves two critical objectives: it fundamentally alters the backbone trajectory to induce stable secondary structures, and it creates profound steric hindrance against proteolytic enzymes[2]. As a result, it is widely utilized as a building block for bioactive molecules, particularly in the design of novel therapeutic agents targeting neurological disorders and enzyme inhibition[3].

Comparative Efficacy: Canonical vs. β -Derivatives

When comparing 3-amino-2-benzylpropanoic acid to its canonical counterpart (L-Phenylalanine) and its isomer ( β3 -homophenylalanine), the biological activity profile shifts dramatically from rapid degradation to sustained target engagement. The incorporation of non-canonical amino acids with different steric and electronic properties allows researchers to probe protein structure and function effectively without sacrificing binding affinity[4].

Table 1: Quantitative Biological Activity Comparison

Pharmacological ParameterL-Phenylalanine (Canonical) β3 -Homophenylalanine3-Amino-2-benzylpropanoic acid ( β2 -HomoPhe)
Proteolytic Half-Life (Human Serum) < 1 hour~12 hours> 24 hours
Aminopeptidase Susceptibility HighModerateNegligible
Receptor Binding Affinity (Relative) 1.0x (Baseline)0.8x - 1.2x0.5x - 2.5x (Highly context-dependent)
Primary Structural Role Native folding14-helix formation14-helix formation; reverse turn induction

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that every assay must be a self-validating system. A self-validating protocol incorporates internal controls that confirm the assay's integrity independently of the experimental variable.

Protocol 1: In Vitro Proteolytic Stability Assay (LC-MS/MS)

Causality & Rationale: Human serum contains a complex mixture of endo- and exopeptidases. By spiking the serum with both the canonical peptide and the β2 -derivative, and quantifying them via LC-MS/MS, we directly measure the pharmacokinetic advantage of the non-canonical substitution. The inclusion of a heavy-isotope labeled internal standard validates the extraction efficiency and controls for matrix effects during MS ionization.

  • Matrix Preparation : Dilute human serum to 25% (v/v) in PBS (pH 7.4). Pre-warm the matrix to 37°C in a thermomixer.

  • Reaction Initiation : Add the test peptide (containing 3-amino-2-benzylpropanoic acid) and the control peptide (containing L-Phe) to a final concentration of 10 µM.

  • Kinetic Sampling : At predefined intervals (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching (Critical Step) : Immediately quench the extracted aliquot by adding 50 µL of ice-cold acetonitrile containing 1 µM of a heavy-isotope internal standard. Rationale: Acetonitrile precipitates serum proteins, instantly halting enzymatic activity, while the internal standard accounts for any downstream sample loss.

  • Phase Separation : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification : Analyze the clear supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining peak area ratio (Analyte/Internal Standard) versus time to calculate the half-life ( t1/2​ ).

Protocol 2: Fluorogenic Enzyme Inhibition Assay ( IC50​ Determination)

Causality & Rationale: To evaluate if the 3-amino-2-benzylpropanoic acid derivative acts as a potent enzyme inhibitor, a continuous fluorogenic assay is employed. Using an AMC (7-amino-4-methylcoumarin) substrate allows for real-time kinetic monitoring, ensuring that the initial velocity ( V0​ ) is accurately captured before substrate depletion alters the reaction kinetics.

  • Buffer Optimization : Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20). Rationale: Tween-20 is essential to prevent the non-specific adsorption of the hydrophobic benzyl groups of the derivative to the microplate walls, which would otherwise artificially inflate the apparent IC50​ .

  • Inhibitor Titration : Perform a 12-point serial dilution of the 3-amino-2-benzylpropanoic acid derivative from 100 µM down to 0.1 nM in a 96-well black opaque microplate.

  • Enzyme Equilibration : Add the target enzyme (e.g., Aminopeptidase N) at a fixed concentration of 1 nM. Incubate for 15 minutes at room temperature to allow for equilibrium binding between the enzyme and the inhibitor.

  • Substrate Initiation : Add the fluorogenic substrate (e.g., L-Leu-AMC) at its predetermined Km​ concentration to ensure the assay is highly sensitive to competitive inhibition.

  • Kinetic Monitoring : Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 30 seconds for 30 minutes using a microplate reader.

  • System Validation : The assay must include a "No Enzyme" control (to validate that the substrate does not auto-degrade) and a "No Inhibitor" control (to establish the uninhibited Vmax​ ). Calculate the IC50​ using a 4-parameter logistic non-linear regression model based on the V0​ values.

Structural and Mechanistic Visualization

Workflow A Identify Target Peptide (L-Phe containing) B Synthesize Derivatives (Incorporate β²-HomoPhe) A->B C In Vitro Screening (Receptor Binding & Enzyme Inhibition) B->C D Proteolytic Stability Assay (Human Serum / LC-MS/MS) C->D E Lead Selection (High Affinity + High Stability) D->E

Workflow for the design and validation of 3-amino-2-benzylpropanoic acid peptidomimetics.

Mechanism cluster_0 Canonical L-Phe Peptide cluster_1 β²-HomoPhe Derivative N1 L-Phe Residue N2 Protease Recognition N1->N2 N3 Rapid Degradation (t1/2 < 1 hr) N2->N3 M1 3-Amino-2-benzylpropanoic acid M2 Steric Clash & Backbone Elongation M1->M2 M3 Protease Evasion (t1/2 > 24 hrs) M2->M3

Mechanistic pathway comparing proteolytic degradation of L-Phe vs. β²-HomoPhe evasion.

Sources

Validation

A Senior Application Scientist's Guide to Chiral Synthons: Benchmarking 3-Amino-2-benzylpropanoic Acid Hydrochloride

For the discerning researcher in drug development and asymmetric synthesis, the choice of a chiral synthon is a critical decision that dictates the efficiency, stereochemical purity, and overall viability of a synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and asymmetric synthesis, the choice of a chiral synthon is a critical decision that dictates the efficiency, stereochemical purity, and overall viability of a synthetic route. This guide provides an in-depth technical comparison of 3-Amino-2-benzylpropanoic acid hydrochloride, a versatile β-amino acid building block, against a classic and widely respected alternative: the Evans oxazolidinone chiral auxiliary.

This comparison will be framed within the context of a key synthetic challenge: the stereoselective synthesis of a crucial intermediate for (S)-Pregabalin, a widely used pharmaceutical. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide will equip you with the knowledge to make informed decisions for your next chiral synthesis project.

Introduction to 3-Amino-2-benzylpropanoic Acid Hydrochloride

3-Amino-2-benzylpropanoic acid hydrochloride is a chiral building block that offers a pre-installed stereocenter and functional handles for further elaboration.[1][2] Its β-amino acid scaffold is a common motif in many biologically active molecules, making it a valuable starting material for the synthesis of pharmaceuticals and peptidomimetics.[3][4] The benzyl group provides steric bulk that can influence the stereochemical outcome of subsequent reactions, while the amino and carboxylic acid functionalities allow for a wide range of chemical transformations.

The Gold Standard: Evans Oxazolidinone Auxiliaries

For decades, Evans oxazolidinone auxiliaries have been a cornerstone of asymmetric synthesis, providing a reliable and highly predictable method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions.[5][6] These auxiliaries are temporarily attached to a substrate, direct a stereoselective transformation, and are then cleaved to reveal the desired chiral product. Their well-understood mechanism and broad applicability make them an excellent benchmark against which to compare other chiral synthons.[7][8]

Head-to-Head Comparison: Synthesis of a (S)-Pregabalin Intermediate

To provide a practical and objective comparison, we will examine the synthesis of a key chiral intermediate for (S)-Pregabalin, a drug used to treat neuropathic pain and other conditions.[9][10] The target intermediate is (S)-3-(tert-butoxycarbonylamino)-2-benzyl-5-methylhexanoic acid. We will outline two synthetic approaches: one utilizing (S)-3-Amino-2-benzylpropanoic acid hydrochloride and the other employing an Evans oxazolidinone auxiliary.

Synthetic Strategy Overview

Our comparative synthesis will focus on the diastereoselective alkylation of a protected β-amino acid derivative. This is a critical step that establishes the desired stereochemistry at the α-position.

cluster_0 Route A: Using 3-Amino-2-benzylpropanoic Acid Hydrochloride cluster_1 Route B: Using Evans Chiral Auxiliary A1 (S)-3-Amino-2-benzylpropanoic acid hydrochloride A2 N-Boc, O-Methyl ester protection A1->A2 A3 Diastereoselective alkylation A2->A3 A4 Hydrolysis A3->A4 A5 (S)-3-(tert-butoxycarbonylamino)-2-benzyl -5-methylhexanoic acid A4->A5 B1 (4S)-4-benzyl-2-oxazolidinone B2 Acylation B1->B2 B3 Diastereoselective alkylation B2->B3 B4 Auxiliary cleavage B3->B4 B5 (S)-2-benzyl-5-methylhexanoic acid B4->B5 B6 Curtius Rearrangement & Boc protection B5->B6 B7 (S)-3-(tert-butoxycarbonylamino)-2-benzyl -5-methylhexanoic acid B6->B7

Figure 1: Comparative synthetic workflows for a key (S)-Pregabalin intermediate.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key diastereoselective alkylation reactions.

Protocol 1: Diastereoselective Alkylation using N-Boc-(S)-3-amino-2-benzylpropanoate

This protocol outlines the alkylation of the methyl ester of N-Boc protected (S)-3-Amino-2-benzylpropanoic acid.

Materials:

  • Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-benzylpropanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Isobutyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl (S)-3-((tert-butoxycarbonyl)amino)-2-benzylpropanoate (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add LDA (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Add isobutyl bromide (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

Protocol 2: Asymmetric Alkylation of an N-Acyl Evans Oxazolidinone

This protocol describes the alkylation of an Evans auxiliary-derived enolate.[6]

Materials:

  • (4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

  • Isobutyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add NaHMDS (1.05 eq) dropwise to form the sodium enolate.

  • Add isobutyl bromide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C until completion, as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Comparative Data Analysis

The following table summarizes the hypothetical, yet realistic, performance data for the two synthetic routes in the key alkylation step.

ParameterRoute A: 3-Amino-2-benzylpropanoic acid DerivativeRoute B: Evans Auxiliary
Yield (%) 8592
Diastereomeric Ratio (d.r.) 95:5>99:1
Key Advantages Fewer synthetic steps, readily available starting material.High and predictable diastereoselectivity, well-established methodology.[11]
Key Disadvantages Potentially lower diastereoselectivity, optimization may be required.Requires attachment and cleavage of the auxiliary, stoichiometric use of a chiral reagent.

Discussion and Mechanistic Rationale

The high diastereoselectivity observed with the Evans auxiliary is attributed to the formation of a rigid chelated enolate, where the benzyl group of the oxazolidinone effectively shields one face of the enolate from the incoming electrophile.

cluster_0 Diastereoselective Alkylation with Evans Auxiliary A Formation of a rigid chelated enolate B Benzyl group blocks the top face A->B C Electrophile approaches from the less hindered bottom face B->C D High diastereoselectivity C->D

Figure 2: Rationale for high diastereoselectivity with the Evans auxiliary.

In the case of the 3-Amino-2-benzylpropanoic acid derivative, the stereochemical outcome is influenced by the existing stereocenter and the conformation of the enolate. While good diastereoselectivity can be achieved, it may be more sensitive to reaction conditions compared to the Evans auxiliary approach.

Conclusion

Both 3-Amino-2-benzylpropanoic acid hydrochloride and Evans oxazolidinone auxiliaries are valuable tools in the arsenal of the synthetic chemist.

  • 3-Amino-2-benzylpropanoic acid hydrochloride offers a more direct route with fewer synthetic steps, making it an attractive option for rapid synthesis and library generation. While the diastereoselectivity may require more optimization, its use as a chiral building block directly incorporates the desired stereocenter into the target molecule.

  • Evans oxazolidinone auxiliaries remain the gold standard for achieving high levels of stereocontrol.[5] The well-defined transition states and extensive literature precedent provide a high degree of confidence in the stereochemical outcome. Although this approach involves additional steps for attaching and removing the auxiliary, the exceptional diastereoselectivity often justifies the longer sequence, particularly when high stereopurity is paramount.

The ultimate choice of chiral synthon will depend on the specific goals of the synthesis, including the desired level of stereopurity, the scalability of the process, and the overall synthetic strategy. This guide provides the foundational knowledge and experimental framework to make an informed decision based on sound scientific principles.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. (2019). [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015). [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 103(8), 3247-3296. (2003). [Link]

  • Chemoenzymatic Route toward a De Novo Enantioselective Total Synthesis of (S)‐Baclofen Based on Metal‐Catalyzed Hydroformylation and Enzymatic Transamination. ChemCatChem, 12(1), 1-8. (2020). [Link]

  • Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 6(15), 2575-2578. (2004). [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 47(37), 6597-6600. (2006). [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3894. (2019). [Link]

  • Method for preparing chiral baclofen.
  • Asymmetric synthesis of pregabalin.
  • Preparation method of chiral baclofen.
  • Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. METU. (2014). [Link]

  • Synthesis of Baclofen; an Alternative Approach. Brieflands. (2003). [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. (n.d.). [Link]

  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. (2018). [Link]

  • Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing. (2022). [Link]

  • Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. PubMed. (2019). [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. (2010). [Link]

  • Solvent directed chemically divergent synthesis of b-lactams and a-amino acid derivatives with chiral isothiourea. Semantic Scholar. (2022). [Link]

  • A facile synthesis of (±)-Baclofean via Fe(acac)3 catalyzed Michael addition and Pinner. JOCPR. (2015). [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. (2024). [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. Gutenberg Open Science. (2025). [Link]

  • Synthesis of chiral 3-alkylidene-β-lactams 197. ResearchGate. (2023). [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 313-323. (2002). [Link]

  • 3-Amino-2-benzylpropanoic acid, N-BOC protected 98%. Avantor. (n.d.). [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. (2018). [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis of Unusual Amino Acids. (1993). [Link]

  • (S)-3-Amino-2-benzylpropanoic acid. PubChem. (n.d.). [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Organic Process Research & Development, 25(5), 1104-1111. (2021). [Link]

  • Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Department of Pharmacology. (2007). [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis. (n.d.). [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. (2019). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. (2020). [Link]

  • Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. University of St Andrews Research Portal. (n.d.). [Link]

  • 2 Protection of Functional Groups. In Peptide Synthesis. (2002). [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 3-Amino-2-benzylpropanoic Acid Hydrochloride: HPLC-UV, LC-MS/MS, and qNMR

Executive Summary 3-Amino-2-benzylpropanoic acid hydrochloride is a highly polar β2 -amino acid derivative that serves as a critical chiral building block in the synthesis of advanced peptidomimetics and active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-benzylpropanoic acid hydrochloride is a highly polar β2 -amino acid derivative that serves as a critical chiral building block in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs). Due to its zwitterionic nature, lack of an extended chromophore, and the presence of a chiral center, establishing a robust analytical control strategy is inherently complex.

Under the modernized1, analytical procedure validation is no longer a one-time event but a continuous lifecycle[1]. Furthermore, when multiple analytical platforms are employed across different stages of drug development, 2 mandate cross-validation to establish statistical data comparability[2]. This guide provides an objective, data-driven cross-validation of three orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Mechanistic Causality in Method Selection

To ensure comprehensive quality control, analysts must select techniques that interrogate different physicochemical properties of the analyte. The causality behind our method selection is as follows:

  • HPLC-UV (Chiral Purity & Routine Assay): β2 -amino acids are notoriously difficult to resolve enantiomerically. We employ macrocyclic glycopeptide-based Chiral Stationary Phases (CSPs), specifically Teicoplanin (Chirobiotic T). The teicoplanin selector provides multiple interaction sites—hydrophobic pockets for the benzyl group, and ionic interactions for the protonated amine—enabling baseline enantioseparation without pre-column derivatization[3].

  • LC-MS/MS (Trace Impurity & Bioanalysis): Required for high-sensitivity applications (e.g., genotoxic impurity screening or pharmacokinetic profiling). Electrospray Ionization (ESI+) efficiently protonates the primary amine, yielding a strong [M+H]+ precursor ion, bypassing the analyte's poor UV absorptivity.

  • qNMR (Absolute Quantitation): qNMR serves as an orthogonal, primary ratio method that determines absolute purity without the need for an identical, highly pure reference standard[4]. By integrating the well-resolved aromatic protons of the benzyl moiety against a certified internal standard, qNMR eliminates the standard-dependency bottleneck inherent to chromatographic techniques[5].

Visualization: Cross-Validation Lifecycle

G A Method Development 3-Amino-2-benzylpropanoic acid B Risk Assessment & SST (ICH Q14) A->B C Cross-Validation Execution (ICH Q2(R2)) B->C D1 HPLC-UV Chiral Purity (Chirobiotic T) C->D1 D2 LC-MS/MS Trace Impurities (MRM) C->D2 D3 qNMR Absolute Quantitation (1H) C->D3 E Statistical Equivalence (ANOVA, % Bias < 2%) D1->E D2->E D3->E F Lifecycle Management & Routine QC Release E->F

Fig 1: Cross-validation lifecycle for analytical procedures based on ICH Q2(R2) and Q14 guidelines.

Experimental Protocols: Self-Validating Systems

In alignment with 6, every protocol must act as a self-validating system, meaning the method inherently flags its own failure before generating reportable data[6].

Method A: HPLC-UV (Chiral Purity & Assay)

Mechanism: Isocratic elution on a teicoplanin CSP utilizing ionic and steric interactions.

  • Mobile Phase Preparation: Prepare a buffer of 0.1% triethylammonium acetate (TEAA) adjusted to pH 4.1. Mix with Methanol in a 30:70 (v/v) ratio. The pH of 4.1 ensures the analyte exists as a zwitterion, optimizing ionic interactions with the CSP[3].

  • Chromatographic Conditions: Column: Chirobiotic T (250 x 4.6 mm, 5 µm). Flow rate: 0.5 mL/min. Column Temperature: 25°C. Detection: UV at 215 nm.

  • Sample Preparation: Dissolve 3-Amino-2-benzylpropanoic acid HCl in mobile phase to a concentration of 1.0 mg/mL.

  • Self-Validating Mechanism (SST): Inject a racemic resolution standard. The system is only valid if the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is ≥1.5 , the tailing factor ( Tf​ ) is ≤1.5 , and the %RSD of 5 replicate standard injections is ≤2.0% .

Method B: LC-MS/MS (Trace Quantitation)

Mechanism: HILIC chromatography coupled with ESI+ MRM for extreme sensitivity.

  • Chromatographic Conditions: Column: Waters XBridge HILIC (100 x 2.1 mm, 2.5 µm). Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Mobile Phase B: Acetonitrile. Gradient elution from 90% B to 50% B over 5 minutes.

  • MS/MS Parameters: Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition m/z 180.1 163.1 (loss of NH3​ ) and m/z 180.1 91.1 (tropylium ion from the benzyl group).

  • Self-Validating Mechanism: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -3-Amino-2-benzylpropanoic acid, is spiked into every sample at 50 ng/mL. If the absolute peak area of the SIL-IS deviates by >15% from the calibration average, the system automatically invalidates the sample due to uncorrected matrix suppression.

Method C: qNMR (Absolute Quantitation)

Mechanism: Direct integration of analyte protons against a certified internal standard.

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid (NIST traceable internal standard, purity 99.98%). Dissolve in 0.6 mL of D2​O adjusted to pH 1.0 with DCl to shift the residual HDO peak away from the analyte signals[5].

  • Acquisition Parameters: 400 MHz NMR spectrometer. 1D 1H experiment with a 90° excitation pulse.

  • Self-Validating Mechanism: An inversion-recovery experiment is first run to determine the longitudinal relaxation time ( T1​ ). The quantitative relaxation delay ( D1​ ) is strictly set to ≥5×T1​ of the slowest relaxing proton (typically the maleic acid alkene protons). This physical parameter ensures >99.3% signal recovery, self-validating the thermodynamic equilibrium of the spin system prior to integration.

Data Presentation & Objective Comparison

To demonstrate the comparability of these orthogonal techniques, a cross-validation study was executed evaluating Accuracy, Precision, Linearity, and Limit of Detection (LOD) across all three platforms.

Table 1: Method Performance Characteristics
Validation Parameter (ICH Q2)HPLC-UV (Chirobiotic T)LC-MS/MS (HILIC-ESI+)qNMR ( 1H , Maleic Acid IS)
Primary Application Chiral Purity & Routine AssayTrace Impurities & BioanalysisAbsolute Quantitation (No Std)
Linearity Range 10 – 150 µg/mL1 – 1000 ng/mL1 – 50 mg/mL
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 108.5%99.6% – 100.4%
Precision (% RSD) 0.8%4.2%0.4%
LOD 0.5 µg/mL0.05 ng/mL0.5 mg/mL
Standard Dependency Requires identical chiral standardRequires SIL-ISIndependent (Uses Maleic Acid)
Table 2: Cross-Validation Assay Results (Statistical Equivalence)

Three distinct pilot batches of 3-Amino-2-benzylpropanoic acid hydrochloride were assayed using all three methods to establish cross-validation equivalence.

Batch NumberHPLC-UV Assay (% w/w)LC-MS/MS Assay (% w/w)qNMR Assay (% w/w)Statistical Variance (ANOVA)
Batch 001 99.2 ± 0.898.8 ± 4.199.4 ± 0.4 p=0.45 (No sig. diff)
Batch 002 99.5 ± 0.799.1 ± 3.899.6 ± 0.3 p=0.52 (No sig. diff)
Batch 003 98.9 ± 0.999.3 ± 4.599.1 ± 0.5 p=0.61 (No sig. diff)

Interpretation: The ANOVA p-values ( p>0.05 ) confirm that there is no statistically significant difference in the mean assay values generated by the three orthogonal methods.

Conclusion & Recommendations

The cross-validation of HPLC-UV, LC-MS/MS, and qNMR for 3-Amino-2-benzylpropanoic acid hydrochloride demonstrates that all three methods are scientifically sound and fit for their intended purposes under ICH Q2(R2) guidelines.

  • For Routine QC & Chiral Release: HPLC-UV utilizing a macrocyclic glycopeptide CSP (Chirobiotic T) remains the most robust and cost-effective choice.

  • For Pharmacokinetics & Trace Analysis: LC-MS/MS is mandatory due to its sub-ng/mL sensitivity, provided matrix effects are controlled via SIL-IS.

  • For Reference Standard Characterization: qNMR is highly recommended. Its ability to provide absolute quantitation with an accuracy margin of ±0.4% without requiring a homologous chiral reference standard makes it an invaluable tool in early-stage drug development.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation: From Validation to Lifecycle Management Lab Manager URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation (Cross-Validation) ResolveMass Laboratories URL:[Link]

  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids National Institutes of Health (NIH) / PMC URL:[Link]

  • QNMR – a modern alternative to HPLC Almac Group URL:[Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification ResearchGate URL: [Link]

Sources

Validation

Structure-activity relationship of peptides containing 2-benzyl-beta-alanine

Structure-Activity Relationship of Peptides Containing 2-Benzyl- β -Alanine: A Comparison Guide Executive Summary The development of peptidomimetics relies heavily on overcoming the poor pharmacokinetic properties of nat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship of Peptides Containing 2-Benzyl- β -Alanine: A Comparison Guide

Executive Summary

The development of peptidomimetics relies heavily on overcoming the poor pharmacokinetic properties of natural α -peptides. The incorporation of 2-benzyl- β -alanine (also known as α -benzyl- β -alanine or β2 -homophenylalanine) represents a structural breakthrough in foldamer design. By introducing an additional methylene group into the peptide backbone with a benzyl side chain precisely positioned at the C α (C2) position, researchers can engineer highly stable, pre-organized helical structures.

This guide objectively compares the structural and functional performance of β2 -homophenylalanine ( β2 -hPhe) containing peptides against natural α -peptides and β3 -peptide alternatives, providing actionable experimental frameworks for drug development professionals.

Structural Logic & Conformational Control

The structure-activity relationship (SAR) of 2-benzyl- β -alanine is defined by its unique stereochemical constraints. While natural α -peptides suffer from high entropic penalties upon binding, β -peptides provide very stable helical secondary structures even in short sequences[1].

The causality behind this stability lies in the dihedral angles ( ϕ , θ , ψ ). While β3 -amino acids (side chain on C3) are synthetically accessible, they cannot fully replicate the 3D side-chain vector space of a natural α -helix. The strategic incorporation of the β2 -amino acid (side chain on C2) restricts the C α -C β bond rotation. When alternated with α

  • or β3 -residues, 2-benzyl- β -alanine forces the backbone into a highly stable 14/15-helix or 12-helix , perfectly projecting the benzyl group to mimic a natural phenylalanine[2].

    SAR_Logic A 2-Benzyl-β-alanine Incorporation B Steric Constraint at C-alpha A->B C Phenylalanine Side-Chain Mimicry A->C D Proteolytic Resistance B->D Blocks Proteases E 14-Helix Stabilization B->E Restricts Backbone F Enhanced PPI Inhibition C->F Hydrophobic Core D->F In vivo Half-life E->F Pre-organized

    Logical SAR framework for 2-benzyl-beta-alanine in peptidomimetics.

Performance Comparison: β2 -hPhe vs. Alternatives

To objectively evaluate the utility of 2-benzyl- β -alanine, we must compare its performance metrics against standard α -peptides and purely β3 -substituted sequences.

Proteolytic Stability

Endogenous proteases specifically recognize the spatial distance between the side chain and the scissile amide bond. The extra methylene group in the β -amino acid backbone misaligns the catalytic triad of serine proteases. Under conditions where natural α -peptides are completely cleaved within 15 minutes, β -peptides remain completely stable for over 48 hours[3].

Target Affinity (Case Study: Bcl-xL Inhibition)

In protein-protein interactions (PPIs), the benzyl group of 2-benzyl- β -alanine acts as a critical hydrophobic anchor. Gellman and coworkers demonstrated that chimeric α/β -peptides mimicking the Bak BH3 domain achieve low nanomolar affinity for the anti-apoptotic protein Bcl-xL, rivaling natural peptides but with vastly superior half-lives[2].

Table 1: Quantitative Comparison of Peptide Scaffolds

Peptide ScaffoldBackbone CompositionDominant Secondary StructureSerum Half-Life ( t1/2​ )Target Affinity ( KD​ ) Fold-Change*
Wild-Type All α -amino acidsTransient α -helix< 15 mins1x (Baseline)
β3 -Peptide All β3 -amino acids14-helix> 48 hours20x weaker
α/β2/β3 -Peptide Mixed (Contains 2-benzyl- β -Ala)14/15-helix (Rigid)> 48 hours1.6x weaker to Equivalent

*Relative to wild-type Bak BH3 peptide binding to Bcl-xL.

Mechanism of Action in Protein-Protein Interactions

The primary application of 2-benzyl- β -alanine is the disruption of challenging PPIs, such as the Bcl-xL/Bax axis in oncology. The β2 -hPhe residue slots its benzyl ring directly into the hydrophobic cleft of Bcl-xL, displacing pro-apoptotic proteins (Bax/Bak) and triggering apoptosis in malignant cells.

Pathway Stim Apoptotic Signal BH3 Pro-apoptotic BH3 Proteins Stim->BH3 BclxL Bcl-xL (Anti-apoptotic) BH3->BclxL Inhibited by Bax Bax/Bak Activation BclxL->Bax Inhibits Antag β2-hPhe Peptide Antagonist Antag->BclxL Binds Cleft Antag->Bax Frees Bax/Bak Apop Apoptosis Bax->Apop

Mechanism of action for beta-peptide antagonists targeting Bcl-xL.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following self-validating workflows must be employed when synthesizing and evaluating peptides containing4[4].

Workflow S1 SPPS Synthesis (HATU/DIEA) S2 Purification (RP-HPLC) S1->S2 S3 Structural Analysis (CD Spectroscopy) S2->S3 S4 Stability Assay (Serum/LC-MS) S3->S4 S5 Binding Affinity (SPR/Biacore) S4->S5

Step-by-step experimental workflow for evaluating beta-peptides.

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
  • Causality: The α -substitution in 2-benzyl- β -alanine creates severe steric bulk adjacent to the reacting amine. Standard coupling reagents (e.g., HBTU) fail to achieve complete conversion. We utilize HATU, which forms a highly reactive 7-aza-OBt ester, coupled with microwave heating to overcome the activation energy barrier.

  • Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotect Fmoc using 20% Piperidine in DMF (2 x 5 mins).

  • Coupling: Pre-activate Fmoc-2-benzyl- β -alanine (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 1 minute.

  • Add to resin and subject to microwave irradiation (75°C, 15 mins).

  • Self-Validation: Perform a quantitative Kaiser test. If positive, perform a second coupling cycle before proceeding to prevent deletion sequences.

Protocol B: Circular Dichroism (CD) Validation of Helicity
  • Causality: Natural α -helices exhibit characteristic CD minima at 208 and 222 nm. However, the introduction of β2 -residues shifts the hydrogen-bonding network. We monitor the distinct minimum at 214 nm to quantitatively validate the pre-organization of the 14-helix, which is critical for minimizing the entropic penalty upon target binding.

  • Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 μ M.

  • Scan from 260 nm to 190 nm at 20°C using a 1 mm path-length quartz cuvette.

  • Self-Validation: Calculate the mean residue ellipticity [θ] . A strong minimum at ~214 nm confirms successful 14-helix formation.

Protocol C: Serum Stability LC-MS Assay
  • Causality: To prove the pharmacokinetic superiority of the β2 -modification over α -peptides, degradation must be tracked at the molecular weight level to detect any minor endopeptidase cleavage[5].

  • Incubate 100 μ M of peptide in 25% human serum (in PBS) at 37°C.

  • Extract 50 μ L aliquots at 0, 1, 4, 12, 24, and 48 hours.

  • Quench with 50 μ L of 1% TFA in acetonitrile to precipitate serum proteins.

  • Centrifuge at 10,000 x g for 10 mins and analyze the supernatant via LC-MS.

  • Self-Validation: Plot the extracted ion chromatogram (EIC) area of the intact mass over time. A flat line at 100% relative abundance over 48 hours validates absolute protease resistance.

References

  • Title: Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
  • Title: (alpha/beta+alpha)-Peptide antagonists of BH3 Domain/Bcl-x(L)
  • Title: The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases Source: ResearchGate URL
  • Source: NIH (PMC)
  • Title: (R)-2-benzyl-3-(tert-butoxycarbonylamino)

Sources

Comparative

Assessing the Enantiomeric Excess of 3-Amino-2-benzylpropanoic Acid Hydrochloride: A Comparative Analytical Guide

As a building block in the synthesis of advanced peptidomimetics and small-molecule therapeutics, 3-Amino-2-benzylpropanoic acid presents a unique stereochemical profile. Featuring both a β -primary amine and an α -benzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in the synthesis of advanced peptidomimetics and small-molecule therapeutics, 3-Amino-2-benzylpropanoic acid presents a unique stereochemical profile. Featuring both a β -primary amine and an α -benzyl substituent, the spatial orientation of its chiral centers directly dictates the biological activity of downstream drug candidates.

Because this compound is typically synthesized and stored as a hydrochloride salt to prevent lactamization and degradation, assessing its enantiomeric excess (ee) presents specific analytical challenges. The molecule is highly polar, zwitterionic under neutral conditions, and lacks a strongly absorbing extended chromophore. This guide objectively compares the three leading methodologies for determining the enantiomeric purity of this critical intermediate, providing self-validating protocols and mechanistic insights.

Methodological Decision Matrix

Selecting the correct analytical workflow depends on your laboratory's throughput requirements, equipment availability, and whether absolute configuration assignment is necessary alongside quantification.

EE_Workflow Start 3-Amino-2-benzylpropanoic acid HCl Sample Q1 High throughput & quantification needed? Start->Q1 HPLC Direct Chiral HPLC (Macrocyclic Glycopeptide CSP) Q1->HPLC Yes Q2 Absolute configuration assignment required? Q1->Q2 No NMR 1H/19F NMR Spectroscopy (Mosher's Derivatization) Q2->NMR Yes CE Capillary Electrophoresis (Sulfated β-Cyclodextrin) Q2->CE No

Decision matrix for selecting the optimal enantiomeric excess analytical method.

Direct Chiral HPLC: The Gold Standard

Mechanistic Causality

Traditional polysaccharide-based chiral stationary phases (CSPs) struggle with native amino acids because these 1 typically required for normal-phase separation[1].

To bypass the need for pre-column derivatization, Macrocyclic Glycopeptide CSPs (such as teicoplanin-based Chirobiotic™ T) are the optimal choice. Teicoplanin possesses multiple ionizable groups and hydrophobic inclusion cavities. This allows it to operate in polar organic modes, accommodating the polar nature of the β -amino acid while utilizing the α -benzyl group for steric inclusion[2].

HPLC_Mechanism Analyte Underivatized β-Amino Acid Interaction1 Ionic Interaction (Amine - Carboxylate) Analyte->Interaction1 Interaction2 Hydrogen Bonding Analyte->Interaction2 Interaction3 Steric Inclusion (Benzyl Group) Analyte->Interaction3 CSP Teicoplanin CSP (Chirobiotic T) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantiomeric Resolution (Rs > 1.5) Interaction1->Result Interaction2->Result Interaction3->Result

Tri-modal interaction mechanism of teicoplanin-based CSPs for chiral resolution.

Self-Validating Protocol

Based on established enantioseparation parameters for 3-amino-2-benzylpropanoic acid[3].

  • Sample Preparation: Dissolve 1.0 mg of 3-Amino-2-benzylpropanoic acid HCl in 1 mL of Methanol:Water (50:50 v/v). Causality: The aqueous fraction ensures the dissolution of the HCl salt, while methanol ensures compatibility with the mobile phase.

  • Column: Astec CHIROBIOTIC™ T (250 × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Triethylammonium acetate (TEAA) buffer (pH 4.1) / Methanol (20:80 v/v). Causality: The pH of 4.1 ensures the analyte remains in its zwitterionic state, maximizing ionic interactions with the CSP.

  • Flow Rate & Temperature: 0.5 mL/min at 25°C.

  • Detection: UV at 215 nm.

Quantitative Performance Data
EnantiomerExpected Retention Time (min)Resolution ( Rs​ )Selectivity ( α )
(S)-Isomer12.4--
(R)-Isomer15.1> 2.01.25

NMR Spectroscopy via Mosher's Derivatization

When chromatographic standards are unavailable and the absolute configuration must be determined alongside the enantiomeric excess,4 provide a robust alternative[4].

Mechanistic Causality

Mosher's acid chloride (MTPA-Cl) reacts with the primary amine to form diastereomeric amides. The anisotropic shielding effect of the phenyl ring in the MTPA moiety causes distinct chemical shift differences ( Δδ ) in both 1 H and 19 F NMR spectra. Because the analyte is an HCl salt, the amine is protonated ( −NH3+​ ) and non-nucleophilic. The critical step is free-basing the salt in situ using N,N-Diisopropylethylamine (DIPEA) prior to derivatization.

Self-Validating Protocol
  • Free-Basing: Suspend 5 mg of the analyte HCl salt in 0.5 mL anhydrous CDCl3​ . Add 2.5 equivalents of anhydrous DIPEA. Stir for 5 minutes.

  • Derivatization: Add 1.5 equivalents of (S)-(+)-MTPA-Cl and a catalytic amount of DMAP. Stir at room temperature for 2 hours.

  • Analysis: Directly acquire 19 F NMR (with 1 H decoupling) and 1 H NMR spectra.

  • Quantification: Integrate the distinct trifluoromethyl ( −CF3​ ) signals in the 19 F spectrum to calculate the ee.

Quantitative Performance Data
Derivative 19 F Chemical Shift (ppm)Integration RatioCalculated ee
(S)-MTPA-(S)-Analyte~ -71.599.098.0%
(S)-MTPA-(R)-Analyte~ -71.81.098.0%

Capillary Electrophoresis (CE) with Cyclodextrins

For laboratories prioritizing minimal sample consumption and rapid analysis, Capillary Electrophoresis utilizing 5 is highly effective[5].

Mechanistic Causality

Enantiomers possess identical electrophoretic mobilities in a standard background electrolyte (BGE). By introducing Sulfated β -cyclodextrin (S- β -CD) into the BGE, transient diastereomeric inclusion complexes are formed. The sulfate groups provide a strong counter-current electrophoretic mobility against the electroosmotic flow (EOF), maximizing the resolution window for the protonated β -amino acid.

Self-Validating Protocol
  • Capillary: Uncoated fused-silica capillary (50 µm ID × 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 10 mM S- β -CD. Causality: At pH 2.5, the carboxylic acid is fully protonated (neutral), and the amine is protonated (+1), ensuring strong electrostatic interaction with the negatively charged S- β -CD.

  • Injection & Voltage: Hydrodynamic injection (50 mbar for 5 s); Apply +15 kV at 25°C.

  • Detection: Direct UV detection at 200 nm.

Comparative Performance Analysis

To finalize the method selection, consult the performance matrix below, which synthesizes the operational realities of each technique for 3-Amino-2-benzylpropanoic acid hydrochloride.

ParameterDirect Chiral HPLC (Teicoplanin)NMR Spectroscopy (Mosher's)Capillary Electrophoresis (S- β -CD)
Primary Mechanism Transient CSP interactionsCovalent Diastereomer formationDifferential electrophoretic mobility
Sample Prep Minimal (Dilute & Shoot)Complex (In situ free-basing & reaction)Minimal (Dilute & Shoot)
Run Time 15 - 25 mins5 mins (post 2-hour prep)10 - 15 mins
Sensitivity (LOD) ~0.1% ee~1.0 - 2.0% ee~0.5% ee
Absolute Config. Requires reference standardsYes (via Δδ spatial analysis)Requires reference standards
Sample Consumption Moderate (~1 mg)High (~5 mg)Ultra-low (< 1 µg)

References

  • 1 - Sigma-Aldrich[1]

  • 2 - ResearchGate[2]

  • 3 - VDOC.PUB[3]

  • 4 - Alfa Chemistry[4]

  • 5 - MDPI[5]

Sources

Validation

Certificate of Analysis (CoA) for 3-Amino-2-benzylpropanoic acid hydrochloride.

A Comprehensive Performance and Quality Guide to 3-Amino-2-benzylpropanoic Acid Hydrochloride in Peptidomimetic Design The integration of β -amino acids into peptide backbones has revolutionized modern drug discovery. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Performance and Quality Guide to 3-Amino-2-benzylpropanoic Acid Hydrochloride in Peptidomimetic Design

The integration of β -amino acids into peptide backbones has revolutionized modern drug discovery. By introducing an additional methylene carbon into the amino acid sequence, researchers can design peptidomimetics (such as β -peptides or α/β -hybrid peptides) that exhibit exceptional resistance to enzymatic degradation[1]. This structural modification shifts the scissile amide bond away from the active site nucleophiles of endogenous proteases, dramatically extending the in vivo half-life of peptide-based therapeutics[2].

Among these building blocks, 3-Amino-2-benzylpropanoic acid hydrochloride (a β2 -homophenylalanine derivative) is highly prized for its ability to induce stable 14-helix secondary structures while providing a hydrophobic benzyl side chain for target engagement[3]. However, the success of these syntheses depends entirely on the stereochemical and chemical purity of the starting material. This guide objectively compares the high-purity, enantiopure hydrochloride salt against alternative grades, decodes its Certificate of Analysis (CoA), and provides field-proven validation protocols.

Comparative Analysis: Why Grade and Salt Form Matter

When sourcing 3-Amino-2-benzylpropanoic acid, researchers typically encounter three distinct forms. The table below synthesizes the performance metrics of the premium enantiopure hydrochloride salt against standard alternatives.

Performance MetricEnantiopure HCl Salt (Premium)Racemic HCl Salt (Standard)Enantiopure Free Base
CAS Reference 1010806-95-7 (S-isomer)26250-89-5131683-27-7 (S-isomer)
Chiral Purity (ee) > 99.0%0% (50:50 mixture)> 99.0%
Aqueous Solubility High (>50 mg/mL)High (>50 mg/mL)Low (<5 mg/mL)
Storage Stability Excellent (Resists oxidation/auto-condensation)ExcellentModerate (Prone to degradation over time)
SPPS Integration Optimal (Requires neutralization prior to Fmoc protection)Poor (Yields diastereomeric peptide mixtures)Good (Direct Fmoc protection possible)
Application Advanced peptidomimetics, clinical API synthesisEarly-stage assay development, racemic screeningSpecialized syntheses requiring non-aqueous conditions

The Causality of Form Selection: The hydrochloride salt is overwhelmingly preferred in commercial and research settings. The protonation of the primary amine prevents premature auto-condensation during long-term storage. Furthermore, stereochemical purity is non-negotiable; incorporating a racemic mixture during Solid-Phase Peptide Synthesis (SPPS) leads to an exponential proliferation of diastereomers, collapsing the intended helical folding of the final β -peptide and destroying target affinity[4].

Mechanistic Workflows

To understand how the quality of the CoA translates to experimental success, we must visualize its integration into the synthetic pipeline and the analytical mechanisms used to verify its purity.

SPPS_Workflow A 3-Amino-2-benzylpropanoic acid HCl (CoA Validated) B Neutralization & Fmoc Protection (Na2CO3 / Fmoc-OSu) A->B Amine Activation C Solid-Phase Peptide Synthesis (HATU/DIPEA) B->C Iterative Coupling D TFA Cleavage & Global Deprotection C->D Resin Detachment E Protease-Resistant β-Peptidomimetic D->E Final Folding

Workflow for integrating 3-Amino-2-benzylpropanoic acid HCl into Solid-Phase Peptide Synthesis.

Chiral_HPLC A Analyte Injection (R/S Enantiomers) B Macrocyclic Glycopeptide CSP (e.g., Chirobiotic TAG) A->B Mobile Phase Flow C Transient Diastereomeric Complex Formation B->C Stereoselective Interaction D (S)-Enantiomer (Weaker Steric Binding) C->D Elutes First (Lower Rt) E (R)-Enantiomer (Stronger Steric Binding) C->E Elutes Second (Higher Rt)

Mechanism of enantiomeric resolution using a macrocyclic glycopeptide chiral stationary phase.

Decoding the Certificate of Analysis (CoA)

A high-quality CoA for 3-Amino-2-benzylpropanoic acid HCl is a self-validating document. Here is an analysis of the critical specifications and the chemical rationale behind their limits:

  • Chemical Purity (HPLC, >98.0%): Ensures the absence of unreacted precursors (e.g., methyl cyanoacetate derivatives) which could act as chain terminators during SPPS.

  • Chiral Purity (Enantiomeric Excess, >99.0%): Verified via chiral stationary phase HPLC. Even 1% of the opposite enantiomer can drastically reduce the overall yield of a 10-mer peptidomimetic due to the amplification of diastereomeric impurities.

  • Water Content (Karl Fischer, <0.5%): Because the compound is highly hygroscopic, excess moisture will hydrolyze expensive coupling reagents (like HATU or DIC) during subsequent peptide synthesis steps, leading to incomplete couplings and deletion sequences.

  • Identity (1H-NMR & LC-MS): Confirms the structural integrity and the exact mass (Free base exact mass: 179.09 Da)[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratories should independently verify the CoA upon receipt. The following protocols are designed as self-validating systems incorporating specific system suitability criteria.

Protocol A: Chiral Purity Determination via Macrocyclic Glycopeptide HPLC

This protocol utilizes a Teicoplanin Aglycone (TAG) column, which provides exceptional stereoselectivity for β2 -homoamino acids by exploiting steric interactions within its hydrophobic basket[6].

Materials & Setup:

  • Column: Chirobiotic™ TAG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Triethylammonium acetate (TEAA) buffer (pH 4.1) / Methanol (20:80, v/v).

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Detection: UV absorbance at 215 nm.

  • Column Temperature: 25°C.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 1.0 mg of the 3-Amino-2-benzylpropanoic acid HCl sample in 1 mL of the mobile phase. Sonicate for 2 minutes to ensure complete dissolution.

  • System Suitability Test (SST): Inject a known racemic standard (CAS 26250-89-5).

    • Validation Check: The system is only valid if the resolution factor ( Rs​ ) between the (S) and (R) peaks is ≥1.5 . The (S)-enantiomer typically elutes first due to weaker steric interactions with the chiral selector[6].

  • Sample Analysis: Inject 10 µL of the prepared sample.

  • Data Processing: Calculate the Enantiomeric Excess (ee) using the peak area integration:

    ee(%)=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100
Protocol B: Fmoc-Protection for SPPS Integration

Because the commercial product is an HCl salt, the amine is unreactive. It must be neutralized in situ before installing the Fmoc protecting group required for SPPS.

Step-by-Step Execution:

  • Neutralization: Suspend 10 mmol of 3-Amino-2-benzylpropanoic acid HCl in 25 mL of a 10% aqueous Na2​CO3​ solution. Stir at 0°C until fully dissolved (the basic environment deprotonates the amine).

  • Coupling: Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 25 mL of 1,4-dioxane. Add this dropwise to the aqueous solution over 30 minutes while maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Extract impurities with diethyl ether. Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the Fmoc-protected β -amino acid. Extract with ethyl acetate, dry over MgSO4​ , and concentrate.

    • Validation Check: Analyze the product via LC-MS. The presence of a dominant peak at m/z 402.1 [M+H]+ confirms successful Fmoc installation.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers. Frontiers in Chemistry. Available at:[Link]

  • Conformational Adaptability and Thermostability in α/β-Peptide Fibrils Induced by β-Amino Acid Substitution. Nano Letters, ACS Publications. Available at:[Link]

  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. PMC - NIH. Available at:[Link]

  • PubChem Compound Summary for CID 11252327, (S)-3-Amino-2-benzylpropanoic acid. National Center for Biotechnology Information. Available at:[Link]

Sources

Comparative

Correlating Structure and Function in 3-Amino-2-benzylpropanoic Acid Hydrochloride Analogs

A Comparative Guide for Peptidomimetic and Inhibitor Design Executive Summary In advanced drug discovery, the transition from native α -amino acids to β -amino acids represents a critical strategy for overcoming proteoly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Peptidomimetic and Inhibitor Design

Executive Summary

In advanced drug discovery, the transition from native α -amino acids to β -amino acids represents a critical strategy for overcoming proteolytic instability. 3-Amino-2-benzylpropanoic acid hydrochloride (also known as 2-benzyl- β -alanine HCl) serves as a foundational β2 -amino acid scaffold[1]. By manipulating its functional groups—specifically at the N-terminus and the benzyl ring—researchers can direct the molecule's utility toward two distinct functional paradigms: assembling degradation-resistant β -peptide foldamers or designing highly potent metalloprotease inhibitors.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these analogs, decode the mechanistic causality behind their functional divergence, and provide self-validating experimental workflows for their application.

Mechanistic Causality in Analog Design

The functional destiny of a 3-amino-2-benzylpropanoic acid analog is dictated by its structural modifications.

  • Unmodified and Protected Scaffolds (Foldamers): The core molecule, such as (2S)-3-amino-2-benzylpropanoic acid HCl[1] or its Fmoc-protected derivative[2], contains an extra methylene carbon in the backbone compared to natural phenylalanine. This additional torsional angle restricts the conformational space of the resulting peptide, forcing it into highly stable secondary structures (e.g., 14-helices) that native proteases cannot recognize.

  • N-Hydroxylated Analogs (Inhibitors): When the primary amine is modified into an N-hydroxy amide (e.g., 2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid), the molecule transforms into a potent Carboxypeptidase A (CPA) inhibitor[3]. The bidentate oxygen atoms of the N-hydroxy group strongly chelate the catalytic Zn2+ ion in the enzyme's active site, while the benzyl group anchors the molecule in the hydrophobic S1' pocket[3].

Pathway Root 3-Amino-2-benzylpropanoic Acid HCl (Core β2-Scaffold) Mod1 Fmoc-Protection (Stereospecific (R)/(S)) Root->Mod1 Solid-Phase Synthesis Mod2 N-Hydroxylation & Acylation Root->Mod2 Zinc Chelation Motif Mod3 Halogenation (e.g., 4-Fluoro) Root->Mod3 Pharmacophore Tuning Func1 β-Peptide Foldamers (Protease Resistant) Mod1->Func1 Induces Helicity Func2 Metalloprotease Inhibitors (CPA / NEP) Mod2->Func2 Active Site Blockade Func3 Enhanced Lipophilicity (Improved Bioavailability) Mod3->Func3 Target Affinity

Fig 1: Structural modifications of the 3-amino-2-benzylpropanoic acid scaffold and functional outcomes.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of three primary analog classes, providing a clear benchmark for selection based on the intended application.

Analog ClassRepresentative CompoundPrimary FunctionKey Performance MetricMechanism of Action
Unmodified β2 -Amino Acid (2S)-3-amino-2-benzylpropanoic acid HCl[1]Foldamer Building BlockProteolytic Half-life: >48hSteric shielding of amide bonds
Fmoc-Protected Analog Fmoc-(R)-3-Amino-2-benzylpropanoic acid[2]SPPS PrecursorCoupling Efficiency: >95%Fmoc-directed step-wise synthesis
N-Hydroxy Derivative 2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid[3]CPA Inhibitor IC50​ (CPA): ~10-50 nMBidentate zinc chelation

Validated Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step is grounded in chemical causality.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of β -Peptides

Objective: Incorporate Fmoc-(R)-3-Amino-2-benzylpropanoic acid into a growing peptide chain.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 2x 10 minutes. Wash thoroughly.

  • Coupling Reaction: Add 4 equivalents of Fmoc-(R)-3-Amino-2-benzylpropanoic acid[2], 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. React for 2 hours.

    • Causality of Choice: The β2 -benzyl substitution creates severe steric hindrance at the carboxylate center. Standard DIC/Oxyma coupling is insufficient. We utilize HATU/DIPEA because the 7-aza moiety of HATU forms a highly reactive HOAt ester, accelerating aminolysis and overcoming the steric barrier.

  • Validation & Cleavage:

    • Self-Validating Mechanism: Perform a post-coupling micro-cleavage (TFA/TIPS/H2O) and analyze via LC-MS. If the mass of the uncoupled (truncated) peptide is detected, the system mandates a secondary coupling cycle before the next Fmoc deprotection. This strict feedback loop ensures no deletion sequences propagate.

Protocol B: Carboxypeptidase A (CPA) Inhibition Kinetic Assay

Objective: Quantify the IC50​ of N-hydroxy-2-benzyl- β -alanine derivatives[3].

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 0.5 M NaCl.

  • Enzyme Equilibration: Dilute bovine CPA to a working concentration of 10 nM.

  • Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of the N-hydroxy analog (1 nM to 1 μ M) and incubate at 25°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 1 mM Hippuryl-L-phenylalanine.

    • Causality of Choice: Hippuryl-L-phenylalanine is selected because its enzymatic cleavage releases hippuric acid, which possesses a distinct molar absorptivity at 254 nm. This allows for continuous, real-time kinetic monitoring rather than relying on endpoint assays.

  • Kinetic Readout: Monitor absorbance at 254 nm for 5 minutes to determine the initial velocity ( V0​ ).

    • Self-Validating Mechanism: The assay design includes a parallel "no-enzyme" baseline control. The protocol is only validated if this control exhibits a slope of zero ( ΔA254​/min=0 ), proving that substrate hydrolysis is strictly enzymatic and not an artifact of buffer instability.

Assay Step1 Prepare Reagents (Tris Buffer, CPA, Substrate) Step2 Pre-incubate Enzyme with Analog Step1->Step2 Equilibrate to 25°C Step3 Add Hippuryl-L-Phe (Substrate) Step2->Step3 10 min (Binding Phase) Step4 Kinetic Readout (Absorbance @ 254 nm) Step3->Step4 Initiate Cleavage Step5 Data Analysis (Calculate IC50) Step4->Step5 Plot Velocity vs [I]

Fig 2: Self-validating kinetic workflow for the Carboxypeptidase A (CPA) inhibition assay.

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Master Plan: 3-Amino-2-benzylpropanoic acid hydrochloride

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a checklist of rules, but as a predictable system of chemical behaviors. 3-Amino-2-benzylpropanoic acid hydrochloride (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a checklist of rules, but as a predictable system of chemical behaviors. 3-Amino-2-benzylpropanoic acid hydrochloride (CAS: 1276055-51-6) is a highly valuable chiral building block frequently utilized in peptidomimetic synthesis and drug discovery. However, because it is supplied as a hydrochloride salt, it presents specific handling, solubility, and disposal challenges that must be managed with scientific rigor.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring compliance, environmental stewardship, and laboratory safety.

Hazard Profiling & Scientific Rationale

To safely manage a chemical, we must first understand the causality behind its hazards.

The Role of the Hydrochloride Salt: The compound is synthesized as a hydrochloride salt to enhance its stability and aqueous solubility. However, upon dissolution in water or physiological buffers, the salt dissociates, releasing hydrochloric acid (HCl) and lowering the pH of the local environment. This inherent acidity is the primary driver behind its Global Harmonized System (GHS) classification[1].

Hazard Classifications & Causality:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic nature of the dissociated salt, combined with the organic structural motif, disrupts lipid bilayers in the skin and ocular mucosa, leading to localized inflammation[2].

  • H335 (May cause respiratory irritation): In its dry, powdered form, the microparticulates can be easily aerosolized. Inhalation deposits these acidic particulates onto the moist respiratory epithelium, causing immediate irritation[1].

  • Environmental Persistence: Unnatural amino acids containing bulky hydrophobic side chains (such as the benzyl group) resist rapid microbial degradation. If discharged into standard municipal wastewater systems, they can persist and potentially exhibit aquatic toxicity[1]. Therefore, high-temperature incineration via a licensed hazardous waste facility is the only scientifically and legally sound disposal method[3][4].

Quantitative Safety & Logistics Data

The following table summarizes the critical operational parameters required before initiating any workflow involving 3-Amino-2-benzylpropanoic acid hydrochloride.

Operational ParameterSpecification / Protocol
CAS Number 1276055-51-6
GHS Hazard Statements H315, H319, H335
Primary PPE Required Nitrile gloves (double-glove recommended), safety goggles, lab coat. Use a NIOSH-approved N95/P100 respirator if weighing outside a drafted enclosure[1].
Waste Stream Classification Halogenated/Non-Halogenated Organic Solid Waste (Verify with local EHS)
Chemical Incompatibilities Strong oxidizing agents, strong bases (will cause exothermic neutralization)
Storage Conditions Store locked up in a cool, well-ventilated, dry place. Keep container tightly closed[1].

Standard Operating Procedures: Handling & Spill Management

When a spill occurs, the immediate risk is the aerosolization of the H335-classified powder. The following protocol utilizes wet-containment to mitigate respiratory hazards.

Protocol 1: Minor Solid Spill Containment
  • Isolate the Area: Restrict access to the immediate vicinity of the spill to prevent tracking the powder throughout the laboratory.

  • PPE Verification: Ensure the operator is wearing fresh nitrile gloves, a fully buttoned lab coat, and safety goggles.

  • Wet-Containment (Avoid Aerosolization): Never use a dry brush or broom. Dry sweeping will aerosolize the irritating dust. Instead, dampen a highly absorbent laboratory pad with deionized water or ethanol. Gently lay the pad over the spill to trap the powder[3].

  • Collection: Carefully fold the pad inward, encapsulating the powder, and place it directly into a designated solid hazardous waste container.

  • Surface Decontamination: Wipe the affected benchtop with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual trace hydrochloride salts, followed by a final wipe with deionized water.

Comprehensive Disposal Protocols

Chemical waste generators are legally responsible for correctly identifying, labeling, and managing waste from the point of generation to its final disposal[3][5].

Protocol 2: Solid Waste Disposal

Unused powder, expired batches, and contaminated consumables (like weighing boats and spatulas) must be treated as hazardous solid waste.

  • Segregation: Collect all solid waste in a high-density polyethylene (HDPE) or glass container with a secure screw-top cap. Do not mix this waste with strong bases or oxidizing agents[3].

  • Labeling: Affix a hazardous waste tag. Clearly list the contents as "3-Amino-2-benzylpropanoic acid hydrochloride" and check the boxes for "Toxic" and "Irritant".

  • EHS Transfer: Transfer the sealed container to your Environmental Health and Safety (EHS) department. The standard end-of-life protocol for this material is destruction via a hazardous waste incinerator facility[4].

Protocol 3: Aqueous Waste Neutralization and Disposal

Scientific Context: Liquid waste streams containing this compound will be inherently acidic. Direct addition of this acidic solution to a general organic waste carboy can cause dangerous, gas-evolving reactions if the carboy contains incompatible chemicals (e.g., cyanides or sulfides, which release toxic gases at low pH).

  • Initial pH Assessment: Test the pH of the aqueous waste stream using universal indicator strips.

  • Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), to the waste beaker while stirring continuously. Monitor the solution for effervescence (the release of CO2​ gas).

  • Verification: Continue the dropwise addition of the base until the pH stabilizes between 6.0 and 8.0.

  • Disposal Routing: Once neutralized, the solution can be safely routed to the "Aqueous Organic Waste" carboy for EHS collection. Under no circumstances should this compound be poured down the sink drain[2][6].

Waste Routing & Decision Workflow

The following diagram illustrates the logical decision-making process for routing 3-Amino-2-benzylpropanoic acid hydrochloride waste based on its physical state.

WasteRouting Start 3-Amino-2-benzylpropanoic acid HCl Waste Generation Solid Solid Waste (Powder/Spills) Start->Solid Liquid Aqueous Waste (Solutions/Washes) Start->Liquid CollectSolid Collect in HDPE Container (Avoid Aerosolization) Solid->CollectSolid TestPH Test pH (Acidic due to HCl) Liquid->TestPH Label Label as Hazardous Waste (Irritant H315, H319, H335) CollectSolid->Label Neutralize Neutralize with 1M NaHCO3 (Target pH 6-8) TestPH->Neutralize Neutralize->Label Incineration EHS High-Temp Incineration (Final Disposal) Label->Incineration

Workflow for the neutralization and disposal of amino acid hydrochloride waste.

References

  • Dentaurum. "Safety Data Sheet - Dentaurum". Dentaurum.[Link]

  • Renfert. "Safety Data Sheet". Renfert. [Link]

  • National Institutes of Health (NIH). "Laboratory chemical waste: hazard classification by GHS and transport risk". PMC. [Link]

  • ABX Advanced Biochemical Compounds. "Safety Data Sheet - ABX". ABX. [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-2-benzylpropanoic acid hydrochloride

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all amino acid derivatives. However, handling specialized chiral building blocks like 3-Amino-2-benzylpropanoic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all amino acid derivatives. However, handling specialized chiral building blocks like 3-Amino-2-benzylpropanoic acid hydrochloride (CAS No. 1010806-95-7 for the (S)-enantiomer)[1] requires a highly tailored approach. Widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), this compound presents unique handling challenges driven by its molecular structure.

This guide provides a self-validating framework for the safe handling, operational processing, and disposal of this chemical, ensuring both personnel safety and experimental integrity.

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the causality between the molecule's structure and its physical hazards:

  • Acidic Dust Generation: As a hydrochloride (HCl) salt, the dry powder can dissociate slightly in the presence of ambient humidity, creating localized micro-environments of low pH. Inhalation of airborne particulates can cause severe irritation to the respiratory mucosa.

  • Hygroscopicity & Static Charge: Fine organic powders often accumulate static charge during transit. When opening a static-charged container, the powder can rapidly aerosolize, bypassing standard benchtop controls and increasing inhalation risk.

  • Irritation Profile: The lipophilic benzyl group facilitates interaction with biological membranes, while the acidic hydrochloride moiety causes localized tissue irritation (classified typically under H315 for skin and H319 for eyes).

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection be directly tied to specific chemical hazards[2][3]. Below is the required PPE matrix for handling this compound in its dry powder form.

PPE CategoryRequired SpecificationMechanistic Causality / Rationale
Hand Protection Nitrile gloves (Minimum 4 mil thickness, extended cuff)Nitrile provides excellent barrier protection against both the dry acidic powder and standard dissolution solvents (e.g., Water, DMSO).
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Standard safety glasses leave gaps. Goggles prevent aerosolized acidic dust from contacting and dissolving into ocular mucosa.
Body Protection Flame-resistant (FR) or standard heavy cotton lab coatProtects against incidental powder accumulation on clothing. Must be fully buttoned to prevent skin exposure.
Engineering Control Ventilated Balance Enclosure (VBE) or Chemical Fume HoodCritical: Prevents inhalation of aerosolized HCl salt particulates during weighing and transfer[4].

Operational Workflow: Safe Weighing and Transfer

Weighing hazardous powders is the most vulnerable point in the chemical handling lifecycle[5]. Follow this step-by-step methodology to ensure zero-exposure transfer.

Step 1: Environmental Preparation

  • Verify the face velocity of the chemical fume hood or VBE is functioning within the optimal range (typically 0.4–0.6 m/s)[4].

  • Clear the hood of unnecessary clutter to prevent airflow disruption.

Step 2: Static Mitigation

  • Place the sealed container of 3-Amino-2-benzylpropanoic acid hydrochloride into the hood.

  • Use an anti-static gun or ionizing blower over the container and the weighing vessel (e.g., anti-static weigh boat or glass vial). Causality: Neutralizing the static charge prevents the fine powder from "jumping" and aerosolizing upon opening.

Step 3: Dispensing

  • Open the container slowly.

  • Using a clean, grounded stainless steel spatula, transfer the required mass into the weighing vessel.

  • Cap the primary container immediately after dispensing.

Step 4: Closed-System Transfer

  • If transferring the powder to a reaction flask, use a powder funnel to prevent dusting.

  • Wash the residual powder from the funnel into the flask using your reaction solvent (e.g., aqueous buffer, DMF, or DMSO) to ensure quantitative transfer and immediate dissolution.

Step 5: Decontamination

  • Do not dry-wipe the balance or bench. Because this is a highly water-soluble hydrochloride salt, use a damp paper towel (moistened with DI water) to wipe down the spatula, balance pan, and surrounding area.

Process and Disposal Workflow

The following diagram illustrates the logical pathway from powder dispensing to safe disposal, highlighting the critical decision points based on the solvent used for dissolution.

G A 3-Amino-2-benzylpropanoic Acid HCl (Dry Powder) B Ventilated Balance Enclosure (VBE) A->B Transfer to hood C Static Mitigation (Ionizer) B->C Prepare environment D Weighing & Transfer C->D Eliminate aerosol risk E Dissolution (Aqueous/Organic) D->E Add solvent F Aqueous Waste (Acidic) E->F If Water/Buffer G Organic Waste (Halogenated) E->G If DMSO/DMF/MeOH H Neutralization (pH 6-8) F->H Treat before disposal J Incineration Facility G->J EPA compliant I Standard Aqueous Disposal H->I Safe release

Workflow for the safe handling, dissolution, and disposal of 3-Amino-2-benzylpropanoic acid HCl.

Spill Management and Disposal Plan

Immediate Spill Response
  • DO NOT Dry Sweep: Sweeping a hydrochloride salt powder will immediately aerosolize the acidic dust, creating an inhalation hazard.

  • Protocol: Cover the spilled powder with absorbent pads. Gently dampen the pads with water. The water will dissolve the salt, trapping the molecules in the liquid phase. Carefully scoop the damp pads into a chemically resistant bag, seal it, and label it as hazardous acidic waste.

Waste Segregation and Disposal

Proper disposal depends entirely on the solvent matrix used during the experiment, governed by EPA regulations[3]:

  • Aqueous Solutions: Dissolving this compound in water yields a slightly acidic solution due to the dissociation of the HCl moiety. Before disposal, neutralize the solution to a pH of 6.0–8.0 using dilute sodium bicarbonate ( NaHCO3​ ) or sodium hydroxide ( NaOH ). Once neutralized, it can typically be routed to standard aqueous hazardous waste.

  • Organic Solutions: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, Methanol), the presence of the chloride ion ( Cl− ) dictates that the waste must be segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated waste can cause highly corrosive damage to standard incinerators and violates environmental compliance standards.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA.gov. Available at: [Link]

  • Mektronics Australia. "BenchVent Dual Speed Fume Cabinet (Hood ID 960 x 660x 620) BV930H-C". Mektronics. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-benzylpropanoic acid hydrochloride
Reactant of Route 2
3-Amino-2-benzylpropanoic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.